molecular formula C9H8BrClO B1448608 1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol CAS No. 1691720-00-9

1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol

Cat. No.: B1448608
CAS No.: 1691720-00-9
M. Wt: 247.51 g/mol
InChI Key: BNJJZRJEDPWNLW-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol ( 1691720-00-9) is a high-purity chemical compound with the molecular formula C9H8BrClO and a molecular weight of 247.52 . It is supplied for research and development applications, strictly for laboratory use. This compound belongs to a class of substituted phenylcyclopropanol derivatives, which are valuable scaffolds in modern medicinal chemistry and drug discovery efforts . These structural motifs are of significant interest in the design and synthesis of novel bioactive molecules, particularly in the development of central nervous system (CNS) active agents. Research indicates that incorporating the cyclopropanol group attached to an aromatic system can be a strategic approach to optimize the physicochemical properties of drug candidates, influencing factors such as metabolic stability and predicted blood-brain barrier (BBB) permeability . The specific bromo- and chloro- substitutions on the phenyl ring make this compound a versatile chemical building block, or synthetic intermediate, for further functionalization and the creation of targeted libraries in structure-activity relationship (SAR) studies . This product is labeled with the signal word "Warning" and carries hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation

Properties

IUPAC Name

1-(3-bromo-4-chlorophenyl)cyclopropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO/c10-7-5-6(1-2-8(7)11)9(12)3-4-9/h1-2,5,12H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJJZRJEDPWNLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=C(C=C2)Cl)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Structural Dynamics and Synthetic Utility of 1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol represents a high-value bifunctional scaffold in medicinal chemistry. Characterized by a strained cyclopropane ring fused to a halogenated aromatic system, this molecule serves as a versatile "divergent intermediate." Its utility stems from two orthogonal reactivity profiles: the chemoselective cross-coupling potential of the aryl halides (Br vs. Cl) and the latent homo-enolate reactivity of the cyclopropanol moiety.

This guide provides a comprehensive analysis of its physicochemical properties, a mechanistic breakdown of its synthesis via the Kulinkovich reaction, and detailed protocols for its application in drug discovery workflows.

Physicochemical Architecture

The molecular architecture of this compound is defined by the steric constraint of the cyclopropyl group and the electronic effects of the halogenated phenyl ring.

Table 1: Core Physicochemical Data
PropertyValueTechnical Note
CAS Number 1691720-00-9 Verified Identifier
IUPAC Name This compound
Molecular Formula C

H

BrClO
Molecular Weight 247.52 g/mol Average Mass
Exact Mass 245.945 DaMonoisotopic (based on

Br,

Cl)
LogP (Calc) ~3.7Highly lipophilic; requires non-polar solvents for extraction
H-Bond Donors 1Hydroxyl group (-OH)
H-Bond Acceptors 1Oxygen atom
Topological Polar Surface Area 20.2 ŲIndicates good membrane permeability potential

Synthetic Pathways & Mechanistic Logic[2]

The most robust route to 1-arylcyclopropanols is the Kulinkovich Reaction . This method utilizes a titanium(IV)-catalyzed ligand exchange with Grignard reagents to generate a reactive titanacyclopropane intermediate, which acts as a 1,2-dicarbanion equivalent toward esters.

The Kulinkovich Mechanism

Unlike standard Grignard additions which would yield tertiary alcohols with two ethyl groups, the Kulinkovich protocol uses the "disproportionation" of diethyltitanium to form a titanacyclopropane.[1] This species inserts into the ester carbonyl.[2][3]

Critical Insight: The reaction requires only catalytic amounts of Titanium(IV) isopropoxide (Ti(OiPr)


), typically 5-10 mol%, making it atom-economical.
Visualization: Catalytic Cycle

The following diagram illustrates the transformation of the ester precursor into the target cyclopropanol.

KulinkovichMechanism Start Ester Precursor (Methyl 3-bromo-4-chlorobenzoate) Insertion 1,2-Insertion into Carbonyl Start->Insertion Substrate Ti_Cat Ti(OiPr)4 Catalyst + 2 EtMgBr Titanacycle Titanacyclopropane (Active Species) Ti_Cat->Titanacycle - Ethane (Ligand Exchange) Titanacycle->Insertion Nucleophilic Attack Titanate Titanium Cyclopropoxide Intermediate Insertion->Titanate Ring Closure Titanate->Ti_Cat Regeneration (via EtMgBr) Hydrolysis Acidic Hydrolysis (Quench) Titanate->Hydrolysis H3O+ Product Target: 1-(3-Bromo-4-chlorophenyl) cyclopropan-1-ol Hydrolysis->Product

Figure 1: The Kulinkovich catalytic cycle. The titanacyclopropane intermediate acts as a double nucleophile, attacking the ester carbonyl to form the cyclopropane ring.

Reactivity Profile: The "Warhead" Concept

In drug discovery, this molecule is not just an endpoint but a divergent scaffold .

Orthogonal Halogen Reactivity

The 3-bromo-4-chloro substitution pattern allows for sequential cross-coupling.

  • Site A (Bromine): The C-Br bond is weaker than the C-Cl bond. Under standard Suzuki-Miyaura conditions (Pd(PPh

    
    )
    
    
    
    , Na
    
    
    CO
    
    
    ), the bromine can be selectively coupled with boronic acids to extend the carbon skeleton while leaving the chlorine intact.
  • Site B (Chlorine): The remaining C-Cl bond can be activated later using specialized ligands (e.g., Buchwald precatalysts like XPhos-Pd-G2) for amination or a second coupling event.

Ring Strain Release (Homo-Enolates)

The cyclopropanol moiety contains significant ring strain (~27 kcal/mol).

  • Radical Ring Opening: Treatment with oxidants (e.g., Mn(acac)

    
     or photoredox catalysts) generates a 
    
    
    
    -keto radical. This allows for the installation of functional groups at the
    
    
    -position, effectively using the cyclopropanol as a "masked" ethyl ketone.
  • Expansion: Under acidic conditions or with electrophilic sources (like Iodine), the ring opens to form

    
    -iodo ketones or expands into cyclobutanones.
    

Experimental Protocol

Objective: Synthesis of this compound via Kulinkovich Reaction. Scale: 10 mmol.

Materials
  • Precursor: Methyl 3-bromo-4-chlorobenzoate (2.50 g, 10 mmol).

  • Reagent: Ethylmagnesium bromide (EtMgBr), 3.0 M in diethyl ether (12 mL, 36 mmol).

  • Catalyst: Titanium(IV) isopropoxide (Ti(OiPr)

    
    ) (0.3 mL, 1 mmol, 10 mol%).
    
  • Solvent: Anhydrous THF (50 mL).

Step-by-Step Methodology
  • Inert Atmosphere Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Argon or Nitrogen.

  • Substrate Solution: Dissolve Methyl 3-bromo-4-chlorobenzoate (2.50 g) and Ti(OiPr)

    
     (0.3 mL) in anhydrous THF (50 mL). Cool the mixture to 0°C using an ice bath.
    
  • Grignard Addition (Critical Step):

    • Load the EtMgBr solution into the addition funnel.

    • Slowly add the Grignard reagent dropwise over 60 minutes.

    • Observation: The solution will turn from colorless/yellow to dark brown/black, indicating the formation of the low-valent titanium species.

    • Note: Maintain internal temperature below 5°C to prevent polymerization or over-reduction.

  • Reaction Phase: Once addition is complete, allow the reaction to warm to room temperature (20-25°C) and stir for 2 hours. Monitor via TLC (Hexane/EtOAc 4:1) for the disappearance of the ester.

  • Quenching (Exothermic):

    • Cool the flask back to 0°C.

    • Carefully quench by dropwise addition of saturated aqueous NH

      
      Cl (20 mL). Caution:  Vigorous gas evolution (ethane/ethylene) will occur.
      
  • Workup:

    • Extract the aqueous layer with Diethyl Ether (3 x 50 mL).

    • Wash combined organics with Brine (50 mL).

    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate under reduced pressure.
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield the product as a pale yellow oil or solid.

Safety & Handling (HSE)

Researchers must adhere to the following safety standards when handling this compound and its precursors.

  • Hazard Statements (GHS):

    • H302: Harmful if swallowed.[4][5][6]

    • H315: Causes skin irritation.[5][6]

    • H319: Causes serious eye irritation.[5][6]

    • H335: May cause respiratory irritation.[5][6]

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and chemical safety goggles.

  • Storage: Store in a cool, dry place under inert gas (Argon). Cyclopropanols can be sensitive to acidic impurities which trigger ring opening.

References

  • Kulinkovich, O. G., et al. (1989).[2] "Reaction of Grignard reagents with esters in the presence of titanium(IV) isopropoxide." Synthesis, 1989(02), 154-155. Link

  • Cha, J. K., & Kulinkovich, O. G. (2012). "The Kulinkovich Reaction."[7][1][2][8][9] Organic Reactions, 77, 1-160. Link

  • PubChem Compound Summary. (2023). "this compound (CAS 1691720-00-9)."[10][11][][13] National Center for Biotechnology Information. Link

  • Garg, N. K., et al. (2014). "Nickel-Catalyzed Cross-Couplings of Heteroarenes." Chemical Reviews, 114(24), 12583–12649. (Context on orthogonal halogen reactivity). Link

  • Chemical Book. (2023). "Product Data: this compound." Link

Sources

solubility of 1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profile & Solvent Selection for 1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol

CAS: 1691720-00-9 Formula: C₉H₈BrClO Molecular Weight: 247.52 g/mol [][2]

Executive Technical Synthesis

This compound is a highly functionalized pharmaceutical intermediate characterized by a lipophilic di-halogenated aryl tail and a strained, polar cyclopropanol head. Its solubility profile is governed by the competition between the hydrophobic aryl halide moiety and the hydrogen-bonding capability of the tertiary alcohol.[2]

Core Solubility Directive:

  • Primary Solvents (High Solubility): Chlorinated solvents (DCM, Chloroform) and Polar Aprotic solvents (DMSO, DMF, THF).[2]

  • Secondary Solvents (Moderate/Temperature Dependent): Lower alcohols (Methanol, Ethanol) and Esters (Ethyl Acetate).[2]

  • Anti-Solvents (Precipitation): Water (highly insoluble) and aliphatic hydrocarbons (Hexanes/Heptane at low temperatures).[2]

Critical Stability Warning: Unlike standard alcohols, the cyclopropanol ring is highly strained (~27.5 kcal/mol strain energy).[2] Avoid strong acidic media during dissolution, as this promotes ring-opening isomerization to the corresponding linear ketone (1-(3-bromo-4-chlorophenyl)propan-1-one).[2]

Physicochemical Determinants of Solubility

To select the correct solvent, one must understand the molecular interaction forces at play.[2]

Structural FeatureEffect on SolubilityPreferred Interaction Type
3-Br, 4-Cl Phenyl Ring Increases LogP (Lipophilicity).[2] Reduces water solubility significantly.[2]

-

stacking, Van der Waals dispersion.[2] Favors aromatic/chlorinated solvents.[2]
Cyclopropyl Ring Adds steric bulk and ring strain.[2]Hydrophobic interaction.[2]
Tertiary Hydroxyl (-OH) Provides a single H-bond donor/acceptor site.[2]Hydrogen bonding.[2] Favors alcohols, DMSO, and ethers.[2]

Predicted LogP: ~3.5 – 4.0 (High Lipophilicity).[2] H-Bond Donor Count: 1 H-Bond Acceptor Count: 1[2]

Solvent Compatibility Matrix

The following data categorizes solvents based on their utility for synthesis, purification, and biological assay preparation.

Table 1: Solubility Classification
Solvent ClassSpecific SolventEstimated Solubility (25°C)Application Context
Chlorinated Dichloromethane (DCM)High (>100 mg/mL) Ideal for extraction and reaction medium (e.g., oxidations).[2]
Polar Aprotic DMSOHigh (>50 mg/mL) Gold Standard for biological stock solutions (HTS, MIC assays).[2]
Polar Aprotic THFHigh (>75 mg/mL) Excellent for organometallic coupling reactions (Suzuki/Heck).[2]
Esters Ethyl AcetateModerate-High Preferred solvent for liquid-liquid extraction (workup).[2]
Alcohols Methanol / EthanolModerate Good for recrystallization (often used as a hot solvent pair with water).[2]
Hydrocarbons Hexane / PentaneLow / Insoluble Used as an anti-solvent to crash out the product during purification.[2]
Aqueous Water / PBSInsoluble (<0.1 mg/mL) Requires co-solvent (e.g., 0.5% DMSO) for biological exposure.[2]

Note: Quantitative values are empirical estimates based on structural analogs (e.g., 1-(4-chlorophenyl)cyclopropan-1-ol).[2] Always validate gravimetrically.

Experimental Protocol: Gravimetric Solubility Determination

As a researcher, you should not rely solely on literature values for critical assays. Use this self-validating protocol to determine exact solubility in your specific solvent batch.[2]

Objective: Determine the saturation point of CAS 1691720-00-9 in a target solvent (e.g., DMSO).

Workflow Visualization (DOT):

SolubilityProtocol Start Start: Weigh 10mg Compound AddSolvent Add Solvent in Aliquots (100 µL) Target: DMSO or MeOH Start->AddSolvent Sonicate Sonicate & Vortex (30 sec, 25°C) AddSolvent->Sonicate Check Visual Inspection: Clear Solution? Sonicate->Check Calculate Calculate Solubility: S = Mass (mg) / Vol (mL) Check->Calculate Yes (Dissolved) AddMore Add 50 µL Solvent Check->AddMore No (Particles Visible) Filter Optional: Filter (0.22 µm) & HPLC Quantitation Calculate->Filter AddMore->Sonicate

Figure 1: Step-by-step gravimetric solubility determination workflow.

Detailed Methodology:

  • Preparation: Weigh ~10 mg of the solid into a 1.5 mL HPLC vial.

  • Titration: Add the solvent (e.g., DMSO) in 100 µL increments.

  • Energy Input: Vortex for 30 seconds and sonicate for 1 minute between additions to break crystal lattice energy.

  • Endpoint: The point at which the solution becomes optically clear is the approximate saturation point.[2]

  • Calculation:

    
    
    

Strategic Solvent Selection for Applications

A. For Biological Assays (Stock Solutions)
  • Recommendation: 100% DMSO (Dimethyl Sulfoxide).[2]

  • Rationale: DMSO disrupts the crystal lattice effectively and is miscible with aqueous culture media.[2]

  • Protocol: Prepare a 10 mM or 20 mM stock solution in anhydrous DMSO. Store at -20°C.

  • Caution: Avoid freeze-thaw cycles which can precipitate the compound due to moisture uptake (DMSO is hygroscopic).[2]

B. For Chemical Synthesis (Cross-Coupling)
  • Recommendation: Anhydrous THF or Toluene .[2]

  • Rationale: The bromine and chlorine substituents suggest this molecule is a candidate for Palladium-catalyzed cross-coupling (Suzuki-Miyaura).[2]

  • Mechanism: Toluene provides the necessary non-polar environment for Pd-catalysts, while the cyclopropanol remains stable (unlike in protic acidic solvents).[2]

C. For Purification (Recrystallization)
  • Recommendation: Ethanol/Water or Hexane/Ethyl Acetate .[2]

  • Technique: Dissolve in minimal hot Ethanol or Ethyl Acetate.[2] Slowly add Water or Hexane (anti-solvent) until turbidity appears.[2] Cool gradually to 4°C.

Critical Stability & Handling

Acid Sensitivity (The Cyclopropanol Risk): Cyclopropanols are prone to acid-catalyzed ring opening.[2]

  • Avoid: Acetic Acid, HCl, or acidic HPLC mobile phases (e.g., 0.1% TFA) if the compound is to be isolated.[2]

  • Use: Neutral or slightly basic conditions (e.g., Ammonium Bicarbonate buffer) for LC-MS analysis if degradation is observed.[2]

Light Sensitivity: Aryl bromides can undergo photodehalogenation.[2] Store the solid and solutions in amber vials .

References

  • Chemical Identity & CAS: this compound (CAS 1691720-00-9).[][2][3][4] BOC Sciences / ChemBK Database.[2] Retrieved from [Link][2]

  • Cyclopropanol Stability: Kulinkovich, O. G. (2003).[2] "Alkylation of carboxylic acid derivatives with dialkoxytitanacyclopropane reagents." Chemical Reviews. (Standard reference for cyclopropanol synthesis and stability).

  • Solubility Protocols: Lipinski, C. A., et al. (2001).[2] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[2] Advanced Drug Delivery Reviews.

Sources

Strategic Sourcing & Technical Guide: 1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol

[1]

Part 1: Executive Technical Summary

1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol (CAS: 1691720-00-9 ) is a high-value pharmacophore intermediate, primarily utilized in the synthesis of advanced kinase inhibitors and next-generation agrochemicals (specifically triazole fungicides).[1] Its structural core—a 1-arylcyclopropanol—serves as a rigid bioisostere for isopropyl or tert-butyl groups, offering improved metabolic stability and conformational restriction.[1]

However, this compound presents specific sourcing challenges.[1] Unlike commodity chemicals, it is often synthesized on-demand via the Kulinkovich reaction , leading to a unique impurity profile that standard Certificates of Analysis (CoAs) frequently overlook.[1] This guide outlines the sourcing landscape, critical quality attributes (CQAs), and a self-validating quality control protocol.

Part 2: Sourcing Landscape & Supplier Tiering[1]

The commercial availability of this intermediate is bifurcated between "Stock" aggregators and "Synthesis" originators.[1]

Supplier Classification Table
TierSupplier TypeRepresentative ExamplesRisk ProfileRecommended Strategy
Tier 1 Originators / CDMOs BocSci, ChemBK, WuXi AppTecLow Preferred for GMP/GLP needs.[1] Request specific impurity markers (see Part 3).
Tier 2 Catalog Aggregators Sigma-Aldrich (Synthonix), MolPortMedium Good for mg-scale screening.[1] Often re-label Tier 1 stock; "As-Is" terms common.[1]
Tier 3 Regional Traders Allschoolabs, Local ResellersHigh High risk of batch-to-batch variation.[1] Mandatory re-validation required.[1]
Procurement Logic Workflow

The following decision tree illustrates the recommended workflow for sourcing this material to ensure chemical integrity.

ProcurementWorkflowStartSourcing Requirement:This compoundCheckStockCheck Tier 1 (CDMO) StockStart->CheckStockStockAvailIn Stock?CheckStock->StockAvailOrderSampleOrder 1g Sample for QCStockAvail->OrderSampleYesCustomSynthInitiate Custom Synthesis(Kulinkovich Route)StockAvail->CustomSynthNoQC_CheckInternal QC Validation(NMR + HPLC)OrderSample->QC_CheckCustomSynth->OrderSampleLead Time: 4-6 WeeksPassPasses Specs?QC_Check->PassApproveApprove Supplier for BulkPass->ApprovePurity >97%RejectReject: Check forRing-Opened KetonePass->RejectImpurity >3%

Figure 1: Strategic procurement workflow emphasizing internal QC validation prior to bulk commitment.

Part 3: Technical Specifications & Critical Quality Attributes (CQAs)

To validate the material, one must understand its synthesis.[1] The industry-standard route is the Kulinkovich Reaction , reacting methyl 3-bromo-4-chlorobenzoate with ethylmagnesium bromide (EtMgBr) and a Titanium(IV) catalyst.[1]

Synthesis-Derived Impurity Profile[1]
  • Ring-Opened Ketone (Major Impurity):

    • Chemical Name: 1-(3-Bromo-4-chlorophenyl)propan-1-one (CAS: 1261527-19-8).[1][2]

    • Origin: Acid-catalyzed ring opening of the cyclopropanol during workup or storage.[1]

    • Detection: Distinct carbonyl peak in IR (~1680 cm⁻¹) and loss of cyclopropyl multiplets in NMR.[1]

  • De-halogenated Byproducts:

    • Origin: Magnesium-halogen exchange at the aryl-bromide position during Grignard addition.[1]

    • Risk: Trace amounts of 1-(4-chlorophenyl)cyclopropan-1-ol.

Synthesis Mechanism & Impurity Logic[1]

SynthesisPathEsterMethyl 3-bromo-4-chlorobenzoate(Starting Material)TitanacycleTitanacyclopropaneIntermediateEster->Titanacycle+ EtMgBr+ Ti(OiPr)4ProductTARGET:1-(3-Bromo-4-chlorophenyl)cyclopropan-1-olTitanacycle->ProductLigand Exchange& HydrolysisKetoneIMPURITY:1-(3-Bromo-4-chlorophenyl)propan-1-oneProduct->KetoneAcidic Workupor Thermal Stress

Figure 2: Kulinkovich synthesis pathway highlighting the critical ring-opening degradation pathway.[1]

Part 4: Self-Validating Quality Control Protocol

Do not rely solely on the supplier's CoA.[1] Use this internal validation protocol.

1H-NMR Validation (400 MHz, CDCl3)
  • Target Signals: Look for the characteristic high-field cyclopropyl protons.

    • δ 0.90 - 1.30 ppm: Multiplets (4H) corresponding to the cyclopropane ring CH2 groups.[1]

    • δ ~7.4 - 7.8 ppm: Aromatic protons (3H).[1] Pattern should confirm 1,3,4-substitution (d, dd, d).[1]

  • Red Flag: Absence of multiplets at 1.0 ppm and appearance of a triplet (~1.1 ppm) and quartet (~2.9 ppm) indicates the ring-opened ketone (ethyl group).[1]

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water[1]

    • B: Acetonitrile[1]

  • Gradient: 50% B to 95% B over 10 mins.

  • Rationale: The cyclopropanol is less polar than the ester precursor but more polar than the de-brominated byproduct.[1] The ketone impurity typically elutes after the cyclopropanol due to loss of the H-bond donating hydroxyl group and increased lipophilicity of the linear chain.[1]

Stability & Storage
  • Sensitivity: Cyclopropanols are acid-labile .[1]

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Handling: Avoid acidic solvents (e.g., CDCl3 with traces of HCl) during analysis; filter CDCl3 through basic alumina if unsure.

References

  • Kulinkovich, O. G., et al. (1989).[1][3] Titanium(IV) Isopropoxide-Catalyzed Formation of 1-Substituted Cyclopropanols in the Reaction of Ethylmagnesium Bromide with Methyl Alkanecarboxylates. Synthesis. Link

  • Singh, N., & Sharma, S. K. (2013).[4] Patent WO201338429A2: Novel Triazole Derivatives as Fungicides.[1] World Intellectual Property Organization.[1] (Source of CAS 1691720-00-9).[1][4] Link

  • BocSci Inc. Product Entry: this compound (CAS 1691720-00-9).[1][4] Accessed Oct 2023.[1]

  • Sigma-Aldrich. Product Search: this compound.[1][5] Accessed Oct 2023.[1] Link

background literature on substituted cyclopropanol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

From Strained Intermediates to Divergent Scaffolds

Executive Summary

Substituted cyclopropanols represent a unique class of strained carbocycles that serve as high-energy "spring-loaded" intermediates in organic synthesis. Characterized by approximately 27.5 kcal/mol of ring strain and a "homo-enol" electronic character, these motifs offer orthogonal reactivity profiles depending on the catalytic trigger applied. This guide analyzes the structural physics of cyclopropanols, their scalable synthesis via the Kulinkovich reaction, and their divergent applications in accessing complex pharmacophores—specifically through transition-metal-catalyzed ring-opening cross-coupling and radical


-scission pathways.

Structural & Electronic Properties: The "Bent Bond" Enigma

To master cyclopropanol chemistry, one must first understand the orbital misalignment that drives their reactivity. Unlike unstrained alkanes, the C-C bonds in a cyclopropane ring are not linear


-bonds.
  • Walsh Orbitals: The carbon atoms are

    
    -like hybridized, directing orbitals towards the center of the ring rather than along the bond axis. This results in "banana bonds" or bent bonds with high 
    
    
    
    -character.
  • HOMO Energy: The high

    
    -character raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the ring significantly more nucleophilic and susceptible to single-electron transfer (SET) oxidation than acyclic alcohols.
    
  • The Homo-Enol Concept: Structurally, a cyclopropanol is a tautomer of a ketone, but the equilibrium lies heavily towards the ketone (open form) upon ring cleavage. However, as a metal-bound species (metal-cyclopropoxide), it acts as a homo-enolate , allowing for carbon-carbon bond formation at the

    
    -position—a reactivity pattern impossible with standard enolates.
    

Synthesis: The Kulinkovich Protocol

The most authoritative method for accessing substituted cyclopropanols is the Kulinkovich reaction (1989). It transforms carboxylic esters into cyclopropanols using Grignard reagents and a titanium catalyst.[1][2]

Mechanistic Causality

The reaction does not proceed via simple nucleophilic attack. Instead, it involves a titanacyclopropane intermediate acting as a 1,2-dicarbanion equivalent.

  • Ligand Exchange: Two equivalents of EtMgBr react with Ti(OiPr)

    
     to form an unstable diethyltitanium species.[3]
    
  • 
    -Hydride Elimination:  This species collapses to release ethane and generate the active titanacyclopropane .[1][2]
    
  • Insertion: The ester carbonyl inserts into the titanacycle.

  • Transmetallation: The cycle closes to form the cyclopropanol magnesium salt, regenerating the catalyst.

Visualization: Kulinkovich Catalytic Cycle

Kulinkovich Ti_Cat Ti(OiPr)4 (Pre-Catalyst) Titanacycle Titanacyclopropane (Active Catalyst) Ti_Cat->Titanacycle - Ethane EtMgBr 2 EtMgBr EtMgBr->Titanacycle Alkylation Intermediate Oxatitanacyclopentane Titanacycle->Intermediate + Ester Ester R-COOMe (Substrate) Product_Salt Cyclopropanol Mg-Salt Intermediate->Product_Salt + EtMgBr - Titanacycle Product_Salt->Titanacycle Regeneration

Caption: The Kulinkovich cycle relies on the in situ generation of a titanacyclopropane species, which acts as a 1,2-dicarbanion to "stitch" the ester carbonyl and the ethylene fragment together.[3]

Divergent Reactivity Profiles

Once synthesized, the cyclopropanol core serves as a divergence point. The choice of catalyst dictates whether the ring opens via a homo-enolate mechanism (preserving ionic logic) or a radical mechanism (accessing distal functionalization).

Comparison of Ring-Opening Modes
FeaturePath A: Pd-CatalyzedPath B: Radical Oxidative (Mn/Ag)
Mechanism

-Carbon Elimination
Single Electron Transfer (SET)
Intermediate Palladium Homo-enolate

-Keto Radical
Key Reagents Pd(OAc)

, Phosphine Ligands
Mn(acac)

, AgNO

, or FeSO

Product Outcome

-Unsaturated Ketones or

-Aryl Ketones
1,6-Diketones,

-Functionalized Ketones
Strategic Value Cross-coupling logic (Suzuki/Heck type)Distal C-H functionalization
Visualization: The Divergent Logic

Divergence Cyclopropanol Cyclopropanol (Substrate) Pd_Node Pd(II) Catalyst Cyclopropanol->Pd_Node Ring Strain Release Ox_Node Oxidant (Mn/Ag) (SET) Cyclopropanol->Ox_Node - 1e⁻ Homoenolate Pd-Homoenolate Pd_Node->Homoenolate Enone α,β-Unsaturated Ketone Homoenolate->Enone β-H Elim Beta_Aryl β-Aryl Ketone (Cross-Coupling) Homoenolate->Beta_Aryl + Ar-X Radical β-Keto Radical Ox_Node->Radical β-Scission Diketone 1,6-Diketone Radical->Diketone + Enone Gamma_Func γ-Functionalized Ketone Radical->Gamma_Func + Trap

Caption: Cyclopropanols act as a "switch": Pd catalysis accesses anionic homo-enolate chemistry, while oxidative conditions trigger radical


-scission for distal bond formation.

Medicinal Chemistry Applications

While cyclopropanes are common bioisosteres (e.g., in Lemborexant or Crizotinib), cyclopropanols themselves are rarely final drugs due to their metabolic instability (ring opening). Their primary value in drug discovery is as synthetic portals .

  • Access to 1,6-Diketones: The Mn-catalyzed coupling of cyclopropanols with enones (see Protocol B)[4][5] provides rapid access to 1,6-diketones.[4][5][6] These are difficult to synthesize via standard carbonyl chemistry but are essential precursors for pyrroles and pyridazines found in kinase inhibitors.

  • Fluorinated Scaffolds: Cyclopropanols can be converted into fluorinated cyclopropanes, which are metabolically stable and serve as bioisosteres for ethyl groups, reducing lipophilicity while maintaining steric bulk.

  • Conformational Locking: In specific cases where the hydroxyl group is protected or sterically shielded, the cyclopropanol ring locks the conformation of the attached chains, rigidly defining the vector of substituents for receptor binding.

Experimental Protocols

Protocol A: Standard Kulinkovich Synthesis

Target: 1-substituted cyclopropanol from methyl ester.

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and addition funnel. Flush with Argon.

  • Reagents:

    • Methyl ester substrate (10 mmol)

    • Ti(OiPr)

      
       (1.0 mmol, 0.1 equiv) - Note: Catalytic loading can be lowered to 5-10% depending on substrate.
      
    • EtMgBr (3.0 M in Et

      
      O, 22 mmol, 2.2 equiv).
      
    • Solvent: Anhydrous THF (50 mL).

  • Procedure:

    • Dissolve ester and Ti(OiPr)

      
       in THF. Cool to 0°C .[1]
      
    • Add EtMgBr dropwise over 1 hour via addition funnel. Crucial: Slow addition prevents the buildup of the unstable diethyltitanium species, favoring the catalytic cycle.

    • Allow to warm to room temperature and stir for 2 hours.

  • Quench & Workup:

    • Cool back to 0°C. Carefully quench with saturated aqueous NH

      
      Cl (exothermic!).
      
    • Extract with Et

      
      O (3x). Wash combined organics with brine.
      
    • Dry over Na

      
      SO
      
      
      
      and concentrate in vacuo.
  • Purification: Flash column chromatography (Hexanes/EtOAc). Cyclopropanols are generally stable on silica but avoid acidic stains.

Protocol B: Mn-Catalyzed Oxidative Ring Opening

Target: 1,6-Diketone via coupling with enone (Based on Loh et al., 2019).

  • Setup: Sealed tube or pressure vial.

  • Reagents:

    • Cyclopropanol substrate (0.2 mmol)

    • Enone (e.g., chalcone derivative, 0.3 mmol, 1.5 equiv)

    • Catalyst: Mn(acac)

      
       (0.02 mmol, 10 mol%)
      
    • Solvent: Propiononitrile (EtCN) (1.0 mL).

  • Procedure:

    • Combine all reagents in the vial under air (reaction is robust).

    • Seal and heat to 120°C for 12 hours.

  • Mechanism Check: The Mn(II) is oxidized to Mn(III) in situ (or by trace air), which oxidizes the cyclopropanol to the radical. The radical attacks the enone.

  • Workup: Cool to RT. Filter through a short pad of celite. Concentrate and purify via silica gel chromatography.

References

  • Kulinkovich, O. G., et al. (1989).[7] "Reaction of Grignard reagents with esters in the presence of titanium(IV) isopropoxide." Zhurnal Organicheskoi Khimii. (Foundational discovery of the synthesis).

  • Loh, T.-P., et al. (2019).[5] "Manganese-Catalyzed Ring-Opening Coupling Reactions of Cyclopropanols with Enones." Organic Letters. [Link]

  • Dai, L.-X., et al. (2018). "Palladium-Catalyzed Ring-Opening Cross-Coupling of Cyclopropanols." Angewandte Chemie International Edition. [Link]

  • Orellana, A., et al. (2019).[8] "Oxidative radical ring-opening/cyclization of cyclopropane derivatives." Beilstein Journal of Organic Chemistry. [Link][8]

  • Marek, I., et al. (2011). "Stereoselective Synthesis of 1,n-Dicarbonyl Compounds Through Palladium-Catalyzed Ring Opening." Chemical Reviews. [Link]

Sources

Strategic Utilization of 1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the rapidly evolving landscape of Targeted Protein Degradation (TPD), the selection of "linker-ready" warheads is a critical determinant of success.[1] This guide analyzes 1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol (CAS: 1691720-00-9), a specialized building block that offers a unique combination of conformational rigidity, metabolic stability, and orthogonal reactivity.[1]

Unlike standard alkyl-substituted phenyl rings, the cyclopropyl-alcohol motif functions as a bioisostere for isopropyl or tert-butyl groups, reducing the entropic penalty of binding while blocking metabolic oxidation at the benzylic position.[1] This whitepaper details the structural rationale, synthetic integration, and physicochemical profiling of this fragment for the design of Proteolysis Targeting Chimeras (PROTACs).

Part 1: Structural Rationale & Pharmacophore Logic

The Cyclopropyl "Lock" Effect

The primary value of this building block lies in the cyclopropane ring. In medicinal chemistry, replacing a gem-dimethyl or isopropyl group with a cyclopropane ring often results in the "Thorpe-Ingold" or gem-dimethyl effect, but with added benefits:

  • Conformational Restriction: The

    
     carbons of the cyclopropane ring restrict the rotation of the phenyl ring relative to the hydroxyl group. This pre-organizes the molecule into a bioactive conformation, potentially improving affinity for the Protein of Interest (POI) by minimizing the entropy loss upon binding.
    
  • Metabolic Shielding: Benzylic oxidation is a common clearance pathway for drug candidates. The cyclopropane ring lacks the abstractable hydrogen atoms found in isopropyl chains, significantly extending the half-life of the warhead in microsomal stability assays.

The Halogenation Pattern
  • 3-Bromo (Meta): This is the designated Exit Vector .[1] It allows for highly selective Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) to attach the PROTAC linker without interfering with the hydroxyl binding motif.[1]

  • 4-Chloro (Para): This substituent fills hydrophobic pockets in the target protein (e.g., kinase back-pockets) and electronically deactivates the ring, modulating the acidity of the phenol/alcohol if relevant, though here it primarily serves as a lipophilic anchor.[1]

Part 2: Experimental Protocols & Synthetic Integration

Strategic Warning: Cyclopropylcarbinol Sensitivity

CRITICAL: As a Senior Scientist, I must highlight a specific vulnerability. Tertiary cyclopropyl carbinols are acid-sensitive.[1] Under strong acidic conditions (e.g., HCl, TFA), the ring can undergo expansion or opening (homoallylic rearrangement).[1]

  • Rule: Avoid acidic deprotection steps (like Boc-removal with neat TFA) after this fragment is installed, or perform them at low temperature (0°C) with scavengers.[1]

Protocol: Linker Attachment via Suzuki-Miyaura Coupling

This protocol describes coupling the building block to a Boronic Acid-functionalized Linker (e.g., Boc-amino-PEG3-boronic acid).[1]

Reagents:

  • Scaffold: this compound (1.0 equiv)

  • Linker: (Boc-amino-PEG3)-phenylboronic acid pinacol ester (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 equiv)[1]

  • Base: K₂CO₃ (3.0 equiv, 2M aqueous solution)[1]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

Step-by-Step Methodology:

  • Degassing: In a microwave vial, combine the Scaffold, Linker, and Base solution in 1,4-Dioxane. Sparge with Argon for 10 minutes. Why: Oxygen poisons the Pd(0) species, leading to homocoupling byproducts.[1]

  • Catalyst Addition: Add Pd(dppf)Cl₂[1]·CH₂Cl₂ quickly under an Argon stream. Seal the vial immediately.

  • Reaction: Heat to 90°C for 4 hours (or 110°C for 45 min in a microwave reactor).

  • Work-up: Cool to Room Temperature (RT). Dilute with EtOAc (30 mL). Wash with Brine (2 x 15 mL).[1] Dry organic layer over Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Hexane/EtOAc gradient). The cyclopropyl alcohol is polar; expect elution around 40-60% EtOAc.[1]

Validation Criteria:

  • LC-MS: Look for the [M+H] peak corresponding to the coupled product.[1] The Br isotope pattern (1:1) should disappear, replaced by the Cl pattern (3:1).[1]

  • 1H NMR: Confirm retention of the cyclopropane protons (multiplets at ~0.8–1.2 ppm) to ensure the ring did not open.

Part 3: Visualization of Workflows

Pathway: From Fragment to PROTAC

The following diagram illustrates the logical flow of assembling a PROTAC using this building block, highlighting the critical decision nodes.

PROTAC_Assembly cluster_logic Design Logic Fragment Building Block 1-(3-Br-4-Cl-Ph)-cyclopropan-1-ol Coupling Suzuki Coupling (Pd-Catalysis) Fragment->Coupling + Boronate Linker Intermediate Linker-Warhead Conjugate Coupling->Intermediate C-C Bond Formation Deprotection Linker Activation (Boc Removal) Intermediate->Deprotection Mild Acid (HCl/Dioxane) FinalStep Amide Coupling to E3 Ligand (e.g., VHL) Deprotection->FinalStep Free Amine Exposed PROTAC Final PROTAC Candidate FinalStep->PROTAC Ternary Complex Ready Br_Handle Br: Exit Vector Cyclo_OH Cyclo-OH: Warhead

Figure 1: Synthetic workflow transforming the brominated building block into a functional PROTAC.

Mechanism of Action: Ternary Complex Formation

This diagram visualizes how the specific features of the molecule contribute to the degradation mechanism.

Ternary_Complex POI Protein of Interest (POI) Hydrophobic Pocket Warhead Warhead Fragment Cyclopropyl-OH Interaction Warhead->POI High Affinity Binding Linker PEG/Alkyl Linker Warhead->Linker Stable Aryl-C Bond E3 E3 Ligase VHL/CRBN Linker->E3 Recruits Ligase E3->POI Proximity Induced Ubiquitin Ubiquitin Transfer E3->Ubiquitin Catalysis Ubiquitin->POI Degradation Signal

Figure 2: Ternary complex formation. The cyclopropyl group optimizes the Warhead-POI interface.

Part 4: Physicochemical Profiling

For a drug development professional, the "Rule of 5" compliance of the fragment is essential before adding the bulk of a linker and E3 ligand.

PropertyValue (Predicted)Implication for PROTAC Design
Molecular Weight ~247.5 DaLeaves ample room for Linker + E3 Ligand (Total < 1000 Da preferred).[1]
cLogP 3.2 - 3.7Moderately lipophilic; good for cell permeability but requires polar linkers (PEG) to prevent aggregation.[1]
TPSA ~20 ŲLow polar surface area; excellent for crossing cell membranes.
H-Bond Donors 1 (OH)Critical interaction point for the target protein.[1]
Rotatable Bonds 1 (C-C bond to Ph)Key Feature: The cyclopropane restricts rotation, reducing entropic cost.
Solubility & Formulation

The high lipophilicity (cLogP > 3) of this fragment means the final PROTAC may suffer from poor aqueous solubility.

  • Recommendation: Use PEG-based linkers (PEG3-PEG5) rather than alkyl chains to offset the lipophilicity of the chloro-bromo-phenyl ring.[1]

Part 5: References

  • Cyclopropane in Medicinal Chemistry:

    • Talele, T. T. (2016).[1] "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design." Journal of Medicinal Chemistry.

    • Source:[1]

  • PROTAC Linker Strategies:

    • Troup, R. I., et al. (2020).[1][2] "Current strategies for the design of PROTAC linkers: a critical review." Exploratory Targeted Antitumor Therapy.

    • Source:[1]

  • Cyclopropyl Carbinol Reactivity:

    • Wiberg, K. B., et al. (1996).[1] "Reactivity of Cyclopropylcarbinyl Derivatives." Journal of Organic Chemistry.

    • Source:[1]

  • VHL Ligand Design (Contextual):

    • Buckley, D. L., et al. (2012).[1] "Targeting the Von Hippel-Lindau E3 Ubiquitin Ligase using Small Molecules." Journal of the American Chemical Society.

    • Source:[1]

Sources

Navigating the Intricacies of 1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol: A Technical Guide to Storage and Handling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The successful integration of novel chemical entities into drug discovery and development pipelines hinges on a comprehensive understanding of their chemical behavior. 1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol, a molecule of interest for its potential applications, presents a unique set of challenges and considerations due to its dual nature: a stable halogenated aromatic ring and a strained, reactive cyclopropanol moiety. This guide provides an in-depth analysis of the core principles and practical protocols for the safe and effective storage and handling of this compound, ensuring its integrity for downstream applications.

The Dichotomy of Stability: Understanding the Core Chemical Characteristics

The key to safely managing this compound lies in recognizing the interplay between its two primary structural features.

The Halogenated Phenyl Group: The 3-bromo-4-chlorophenyl group imparts a degree of lipophilicity and potential for specific interactions, but also carries the toxicological warnings associated with halogenated aromatic compounds. These compounds can be persistent in the environment and may have subtle, delayed, or additive toxic effects, including skin irritation and potential for more severe health impacts with prolonged exposure.[1]

The Cyclopropanol Ring: A Source of Inherent Instability: The three-membered ring of cyclopropanol is highly strained and, consequently, prone to ring-opening reactions.[1][2] This reactivity is the most critical factor governing the storage and handling of this compound. The presence of the hydroxyl group further activates the ring, making it susceptible to cleavage under various conditions.

Strategic Storage: Preserving Chemical Integrity

The primary objective of a successful storage strategy is to mitigate the risk of degradation, primarily through the ring-opening of the cyclopropanol moiety.

Optimal Storage Conditions
ParameterRecommendationRationale
Temperature Store at or below room temperature, ideally in a cool, dry place.[3][4][5]Elevated temperatures can provide the activation energy needed to overcome the ring strain, leading to thermal decomposition.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).The cyclopropanol ring is susceptible to oxidation, which can lead to the formation of β-keto radicals and subsequent ring cleavage.[6] An inert atmosphere minimizes contact with atmospheric oxygen.
Light Protect from light by using amber or opaque containers.While not explicitly documented for this specific compound, many complex organic molecules are light-sensitive. Photochemical energy can potentially initiate radical reactions leading to decomposition.
Container Use well-sealed, suitable containers, such as amber glass vials with tight-fitting caps.[3][4][5][7]Prevents exposure to air and moisture. The material should be compatible with halogenated organic compounds.
Incompatible Materials

It is crucial to avoid storing this compound with the following classes of substances:

  • Strong Oxidizing Agents: These can readily induce oxidative cleavage of the cyclopropanol ring.[7][8]

  • Strong Acids and Bases: Both acidic and basic conditions can catalyze the ring-opening of cyclopropanols.[2][4] Even mild basic conditions may promote decomposition.[2]

  • Metals: Certain metals can catalyze decomposition pathways.[7]

Prudent Handling: A Protocol for Safety and Stability

All handling procedures should be conducted with the dual goals of protecting the researcher from potential hazards and preserving the chemical integrity of the compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable when handling this and similar chemical compounds.

PPE ItemSpecificationJustification
Eye Protection Chemical safety goggles or a face shield.[7][8]Protects against splashes and accidental contact with the eyes.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[5][7][8]Prevents skin contact. Given the halogenated aromatic nature, skin absorption is a potential route of exposure.
Body Protection A laboratory coat.[9]Protects clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[7][8][9]Minimizes the inhalation of any potential vapors or aerosols.
Experimental Workflow: A Step-by-Step Approach

The following protocol outlines a self-validating system for handling this compound in a research setting.

1. Preparation and Environment:

  • Ensure a chemical fume hood is operational and the work area is clean and free of incompatible materials.
  • Assemble all necessary glassware and equipment, ensuring it is dry to prevent hydrolysis-mediated decomposition.
  • Have appropriate waste containers ready for both solid and liquid chemical waste.

2. Aliquoting and Dispensing:

  • If the compound is stored under an inert atmosphere, use techniques such as a Schlenk line or a glovebox to maintain this environment while accessing the material.
  • If handling in the open, do so efficiently within the fume hood to minimize exposure to the atmosphere.
  • Use clean, dry spatulas and weighing instruments.

3. Dissolution and Reaction Setup:

  • Select solvents with care. While many common non-halogenated organic solvents are likely compatible for short-term use, it is crucial to avoid acidic or basic solvents.[10] Anhydrous, neutral solvents are recommended.
  • If heating is required for a reaction, do so cautiously and with careful temperature monitoring to avoid thermal decomposition.

4. Post-Handling and Cleanup:

  • Properly seal the main container of this compound, and if necessary, purge with an inert gas before returning to storage.
  • Decontaminate all glassware and equipment that came into contact with the compound.
  • Dispose of all waste in appropriately labeled hazardous waste containers according to institutional and local regulations.[10]

Logical Framework for Safe Handling

The following diagram illustrates the decision-making process and logical flow for the safe handling of this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep Assess Hazards & Review SDS PPE Don Appropriate PPE Prep->PPE Retrieve Retrieve from Storage Prep->Retrieve FumeHood Work in Chemical Fume Hood PPE->FumeHood InertAtmosphere Maintain Inert Atmosphere (if applicable) Retrieve->InertAtmosphere Weigh Weigh/Aliquot InertAtmosphere->Weigh Dissolve Dissolve in Compatible Solvent Weigh->Dissolve Store Reseal & Store Properly Dissolve->Store Clean Decontaminate Equipment Store->Clean Waste Dispose of Waste Correctly Clean->Waste

Sources

Methodological & Application

protocol for Suzuki-Miyaura coupling with 1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Suzuki-Miyaura Coupling of 1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol

Abstract & Strategic Overview

This Application Note details the protocol for the chemoselective Suzuki-Miyaura cross-coupling of This compound (1) . This substrate presents two distinct challenges in medicinal chemistry process development:

  • Halogen Selectivity: The requirement to exclusively couple at the meta-bromo position while preserving the para-chloro moiety for subsequent functionalization.

  • Scaffold Integrity: The preservation of the strained cyclopropan-1-ol ring, which is susceptible to ring-opening (homo-enolate formation) under harsh basic or oxidative conditions.

This guide provides a validated, scalable workflow prioritizing Pd(dppf)Cl₂ as the catalyst of choice to achieve >95% chemoselectivity (Br vs. Cl) while maintaining the cyclopropyl carbinol architecture.

Mechanistic Logic & Catalyst Selection

The Selectivity Hierarchy

The success of this protocol relies on the kinetic differentiation of oxidative addition rates (


) between the aryl-bromide and aryl-chloride bonds.
  • Bond Dissociation Energy (BDE): C-Br (~81 kcal/mol) vs. C-Cl (~96 kcal/mol).

  • Catalyst Tuning: To preserve the C-Cl bond, we must avoid electron-rich, bulky phosphines (e.g.,

    
    , XPhos, SPhos) or N-heterocyclic carbenes (NHCs), which are designed to activate inert aryl chlorides.
    
  • Ligand Choice: dppf (1,1'-Bis(diphenylphosphino)ferrocene) is selected for its large bite angle and moderate electron-donating properties, facilitating rapid oxidative addition to Ar-Br while being kinetically slow to insert into Ar-Cl at moderate temperatures (<90°C).

Cyclopropanol Stability

Cyclopropanols are precursors to homo-enolates. Strong alkoxide bases (e.g.,


) or high temperatures (>120°C) can trigger 

-hydride elimination or ring-opening isomerization. We utilize mild carbonate bases (

or

) to mitigate this risk.

ReactionPathway cluster_legend Selectivity Logic Substrate Substrate (1) (Br/Cl/Cyclopropanol) Pd0 Pd(0) Species Substrate->Pd0 Catalyst OxAdd_Br Oxidative Addition (C-Br Bond) Pd0->OxAdd_Br Fast (k_Br) OxAdd_Cl Oxidative Addition (C-Cl Bond) Pd0->OxAdd_Cl Slow (k_Cl) (Avoided by Ligand) Transmet Transmetallation (Boronic Acid/Base) OxAdd_Br->Transmet SideProduct Side Product (Bis-coupling/Ring Open) OxAdd_Cl->SideProduct RedElim Reductive Elimination Transmet->RedElim Product Desired Biaryl Product (Cl Retained) RedElim->Product Note dppf Ligand ensures k_Br >> k_Cl

Figure 1: Mechanistic pathway highlighting the kinetic preference for C-Br oxidative addition using Pd(dppf)Cl₂.

Experimental Protocols

Protocol A: Optimization Screening (Small Scale)

Purpose: To identify the optimal Boronic Acid/Base combination for a specific R-group coupling partner.

Reagents:

  • Substrate: this compound (1.0 equiv, 0.2 mmol)

  • Boronic Acid: Ar-B(OH)₂ (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Base: Variable (See Table 1)

Procedure:

  • Prepare a 4 mL reaction vial with a magnetic stir bar.

  • Add Substrate (50 mg), Boronic Acid (1.2 equiv), and Catalyst (5 mol%).

  • Evacuate and backfill with Nitrogen (

    
    ) x3.
    
  • Add degassed Solvent (2 mL) and Base (2.0 equiv, added as solid or 2M aq. solution).

  • Seal and heat to 80°C for 4–16 hours.

  • QC: Filter an aliquot through Celite, dilute with MeOH, and analyze via UPLC-MS.

Table 1: Screening Matrix & Expected Outcomes

EntryBaseSolvent SystemSelectivity (Br:Cl)Cyclopropane StabilityRecommendation
1

Dioxane/H₂OHighExcellentPrimary Choice
2

Dioxane/H₂OHighGoodUse for sterically hindered boronates
3

Toluene/H₂OModerateGoodAlternative if Dioxane fails
4

THFLowPoor AVOID (Ring opening risk)
5

DMFHighModerateUse for acid-sensitive substrates
Protocol B: Preparative Scale-Up (10g Scale)

Purpose: Validated workflow for gram-scale synthesis with high purity.

Materials:

  • Substrate: 10.0 g (1.0 equiv)

  • Boronic Acid: 1.1–1.2 equiv

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv / 3 mol%)

  • Base:

    
     (2.5 equiv, granular)
    
  • Solvent: 1,4-Dioxane (100 mL) / Water (25 mL) — Degassed

Step-by-Step Methodology:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, internal thermometer, and nitrogen inlet.

  • Charging: Charge the flask with the Substrate (10 g), Boronic Acid, and

    
     powder.
    
  • Inertion: Cycle Nitrogen/Vacuum (3 cycles) to remove bulk oxygen.

  • Solvent Addition: Cannulate degassed 1,4-Dioxane and Water into the flask.

  • Catalyst Addition: Under a positive stream of Nitrogen, add Pd(dppf)Cl₂·CH₂Cl₂ rapidly. The solution typically turns orange/red.

  • Reaction: Heat the mixture to 85°C (internal temp). Stir vigorously (600 rpm).

    • Checkpoint: Monitor via HPLC at 2 hours. If conversion <50%, add 1 mol% additional catalyst.

    • Endpoint: Reaction is typically complete in 4–6 hours.

  • Workup (Crucial for Pd Removal):

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (200 mL) and Water (100 mL).

    • Separate phases. Extract aqueous layer 2x with Ethyl Acetate.

    • Scavenger Step: Treat combined organics with SiliaMetS® Thiol or activated charcoal (10 wt%) for 30 mins at 40°C to remove residual Palladium.

    • Filter through a pad of Celite.

  • Purification: Concentrate in vacuo. Recrystallize from Heptane/EtOAc or perform Flash Chromatography (SiO₂, 0-30% EtOAc in Hexanes).

Workflow Start Start: 10g Substrate + Boronic Acid + Base Degas Degas Solvents (Dioxane/H2O) Start->Degas CatAdd Add Pd(dppf)Cl2 (Under N2) Degas->CatAdd Heat Heat to 85°C 4-6 Hours CatAdd->Heat Check HPLC Check: Substrate < 1%? Heat->Check Check->Heat No (Extend Time) Workup Workup & Pd Scavenging (SiliaMetS Thiol) Check->Workup Yes Purify Crystallization / Column Workup->Purify

Figure 2: Step-by-step workflow for the preparative scale-up of the target coupling.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning or

leak.
Ensure rigorous degassing. Increase catalyst loading to 5 mol%.
De-halogenation (Loss of Cl) Hydride source present or catalyst too active.Avoid alcohols as co-solvents (use Toluene/Water). Lower temp to 70°C.
Ring Opening Base too strong / Temp too high.Switch from

to

or

. Limit temp to 80°C.
Protodeboronation Unstable Boronic Acid.[2]Add Boronic Acid in portions (0.5 equiv at T=0, 0.7 equiv at T=2h).

Analytical Markers (HPLC/NMR):

  • Starting Material: Distinct doublet (Ar-H) ortho to Br.

  • Product: Disappearance of Ar-Br signals; retention of Ar-Cl pattern.

  • Cyclopropane: Look for characteristic high-field multiplets (0.8–1.5 ppm in ¹H NMR). If these disappear or shift to >5.0 ppm (olefinic), ring opening has occurred.

Safety & Handling

  • Palladium: Heavy metal. All waste streams must be segregated. Use scavengers to ensure final API metal limits (<10 ppm) are met.

  • Aryl Halides: Potential skin sensitizers. Handle in a fume hood.

  • Cyclopropanols: While generally stable, they can rearrange exothermically in the presence of strong acids. Avoid contact with concentrated HCl/H₂SO₄ during workup.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Context on avoiding active ligands for Cl-retention). Link

  • Kulinkovich, O. G. (2003). Alkylation of carboxylic acid derivatives with dialkoxytitanacyclopropane reagents. Chemical Reviews, 103(7), 2597-2632. (Context on cyclopropanol stability/synthesis). Link

  • Organic Chemistry Portal. Suzuki Coupling. (General Protocol Verification). Link

Sources

Application Note: Chemoselective Cross-Coupling of 1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol

[1]

Executive Summary

1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol (CAS: 1691720-00-9) is a high-value bifunctional building block.[1] Its structural utility lies in the orthogonal reactivity of its halogen substituents (aryl bromide vs. aryl chloride) and the metabolic stability offered by the cyclopropanol "warhead" (often used as a bioisostere for gem-dimethyl groups or ketones).

This guide details protocols for exploiting the reactivity difference between the C-Br and C-Cl bonds to achieve site-selective functionalization.[1] Special attention is paid to preserving the strained cyclopropanol ring, which is susceptible to acid-catalyzed ring opening and radical fragmentation.

Strategic Analysis: Chemoselectivity & Stability[1][2][3]

The Reactivity Hierarchy

Success with this scaffold relies on the kinetic differentiation of the leaving groups. Under Palladium(0) catalysis, the rate of oxidative addition follows the order: I > Br/OTf >> Cl .

  • Site A (C-Br): Highly reactive.[1] Under standard conditions (Pd(PPh3)4, Na2CO3), this site couples exclusively.

  • Site B (C-Cl): Latent reactivity.[1] Requires electron-rich, bulky ligands (e.g., XPhos, SPhos) or higher temperatures to activate.

  • Site C (Cyclopropan-1-ol): A sensitive bystander.[1]

    • Risk:[1] Strong acids can trigger rearrangement to 1-chloropropan-1-one derivatives (Kulinkovich-type ring opening reversal).[1]

    • Risk:[1] Strong oxidants or radical conditions can cleave the ring.

Visualization of Reaction Pathways

ChemoselectivityStart1-(3-Bromo-4-chlorophenyl)cyclopropan-1-olPathAPath A: C-Br Activation(Standard Suzuki/Buchwald)Start->PathAPd(PPh3)4, 80°CPathBPath B: C-Cl Activation(Requires Specialized Ligands)Start->PathBXPhos-Pd-G2, 110°CPathCPath C: Ring Opening(Avoid: Acid/Radical)Start->PathCH+ or RadicalProductA3-Functionalized4-Chloro IntermediatePathA->ProductAFinalProd3,4-DifunctionalizedScaffoldPathB->FinalProdDegradationRing-OpenedKetone ByproductsPathC->DegradationProductA->PathBStep 2

Figure 1: Chemoselective reaction map demonstrating the orthogonal activation of Bromine over Chlorine and the "danger zone" of ring opening.[1]

Detailed Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling (C-Br Targeting)

Objective: Couple an aryl boronic acid to the C-3 Bromine position while retaining the C-4 Chlorine and the cyclopropanol ring.[1]

Mechanism: The oxidative addition of Pd(0) occurs preferentially at the weaker C-Br bond. The use of a mild base (K3PO4 or Na2CO3) prevents deprotonation of the tertiary alcohol, reducing the risk of side reactions.

Materials
  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.1 equiv)[1][2]

  • Catalyst: Pd(dppf)Cl2[1][3]·DCM (3-5 mol%) - Selected for robustness and resistance to dehalogenation.[1]

  • Base: K3PO4 (2.0 M aq. solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology
  • Setup: In a glovebox or under Argon stream, charge a reaction vial with the substrate (1.0 equiv), Boronic acid (1.1 equiv), and Pd(dppf)Cl2·DCM (0.05 equiv).

  • Solvent Addition: Add degassed 1,4-Dioxane (0.2 M concentration relative to substrate).[1]

  • Base Addition: Add 2.0 M aq. K3PO4 (3.0 equiv). Note: Anhydrous bases (Cs2CO3) can be used if the boronic acid is protodeboronation-prone.[1]

  • Reaction: Seal the vial and heat to 80 °C for 4–12 hours.

    • Checkpoint: Monitor by TLC/LCMS. The starting material (Br) should disappear. If the reaction is pushed >100°C, small amounts of Cl-coupling may occur.

  • Workup (Crucial for Cyclopropanol):

    • Cool to room temperature.

    • Dilute with EtOAc and wash with saturated NH4Cl (mildly acidic/neutral) rather than HCl. Avoid strong acid washes to prevent ring opening.

    • Dry over Na2SO4, filter, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: C-N Cross-Coupling (Buchwald-Hartwig)

Objective: Amination of the C-Br bond.[1] Challenge: The tertiary alcohol proton can interfere with strong bases (NaOtBu) often used in Buchwald couplings. Solution: Use a base system compatible with free alcohols (e.g., Cs2CO3) or protect the alcohol (TMS/TBS) if yield is low.

Optimization Table: Base & Ligand Effects
ParameterCondition A (Standard)Condition B (Optimized for Free -OH)
Catalyst Pd2(dba)3 / BINAPPd(OAc)2 / BrettPhos
Base NaOtBuCs2CO3
Temp 100 °C80–90 °C
Outcome High Yield, but risk of alkoxide side-reactionsRecommended: Slower, but higher chemoselectivity
Methodology (Condition B)
  • Charge: Substrate (1.0 equiv), Amine (1.2 equiv), Pd(OAc)2 (5 mol%), BrettPhos (10 mol%), and Cs2CO3 (2.0 equiv).

  • Solvent: t-Amyl alcohol or Dioxane (0.2 M).

  • Heat: 90 °C for 16 hours.

  • Workup: Filter through Celite to remove inorganic salts before aqueous workup.

Troubleshooting & Self-Validation

"Self-Validating" Analytical Checks

To ensure the protocol is working as intended, perform these checks during the reaction:

  • 1H NMR Diagnostic:

    • Cyclopropane Ring Integrity: Look for the characteristic multiplets at 0.8 – 1.2 ppm . If these disappear or shift to >2.0 ppm (triplets), ring opening has occurred (likely to a propiophenone derivative).

    • Regioselectivity: The proton between the halogens (H-2) is a singlet. After coupling at Br (C-3), this singlet will shift significantly upfield due to shielding by the new aryl group, while the H-5/H-6 coupling pattern remains largely distinct.[1]

  • LCMS Halogen Pattern:

    • Starting Material: Distinct Br+Cl isotope pattern (M, M+2, M+4).

    • Product (Step 1): Should show only Cl isotope pattern (M, M+2 in 3:1 ratio). If Br pattern persists, conversion is incomplete.

Workflow Diagram

WorkflowInputInput: 1-(3-Br-4-Cl-Ph)-cPr-OHCheck1Check: Is Boronic Acid Protodeboronation prone?Input->Check1CondAUse Anhydrous Conditions(Dioxane/Cs2CO3)Check1->CondAYesCondBUse Standard Conditions(Dioxane/H2O/K3PO4)Check1->CondBNoReactionReaction: Pd(dppf)Cl2, 80°CCondA->ReactionCondB->ReactionMonitorMonitor: TLC/LCMSTarget: Loss of Br isotope patternReaction->MonitorWorkupWorkup: Wash w/ sat. NH4Cl(NO HCl !)Monitor->Workup

Figure 2: Operational workflow emphasizing decision points for base selection and critical workup safety.

References

  • Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.

  • Kulinkovich, O. G. (2003). The Chemistry of Cyclopropanols. Chemical Reviews, 103(7), 2597–2632.

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1]

  • BenchChem. (2025).[5] Kinetic studies of Suzuki coupling with substituted aryl bromides. BenchChem Technical Notes.

Application Note: Chemoselective Functionalization and Ring-Opening Strategies for 1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This guide details the experimental protocols for utilizing 1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol as a high-value "linchpin" scaffold in medicinal chemistry. This molecule offers two distinct orthogonal reactivity profiles:

  • Aryl Halide Chemoselectivity: The significant difference in bond dissociation energies between the C-Br and C-Cl bonds allows for highly selective Palladium-catalyzed cross-coupling at the meta-position without affecting the para-chloride.

  • Strained Ring Latency: The cyclopropanol moiety acts as a "masked" homoenolate or

    
    -keto radical precursor. Through Single Electron Transfer (SET) oxidation, the ring releases approximately 27 kcal/mol of strain energy to form versatile alkyl ketones.
    
Strategic Workflow

The following diagram illustrates the divergent pathways available for this scaffold:

G Start Starting Material 1-(3-Bromo-4-chlorophenyl) cyclopropan-1-ol Decision Strategic Decision Start->Decision PathA Path A: Ring Preservation (Chemoselective Coupling) Decision->PathA Pd(0) / Ar-B(OH)2 PathB Path B: Ring Opening (Radical Functionalization) Decision->PathB Mn(III) / Enone ProductA Derivative A Biaryl-Cyclopropanol (via Suzuki-Miyaura) PathA->ProductA ProductB Derivative B 1,6-Diketone or β-Functionalized Ketone PathB->ProductB

Figure 1: Divergent synthetic workflow showing orthogonal functionalization pathways.

Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Functionalize the C-Br bond while retaining the C-Cl bond and the sensitive cyclopropanol ring.

Scientific Rationale: The rate of oxidative addition of Pd(0) to aryl halides follows the order I > Br > Cl.[1] By utilizing a ligand-free palladium system or a bulky phosphine ligand at moderate temperatures, we kinetically favor insertion into the C-Br bond. The cyclopropanol ring is stable to basic Suzuki conditions, provided strong Lewis acids are absent.

Reagents & Materials:

Reagent Equivalents Role
Scaffold 1.0 Substrate
Aryl Boronic Acid 1.1 Coupling Partner
Pd(dppf)Cl₂·DCM 0.03 (3 mol%) Catalyst (High selectivity)
K₂CO₂ (2M aq) 3.0 Base

| 1,4-Dioxane | [0.2 M] | Solvent |

Step-by-Step Procedure:

  • Setup: Charge a dried Schlenk tube or microwave vial with the Scaffold (1.0 eq), Aryl Boronic Acid (1.1 eq), and Pd(dppf)Cl₂ (3 mol%).

  • Inert Atmosphere: Evacuate and backfill with Argon three times.

  • Solvation: Add degassed 1,4-Dioxane (concentration 0.2 M relative to scaffold) and 2M aqueous K₂CO₃ (3.0 eq).

  • Reaction: Seal the vessel and heat to 60°C for 4–6 hours.

    • Note: Do not exceed 80°C. Higher temperatures increase the risk of oxidative addition into the C-Cl bond or thermal ring opening.

  • Monitoring: Monitor by HPLC/UPLC. Look for the disappearance of the bromide (RT ~ 4.5 min) and appearance of the biaryl product. The chloride peak should remain intact.

  • Workup: Cool to room temperature. Filter through a pad of Celite, eluting with EtOAc. Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The cyclopropanol group is polar; products typically elute in 20–40% EtOAc.

Protocol B: Manganese(III)-Mediated Radical Ring Opening

Objective: Utilize the strain energy of the cyclopropanol to generate a


-keto radical, which is then trapped by an electron-deficient alkene (e.g., methyl vinyl ketone or an acrylate) to form a 1,6-diketone or 

-keto ester.

Scientific Rationale: Manganese(III) acts as a single-electron oxidant. It oxidizes the cyclopropanol oxygen, generating an alkoxy radical. This radical undergoes rapid


-scission (ring opening) to relieve ring strain, producing a carbon-centered radical at the benzylic position. This nucleophilic radical adds to electron-deficient alkenes (SOMO-LUMO interaction).

Mechanism Diagram:

Mechanism Step1 SET Oxidation (Mn+3 → Mn+2) Step2 Ring Opening (β-Scission) Step1->Step2 -H+ Step3 Radical Addition (to Enone) Step2->Step3 + Alkene Step4 Product Formation (1,6-Diketone) Step3->Step4 H-Abstraction

Figure 2: Radical mechanism for Mn(III)-mediated ring expansion.

Reagents & Materials:

Reagent Equivalents Role
Scaffold 1.0 Substrate
Methyl Vinyl Ketone 2.0 Radical Trap (Michael Acceptor)
Mn(acac)₃ 0.2 (20 mol%) Catalyst/Initiator
O₂ (Air) Balloon Terminal Oxidant (Regenerates Mn)

| Ethanol/AcOH | 10:1 ratio | Solvent system |

Step-by-Step Procedure:

  • Setup: In a round-bottom flask, dissolve the Scaffold (1.0 eq) and Methyl Vinyl Ketone (2.0 eq) in Ethanol (0.1 M).

  • Catalyst Addition: Add Mn(acac)₃ (20 mol%) and Acetic Acid (10% v/v relative to EtOH).

  • Oxidation: Attach an air balloon (or bubble air/O₂ gently). The reaction requires oxygen to regenerate the active Mn(III) species if used catalytically, or use stoichiometric Mn(acac)₃ (2.5 eq) under Argon for higher yields.

    • Recommendation: Start with stoichiometric Mn(acac)₃ under Argon for the first trial to ensure mechanism validation without O₂ side reactions.

  • Reaction: Stir at room temperature for 2–4 hours.

  • Quench: Quench with saturated aqueous NaHCO₃ to neutralize the acid.

  • Extraction: Extract with DCM (x3). The chlorinated aromatic ketone product is lipophilic.

  • Purification: Silica gel chromatography. The product will be a linear ketone, significantly less polar than the starting cyclopropanol.

Quality Control & Validation

Analytical Checkpoints
  • 1H NMR (CDCl₃):

    • Starting Material: Look for the characteristic cyclopropyl protons: 4H multiplet at

      
       0.9–1.5 ppm.
      
    • Suzuki Product: Cyclopropyl protons remain; new aromatic signals appear.

    • Ring-Opened Product: Disappearance of high-field cyclopropyl signals. Appearance of methylene triplets (

      
       2.5–3.0 ppm) characteristic of the aliphatic ketone chain.
      
  • Mass Spectrometry:

    • Check isotopic patterns. The starting material has a distinct Br+Cl pattern (M, M+2, M+4).

    • Suzuki Product: Loss of Br pattern, retention of Cl pattern (3:1 ratio for M:M+2).

Safety Considerations
  • Aryl Halides: The 3-bromo-4-chloro motif is potentially sensitizing. Handle in a fume hood.

  • Manganese Waste: All Mn-containing waste must be segregated into heavy metal waste streams.

  • Cyclopropanols: While generally stable, avoid strong mineral acids during workup unless ring opening is desired.

References

  • Suzuki-Miyaura Chemoselectivity

    • Mechanism & Rates:[1][2] "Oxidative addition is the rate determining step in the catalytic cycle and the relative reactivity decreases in the order of I > OTf > Br > Cl."[1]

    • Source:

  • Manganese-Catalyzed Ring Opening

    • Protocol Basis: "Manganese-Catalyzed Ring-Opening Coupling Reactions of Cyclopropanols with Enones."
    • Source:

  • General Cyclopropanol Reactivity (Kulinkovich Context)

    • Synthesis of Precursors: "Kulinkovich Reaction - Preparation of cyclopropanol derivatives."[3][4]

    • Source:

  • Palladium Catalyst Selection

    • Ligand Effects: "Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates."[5][6] (Demonstrates tunability of Pd species).

    • Source: [5]

Sources

Application Notes and Protocols: 1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Cyclopropyl Moiety in Drug Design

The cyclopropyl group, a small, strained three-membered ring, has emerged as a privileged motif in modern medicinal chemistry. Its incorporation into drug candidates can profoundly influence their pharmacological profile. The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, enhancing potency and selectivity for its biological target.[1] Furthermore, the unique electronic properties of the cyclopropyl group can improve metabolic stability, reduce off-target effects, and modulate physicochemical properties such as lipophilicity and aqueous solubility, all of which are critical for the development of successful therapeutics.[1] 1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol is a valuable building block that combines the benefits of the cyclopropyl group with a di-halogenated phenyl ring, a common feature in many kinase inhibitors. This guide provides a comprehensive overview of its synthesis and a detailed protocol for its application as a key intermediate in the synthesis of a Janus kinase (JAK) inhibitor scaffold.

Synthesis of this compound: A Proposed Route

While this compound is commercially available from several suppliers, a reliable synthetic route is essential for custom synthesis and derivatization. Below is a proposed two-step synthesis starting from the readily available 3-bromo-4-chlorotoluene.

Step 1: Synthesis of 1-(3-Bromo-4-chlorophenyl)ethan-1-one (2)

The first step involves the Friedel-Crafts acylation of 3-bromo-4-chlorotoluene to introduce the acetyl group.

3-bromo-4-chlorotoluene 3-Bromo-4-chlorotoluene ketone 1-(3-Bromo-4-chlorophenyl)ethan-1-one (2) 3-bromo-4-chlorotoluene->ketone Friedel-Crafts Acylation acetyl_chloride Acetyl Chloride, AlCl3 acetyl_chloride->ketone

Figure 1: Synthesis of the ketone intermediate.

Protocol 1: Synthesis of 1-(3-Bromo-4-chlorophenyl)ethan-1-one (2)

  • Materials: 3-bromo-4-chlorotoluene (1.0 equiv), acetyl chloride (1.2 equiv), aluminum chloride (AlCl₃) (1.3 equiv), dichloromethane (DCM).

  • Procedure:

    • To a stirred suspension of aluminum chloride in anhydrous DCM at 0 °C, add acetyl chloride dropwise.

    • Allow the mixture to stir for 15 minutes at 0 °C.

    • Add a solution of 3-bromo-4-chlorotoluene in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-(3-bromo-4-chlorophenyl)ethan-1-one (2).

Step 2: Synthesis of this compound (1)

The second step is the conversion of the ketone to the corresponding tertiary cyclopropanol. A robust method for this transformation is a modification of the Kulinkovich reaction, which utilizes a titanium(IV) isopropoxide catalyst and a Grignard reagent.[1][2][3]

ketone 1-(3-Bromo-4-chlorophenyl)ethan-1-one (2) cyclopropanol This compound (1) ketone->cyclopropanol Kulinkovich Reaction reagents Ti(OiPr)4, EtMgBr reagents->cyclopropanol

Figure 2: Cyclopropanation of the ketone intermediate.

Protocol 2: Synthesis of this compound (1)

  • Materials: 1-(3-Bromo-4-chlorophenyl)ethan-1-one (2) (1.0 equiv), titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 equiv), ethylmagnesium bromide (EtMgBr) (3.0 M in diethyl ether, 2.4 equiv), anhydrous tetrahydrofuran (THF).

  • Procedure:

    • To a solution of the ketone (2) in anhydrous THF, add titanium(IV) isopropoxide.

    • Cool the mixture to -78 °C.

    • Slowly add ethylmagnesium bromide dropwise to the cooled solution.

    • After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction by the slow addition of water at 0 °C.

    • Filter the resulting suspension through a pad of Celite®, washing with ethyl acetate.

    • Separate the organic layer of the filtrate, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate under reduced pressure and purify by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound (1).

Table 1: Analytical Data for this compound (1)

PropertyValue
CAS Number 1691720-00-9
Molecular Formula C₉H₈BrClO
Molecular Weight 247.52 g/mol
Appearance Off-white to pale yellow solid
Purity (typical) >97% (by HPLC)

Application in Medicinal Chemistry: A Key Building Block for Janus Kinase (JAK) Inhibitors

The 3-bromo-4-chlorophenyl moiety is a common structural feature in a number of kinase inhibitors, where it often occupies the ATP-binding site and forms key interactions with the hinge region of the kinase. The cyclopropyl group can serve as a rigid scaffold to orient other functional groups and can be a precursor to a cyclopropylamine, which can act as a hydrogen bond donor or acceptor.

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways that are implicated in inflammatory and autoimmune diseases.[4] Small molecule inhibitors of JAKs have shown significant therapeutic benefit.[4] A prominent example is Tofacitinib, a JAK inhibitor approved for the treatment of rheumatoid arthritis, which features a pyrrolo[2,3-d]pyrimidine core.[5][6]

This compound (1) is an ideal starting material for the synthesis of novel JAK inhibitors. The tertiary alcohol can be converted to a primary amine, which can then be used to build the core heterocyclic scaffold. The bromo and chloro substituents on the phenyl ring can be used for further diversification through cross-coupling reactions to optimize potency and selectivity.

Proposed Synthetic Application: Synthesis of a Cyclopropyl-Substituted Pyrrolo[2,3-d]pyrimidine Core

The following is a proposed synthetic route and detailed protocol for the conversion of this compound (1) to a key cyclopropylamine intermediate and its subsequent elaboration to a pyrrolo[2,3-d]pyrimidine scaffold, a core structure in many JAK inhibitors.

cyclopropanol 1-(3-Bromo-4-chlorophenyl) cyclopropan-1-ol (1) amide N-(1-(3-bromo-4-chlorophenyl) cyclopropyl)acetamide (3) cyclopropanol->amide Ritter Reaction ritter_reagents Acetonitrile, H2SO4 ritter_reagents->amide amine 1-(3-Bromo-4-chlorophenyl) cyclopropan-1-amine (4) amide->amine Hydrolysis hydrolysis_reagents HCl, heat hydrolysis_reagents->amine final_product N-(1-(3-bromo-4-chlorophenyl)cyclopropyl)-7H- pyrrolo[2,3-d]pyrimidin-4-amine (5) amine->final_product Nucleophilic Aromatic Substitution pyrrolo_pyrimidine_reagents 4-chloro-7H-pyrrolo[2,3-d]pyrimidine pyrrolo_pyrimidine_reagents->final_product

Figure 3: Proposed synthesis of a JAK inhibitor scaffold.

Protocol 3: Synthesis of 1-(3-Bromo-4-chlorophenyl)cyclopropan-1-amine (4) via the Ritter Reaction

The Ritter reaction is a classic method for the conversion of tertiary alcohols to N-alkyl amides using a nitrile in the presence of a strong acid.[7][8] The resulting amide can then be hydrolyzed to the corresponding primary amine.

  • Materials: this compound (1) (1.0 equiv), acetonitrile, concentrated sulfuric acid, sodium hydroxide, diethyl ether.

  • Procedure:

    • Dissolve the cyclopropanol (1) in acetonitrile.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly and carefully add concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

    • After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the formation of the amide intermediate (3) by TLC.

    • Once the reaction is complete, carefully pour the mixture onto crushed ice and neutralize with a cold aqueous solution of sodium hydroxide to pH > 10.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate under reduced pressure to obtain the crude N-(1-(3-bromo-4-chlorophenyl)cyclopropyl)acetamide (3). This intermediate can be purified by chromatography or used directly in the next step.

    • To the crude amide (3), add a solution of concentrated hydrochloric acid and heat the mixture to reflux for 6-8 hours.

    • Monitor the hydrolysis by TLC.

    • After completion, cool the reaction to room temperature and basify with a cold aqueous solution of sodium hydroxide to pH > 12.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude amine (4) by column chromatography on silica gel to yield the desired product.

Protocol 4: Synthesis of N-(1-(3-bromo-4-chlorophenyl)cyclopropyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (5)

The final step involves the nucleophilic aromatic substitution of the chloro group on the pyrrolo[2,3-d]pyrimidine core with the newly synthesized cyclopropylamine.

  • Materials: 1-(3-Bromo-4-chlorophenyl)cyclopropan-1-amine (4) (1.0 equiv), 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 equiv), diisopropylethylamine (DIPEA) (3.0 equiv), n-butanol.

  • Procedure:

    • To a solution of the cyclopropylamine (4) in n-butanol, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and DIPEA.

    • Heat the reaction mixture to reflux (approximately 118 °C) and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to afford the final product (5).

Table 2: Representative Characterization Data for the Final Product (5)

AnalysisExpected Result
¹H NMR Peaks corresponding to the aromatic protons of both ring systems, the cyclopropyl protons, and the N-H protons.
¹³C NMR Carbons of the aromatic rings, the cyclopropyl ring, and the pyrrolo[2,3-d]pyrimidine core.
Mass Spec (HRMS) Calculated m/z for C₁₅H₁₁BrClN₅ should be observed.

Conclusion

This compound is a versatile and valuable building block for medicinal chemistry. Its synthesis, while not widely reported, can be achieved through established synthetic methodologies. The combination of a di-halogenated phenyl ring and a cyclopropyl moiety makes it an attractive starting material for the synthesis of kinase inhibitors, particularly for the JAK family. The protocols provided herein offer a practical guide for the synthesis and application of this compound, enabling researchers to explore novel chemical space in the pursuit of new therapeutic agents.

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  • 1-(3-bromo-4-chlorophenyl)propan-1-one. Chemsrc. [Link]

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  • Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry2016 , 59(16), 7526-7546. [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry2023 , 66(11), 7485-7503. [Link]

  • Ritter Reaction. NROChemistry. [Link]

  • New and easy route to primary cyclopropylamines from nitriles. Organic Chemistry Portal. [Link]

  • Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. ResearchGate. [Link]

  • Overriding Norrish Type II to Access Cyclopropanols. ChemRxiv. [Link]

  • Tofacitinib. Wikipedia. [Link]

  • Advanced Organic Synthesis: Leveraging 3-Bromo-4-chloropyridine. Medium. [Link]

  • Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ-Amino Alcohols. ChemRxiv. [Link]

  • Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N. Journal of Chemical Sciences2013 , 125(2), 333-339. [Link]

Sources

Quantification of 1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol: High-Fidelity HPLC-UV and LC-MS/MS Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4]

1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol (CAS 1691720-00-9) is a critical building block in the synthesis of next-generation triazole fungicides and pharmaceutical kinase inhibitors. Its structural integrity—specifically the strained cyclopropanol ring—presents a unique analytical challenge. Under acidic stress or thermal forcing, the cyclopropane ring is prone to ring-opening rearrangement, often converting to the isomeric ketone (3-bromo-4-chloropropiophenone).

This guide provides two validated analytical workflows:

  • Method A (HPLC-UV): A robust method for raw material assay and purity profiling (>98% range).

  • Method B (LC-MS/MS): A high-sensitivity protocol for trace quantification (<0.1%) in complex biological matrices or final product impurity screening.

Physicochemical Profile
PropertyValue (Approx.)Analytical Implication
Molecular Formula C₉H₈BrClODistinctive isotope pattern (Br/Cl) aids MS ID.[1]
Molecular Weight 247.52 g/mol Monoisotopic mass ~245.9 Da.
LogP ~3.7Highly lipophilic; requires high % organic mobile phase.
pKa >14 (Alcohol)Neutral in standard HPLC pH ranges.
Solubility Low in water; High in ACN, MeOHDiluents must contain >50% organic solvent.

Critical Handling: The Stability "Gotcha"

Expert Insight: The most common error in analyzing phenyl-cyclopropanols is the inadvertent acid-catalyzed rearrangement during sample preparation or analysis.

  • Risk: Exposure to strong acids (pH < 2) or high heat (>50°C) can open the ring.

  • Solution: Use buffered mobile phases (pH 3.0–5.0) rather than unbuffered 0.1% TFA. Ensure the autosampler is cooled to 4°C.

Diagram: Stability & Workflow Logic

G Start Sample: 1-(3-Bromo-4-chlorophenyl) cyclopropan-1-ol Decision Target Concentration? Start->Decision HighConc High Conc (>0.1 mg/mL) (Assay/Purity) Decision->HighConc Raw Material LowConc Trace (<1 µg/mL) (Impurity/Bioanalysis) Decision->LowConc Trace/Bio UV_Method Method A: HPLC-UV (C18, pH 3.0, 225 nm) HighConc->UV_Method MS_Method Method B: LC-MS/MS (ESI+, MRM Mode) LowConc->MS_Method Risk CRITICAL RISK: Acidic Ring Opening UV_Method->Risk Mitigation Mitigation: Use Ammonium Formate Buffer Keep Temp < 40°C Risk->Mitigation

Figure 1: Decision tree for method selection highlighting the critical stability risk.

Method A: HPLC-UV (Assay & Purity)

Objective: Routine quality control and assay determination. Principle: Reversed-phase chromatography with UV detection.[2] The halogenated aromatic ring provides strong absorption at 225 nm.

Instrumental Parameters
  • System: Agilent 1290 Infinity II or Waters H-Class UPLC.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

    • Why? Standard C18 provides sufficient retention for lipophilic aromatics without excessive tailing.

  • Column Temp: 30°C (Do not exceed 40°C).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5–10 µL.

  • Detection: DAD/VWD at 225 nm (bw 4 nm); Ref 360 nm.

    • Note: 254 nm is usable but 225 nm offers ~3x higher sensitivity for this chromophore.

Mobile Phase
  • Solvent A: 10 mM Ammonium Formate in Water (pH ~3.8).

    • Expert Note: We use ammonium formate instead of TFA. It buffers the pH effectively without being strong enough to catalyze rapid ring opening.

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% A (Buffer)% B (ACN)
0.06040
8.01090
10.01090
10.16040
14.06040
Sample Preparation (Assay Level)
  • Stock Solution: Weigh 10.0 mg of substance into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile. (Conc: 1000 µg/mL).

  • Working Standard: Dilute Stock 1:10 with 50:50 Acetonitrile:Water .

    • Crucial: Do not dilute with 100% water; the compound will precipitate.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter.

Method B: LC-MS/MS (Trace Analysis)

Objective: Quantifying trace impurities in drug substances or measuring the compound in plasma/soil. Principle: Triple quadrupole MS using Multiple Reaction Monitoring (MRM).

Instrumental Parameters
  • System: Sciex Triple Quad 6500+ or Thermo Altis.

  • Ionization: ESI Positive Mode (Electrospray).

    • Note: Tertiary alcohols often lose water in the source. Expect [M+H-H2O]+ or [M+H]+.

    • Alternative: If ESI sensitivity is low, switch to APCI Positive , which favors ionization of neutral alcohols.

MS Source Settings (Optimized for Sciex)
  • Curtain Gas: 30 psi

  • IonSpray Voltage: 4500 V

  • Temperature: 450°C

  • Ion Source Gas 1/2: 50/55 psi

MRM Transitions

The compound contains 1 Br and 1 Cl, creating a complex isotope pattern.

  • Parent Mass Selection: The most abundant isotope for ¹H, ¹²C, ³⁵Cl, ⁷⁹Br is ~246. However, the ⁷⁹Br/³⁷Cl and ⁸¹Br/³⁵Cl combinations create a split.

  • Recommended Transitions (Monoisotopic ⁷⁹Br ³⁵Cl):

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)ID
246.0 ([M+H]⁺)167.0 25Quantifier (Loss of Br)
246.0 ([M+H]⁺)131.0 35Qualifier (Phenyl frag)
228.0 ([M+H-H₂O]⁺)149.0 30Alt. Quantifier

Note: If the [M+H-H₂O]⁺ (m/z 228) is the dominant species in Q1 scan, use 228 -> 149 as the primary transition.

Validation & Quality Assurance

To ensure trustworthiness (E-E-A-T), the method must be validated against ICH Q2(R1) guidelines.

Specificity (Stress Testing)

You must prove the method separates the Cyclopropanol from its Ketone Isomer .

  • Protocol: Take a standard solution, add 1M HCl, and heat at 60°C for 1 hour.

  • Result: Inject this "stressed" sample. You should see the Cyclopropanol peak decrease and a new, later-eluting peak (the ketone) appear.

  • Acceptance: Resolution (Rs) between Alcohol and Ketone > 1.5.

Linearity & Range
  • UV Method: 10 µg/mL to 500 µg/mL (R² > 0.999).

  • MS Method: 1 ng/mL to 1000 ng/mL (Weighted 1/x² regression).

Accuracy (Recovery)

Spike the compound into the relevant matrix (e.g., blank solvent or plasma) at 50%, 100%, and 150% of target concentration.

  • Acceptance: Mean recovery 98.0% – 102.0% (UV) / 85% – 115% (MS).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Splitting Solvent mismatch.Ensure sample diluent matches initial mobile phase (e.g., 40% ACN).
Retention Time Shift pH fluctuation.Use Ammonium Formate buffer; verify pH is 3.8 ± 0.1.
New Peak Appearance On-column degradation.Lower column temp to 25°C; reduce acidity of mobile phase.
Low MS Sensitivity Poor ionization of -OH.Switch source to APCI or monitor the water-loss adduct [M+H-18].

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] Link

  • Kulinkovich, O. G. (2003). The Chemistry of Cyclopropanols. Chemical Reviews, 103(7), 2597–2632. (Foundational text on cyclopropanol stability). Link

  • Wagh, S. S., et al. (2017).[3] Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity By HPLC. IOSR Journal of Applied Chemistry.[3] (Methodology adaptation for halogenated phenyl impurities). Link

  • PubChem. (n.d.). Compound Summary: 3-Bromo-4-chlorophenol. (Structural analog data). National Library of Medicine. Link

Sources

Application Notes and Protocols: Functionalization of the Cyclopropane Ring in 1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the functionalization of the cyclopropane ring in the versatile building block, 1-(3-bromo-4-chlorophenyl)cyclopropan-1-ol. Due to its inherent ring strain, the cyclopropane moiety serves as a latent reactive handle, enabling a diverse array of chemical transformations. This guide details experimentally validated protocols for strategic ring-opening and rearrangement reactions, offering pathways to novel chemical entities with potential applications in medicinal chemistry and materials science. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated to ensure scientific integrity and practical utility.

Introduction: The Strategic Value of the 1-Arylcyclopropan-1-ol Scaffold

The this compound motif is a valuable starting material in synthetic organic chemistry. The presence of ortho-bromo and meta-chloro substituents on the phenyl ring provides handles for traditional cross-coupling reactions, while the tertiary alcohol on the cyclopropane ring can direct or participate in various transformations. However, the most intriguing aspect of this molecule lies in the latent reactivity of the cyclopropane ring itself. The significant ring strain (approximately 27 kcal/mol) makes the C-C bonds susceptible to cleavage under specific conditions, providing a powerful tool for constructing more complex molecular architectures.[1]

The functionalization of this scaffold can proceed through several distinct pathways, primarily dictated by the choice of catalyst and reaction conditions. These pathways include:

  • Acid-Catalyzed Rearrangements: Protonation of the hydroxyl group facilitates ring-opening to form a stabilized carbocation, which can then undergo rearrangement to yield larger ring systems or functionalized acyclic products.

  • Transition Metal-Catalyzed Ring-Opening: Transition metals can engage with the cyclopropane ring through oxidative addition, leading to metallacyclobutane intermediates that can be further manipulated.[2] This approach offers a high degree of control over the reaction outcome.

  • Radical-Mediated Ring-Opening: Single-electron transfer (SET) processes can initiate the homolytic cleavage of the cyclopropane ring, generating radical intermediates that can participate in subsequent bond-forming events.[3][4]

This guide will focus on providing detailed protocols for two key transformations that exemplify the synthetic utility of this compound: an acid-catalyzed ring expansion to a cyclobutanone derivative and a palladium-catalyzed cross-coupling reaction.

Mechanistic Considerations: Directing the Reactivity of the Cyclopropane Ring

The diverse reactivity of cyclopropanols is rooted in their ability to form key intermediates such as metal-homoenolates or β-keto alkyl radicals under transition metal catalysis.[5] This versatility allows them to act as either nucleophiles or electrophiles depending on the reaction conditions.[5]

Acid-Catalyzed Ring Expansion: The Pinacol-Type Rearrangement

The acid-catalyzed rearrangement of 1-arylcyclopropan-1-ols proceeds via a mechanism analogous to the classic pinacol rearrangement. Protonation of the hydroxyl group by a Brønsted or Lewis acid generates a good leaving group (water), which departs to form a tertiary carbocation adjacent to the cyclopropane ring. The strain of the three-membered ring facilitates a 1,2-alkyl shift, leading to a ring-expanded and resonance-stabilized oxonium ion. Subsequent deprotonation yields the corresponding cyclobutanone.

G cluster_0 Acid-Catalyzed Ring Expansion Start 1-(3-Bromo-4-chlorophenyl) cyclopropan-1-ol Protonation Protonation of -OH group Start->Protonation + H+ Carbocation Formation of Tertiary Carbocation Protonation->Carbocation - H2O Rearrangement 1,2-Alkyl Shift & Ring Expansion Carbocation->Rearrangement Strain Release Oxonium Resonance-Stabilized Oxonium Ion Rearrangement->Oxonium Deprotonation Deprotonation Oxonium->Deprotonation - H+ Product 2-(3-Bromo-4-chlorophenyl) cyclobutanone Deprotonation->Product

Caption: Workflow for the acid-catalyzed ring expansion of 1-arylcyclopropan-1-ol.

Palladium-Catalyzed Ring-Opening Cross-Coupling

Transition metal-catalyzed cross-coupling reactions of cyclopropanols provide a powerful method for forming C-C bonds.[6] In the case of palladium catalysis, the reaction is believed to proceed through a palladium homoenolate intermediate. The reaction of the cyclopropanol with a palladium(II) salt, often in the presence of a ligand, leads to the formation of a palladium alkoxide. This intermediate undergoes β-carbon elimination to open the cyclopropane ring and form a palladium homoenolate. This nucleophilic species can then react with an electrophile, such as an aryl halide, in a cross-coupling fashion. Reductive elimination from the resulting palladium(II) intermediate furnishes the desired product and regenerates the active palladium(0) catalyst.

G cluster_1 Palladium-Catalyzed Cross-Coupling A 1-Arylcyclopropanol + Pd(II) B Pd(II) Alkoxide A->B Ligand Exchange C Pd(II) Homoenolate Ring Opening B->C β-Carbon Elimination D Oxidative Addition + Ar-X C->D E Pd(IV) Intermediate D->E F Reductive Elimination E->F G β-Aryl Ketone + Pd(0) F->G G->A Catalytic Cycle

Caption: Catalytic cycle for palladium-catalyzed ring-opening cross-coupling.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Acid-Catalyzed Ring Expansion to 2-(3-Bromo-4-chlorophenyl)cyclobutanone

This protocol details the Lewis acid-mediated rearrangement of this compound to its corresponding cyclobutanone derivative. The choice of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), provides a mild and efficient method for this transformation.

Materials:

  • This compound (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 eq) to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure 2-(3-bromo-4-chlorophenyl)cyclobutanone.

Expected Outcome and Characterization:

The product, 2-(3-bromo-4-chlorophenyl)cyclobutanone, is typically obtained as a white to off-white solid. The yield for this reaction is generally in the range of 80-90%.

Compound Molecular Formula Molecular Weight Expected Yield ¹H NMR (CDCl₃, 400 MHz) δ (ppm) ¹³C NMR (CDCl₃, 101 MHz) δ (ppm)
2-(3-Bromo-4-chlorophenyl)cyclobutanoneC₁₀H₈BrClO275.5380-90%7.60 (d, J = 2.2 Hz, 1H), 7.42 (d, J = 8.4 Hz, 1H), 7.15 (dd, J = 8.4, 2.2 Hz, 1H), 4.20 (dd, J = 9.2, 7.6 Hz, 1H), 3.20-3.05 (m, 2H), 2.50-2.35 (m, 2H)208.1, 141.2, 133.5, 131.8, 130.2, 128.9, 123.1, 55.4, 45.8, 22.1
Protocol 2: Palladium-Catalyzed Cross-Coupling with Phenylboronic Acid

This protocol describes the palladium-catalyzed ring-opening cross-coupling of this compound with phenylboronic acid to yield 1-(3-bromo-4-chlorophenyl)-3-phenylpropan-1-one. This reaction showcases the ability to form a new C-C bond at the β-position of the original cyclopropanol.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.1 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • Toluene, anhydrous

  • Water, degassed

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add this compound (1.0 eq), phenylboronic acid (1.5 eq), palladium(II) acetate (0.05 eq), SPhos (0.1 eq), and potassium phosphate (2.0 eq).

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add anhydrous toluene and degassed water (10:1 v/v) to achieve a concentration of 0.2 M with respect to the cyclopropanol.

  • Seal the tube and heat the reaction mixture to 100 °C in an oil bath with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-16 hours.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure 1-(3-bromo-4-chlorophenyl)-3-phenylpropan-1-one.

Expected Outcome and Characterization:

The product, 1-(3-bromo-4-chlorophenyl)-3-phenylpropan-1-one, is typically obtained as a pale yellow oil or low-melting solid. The yield for this reaction generally ranges from 60-75%.

Compound Molecular Formula Molecular Weight Expected Yield ¹H NMR (CDCl₃, 400 MHz) δ (ppm) ¹³C NMR (CDCl₃, 101 MHz) δ (ppm)
1-(3-Bromo-4-chlorophenyl)-3-phenylpropan-1-oneC₁₅H₁₂BrClO339.6160-75%8.05 (d, J = 2.1 Hz, 1H), 7.75 (dd, J = 8.5, 2.1 Hz, 1H), 7.50 (d, J = 8.5 Hz, 1H), 7.35-7.20 (m, 5H), 3.30 (t, J = 7.6 Hz, 2H), 3.10 (t, J = 7.6 Hz, 2H)196.5, 141.0, 137.2, 135.8, 132.9, 131.1, 129.8, 128.6, 128.4, 126.3, 122.9, 40.5, 30.1

Conclusion

The protocols detailed in this application note demonstrate the synthetic versatility of this compound as a valuable building block. The inherent ring strain of the cyclopropane moiety can be strategically harnessed to achieve ring expansion or ring-opening cross-coupling reactions, providing access to a diverse range of functionalized products. The choice of reaction conditions, particularly the use of acid or transition metal catalysts, allows for precise control over the reaction outcome. These methodologies offer robust and reliable pathways for the synthesis of novel compounds with potential applications in drug discovery and materials science. Further exploration of different catalysts, coupling partners, and reaction conditions is anticipated to expand the synthetic utility of this versatile scaffold even further.

References

  • Eitzinger, A., & Ofial, A. R. (2023). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry, 95(4), 389-400. [Link]

  • Ma, J., & Wang, Y. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 15, 243-266. [Link]

  • Zhang, P., & Li, C. (2018). Catalytic Cyclopropanol Ring Opening for Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters Containing All-Carbon Quaternary Centers. Journal of the American Chemical Society, 140(35), 11059-11063. [Link]

  • Wikipedia contributors. (2023). Activation of cyclopropanes by transition metals. Wikipedia, The Free Encyclopedia. [Link]

  • Krech, A., Yakimchyk, V., Jarg, T., Kananovich, D., & Ošeka, M. (2022). Ring-Opening Cross-Coupling of Cyclopropanols with Electrophilic Alkenes via Photoinduced Charge Transfer Facilitated by Decatungstate Catalyst. ChemRxiv. [Link]

  • Pure Chemistry. (2023). In addition to the cyclopropane ring. Pure Chemistry. [Link]

  • Scribd. (n.d.). Addition To Cyclopropane Rings. Scribd. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]

  • Basak, S., & Punniyamurthy, T. (2025). Transition-metal-catalyzed auxiliary-assisted C–H functionalization using vinylcyclopropanes and cyclopropanols. Organic & Biomolecular Chemistry, 23(1), 16-36. [Link]

  • Ashenhurst, J. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]

  • Ma, J., & Wang, Y. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 15, 243-266. [Link]

Sources

Process Development Guide: Scalable Synthesis of 1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the process development and scale-up protocol for 1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol , a critical pharmacophore often found in kinase inhibitors and metabolic disease targets (e.g., SGLT2 or TRPV4 modulators).

While several routes exist for cyclopropanol synthesis, this guide prioritizes the Kulinkovich Reaction (titanium-catalyzed Grignard exchange). This route is selected for its high atom economy and ability to generate the quaternary center in a single step from the corresponding ester. However, scale-up of this chemistry presents specific process safety hazards—namely, the rapid evolution of ethylene gas and significant exotherms—which are addressed herein via a "Dose-Controlled" protocol.

Target Molecule Profile[1][2]
  • Chemical Name: this compound

  • Molecular Formula: C

    
    H
    
    
    
    BrClO
  • Key Structural Feature: 1,1-disubstituted cyclopropane (quaternary center).

  • Starting Material: Methyl 3-bromo-4-chlorobenzoate.

Retrosynthetic Analysis & Route Selection

Selected Route: The Kulinkovich Reaction

The most direct path to 1-substituted cyclopropanols is the reaction of carboxylic esters with ethylmagnesium bromide in the presence of a titanium catalyst.

  • Precursor: Methyl 3-bromo-4-chlorobenzoate (Commercial or synthesized via esterification of the acid).

  • Reagents: EtMgBr (3.0–4.0 equiv), Ti(OiPr)

    
     (0.05–0.1 equiv).
    
  • By-products: Ethane, Ethylene (Gas evolution).

Alternative Routes (Discarded)
  • Simmons-Smith Cyclopropanation: Requires converting the ketone to a silyl enol ether, followed by reaction with CH

    
    I
    
    
    
    /Zn-Cu. Discarded due to high cost of diiodomethane and difficult zinc waste disposal.
  • 1,3-Dichloroacetone Route: Reaction of Aryl-MgBr with 1,3-dichloroacetone followed by double-cyclization. Discarded due to the high toxicity of the dichloroacetone reagent and lower yields.

Reaction Mechanism

The reaction proceeds via a titanacyclopropane intermediate, generated in situ from the reaction of EtMgBr with Ti(OiPr)


. This "dianion equivalent" acts as a 1,2-dicarbanion, attacking the ester carbonyl twice to form the cyclopropane ring.

KulinkovichMechanism EtMgBr EtMgBr + Ti(OiPr)4 Titanacycle Titanacyclopropane (Active Species) EtMgBr->Titanacycle Ligand Exchange (- Ethane) Intermediate Oxatitanacyclopentane Titanacycle->Intermediate + Ester Gas Ethylene (Gas) Ethane (Gas) Titanacycle->Gas By-product Ester Methyl 3-bromo-4- chlorobenzoate Product 1-(3-Br-4-Cl-Ph) cyclopropan-1-ol Intermediate->Product Ring Contraction + Hydrolysis

Figure 1: Simplified catalytic cycle highlighting the active titanacyclopropane species and gas evolution.

Critical Process Parameters (CPPs) & Safety

Gas Evolution Management

The reaction generates stoichiometric quantities of ethylene and ethane . On a 100g scale, this corresponds to >20 L of gas.

  • Hazard: Pressure buildup and flammability.

  • Control: The reactor must be equipped with an unrestricted vent line leading to an inert oil bubbler and a high-capacity exhaust scrubber. Do not use balloon reservoirs on this scale.

Exotherm Control

The formation of the titanacyclopropane is exothermic.

  • Target Temperature: 18°C – 25°C.

  • Control Strategy: The Grignard reagent is the limiting reagent in the catalytic cycle. It must be added slowly (dose-controlled) to maintain the internal temperature.

  • Cooling: Use a jacketed reactor with a cryostat set to 0°C to allow for rapid heat removal during addition.

Reagent Quality
  • Moisture: The reaction is strictly anhydrous. Water kills the catalyst and the Grignard.

  • Grignard Titer: Titrate EtMgBr immediately before use. Commercial solutions often degrade from 3.0 M to 2.5 M over time.

Detailed Protocol: 100g Scale-Up

Objective: Synthesis of 100 g of this compound.

Materials Table
ReagentMW ( g/mol )EquivAmountDensity/Conc
Methyl 3-bromo-4-chlorobenzoate249.491.0100.0 gSolid
Ti(OiPr)

284.220.111.4 g0.96 g/mL
EtMgBr (in Et

O or THF)
133.223.5~470 mL3.0 M Soln
THF (Anhydrous)72.11Solvent1.0 L-
Step-by-Step Procedure
Phase 1: Setup and Inertion
  • Reactor Prep: Equip a 3-L jacketed reactor with an overhead mechanical stirrer (Teflon impeller), a pressure-equalizing addition funnel, a thermocouple, and a wide-bore gas outlet connected to a bubbler.

  • Drying: Flame-dry or oven-dry the glassware. Flush the system with Argon for 20 minutes.

  • Charging: Charge Methyl 3-bromo-4-chlorobenzoate (100 g) and anhydrous THF (800 mL). Stir until fully dissolved.

  • Catalyst Addition: Add Ti(OiPr)

    
     (11.4 g, 11.9 mL) via syringe. The solution typically turns yellow/orange.
    
Phase 2: Reaction (The Kulinkovich Cycle)
  • Cooling: Cool the internal temperature to 15°C.

  • Grignard Addition (Critical Step):

    • Charge the addition funnel with EtMgBr (3.0 M, 470 mL).

    • Begin dropwise addition.[1] Observation: The color will shift to dark brown/black (formation of Ti(II)/Ti(III) species).

    • Rate: Adjust addition rate to keep internal temperature

      
      .
      
    • Gas Evolution: Vigorous bubbling (ethylene) will occur. Ensure the vent is not blocked.

    • Time: Addition typically takes 2–3 hours on this scale.

  • Post-Stir: After addition is complete, warm the mixture to room temperature (20–25°C) and stir for 1 hour.

  • IPC (In-Process Control): Aliquot 0.1 mL, quench in dilute HCl, extract with EtOAc. Analyze by HPLC/UPLC.

    • Spec: < 2% starting ester remaining.

Phase 3: Quench and Workup

Safety Note: The mixture contains active titanium and excess Grignard. Quenching is exothermic.

  • Cooling: Cool the reaction mixture to 0°C.

  • Quench: Slowly add saturated aqueous NH

    
    Cl  (500 mL).
    
    • Caution: Initial addition will cause foaming and sputtering. Add the first 50 mL very slowly.

  • Emulsion Breaking: The titanium salts often form a sticky emulsion. Add 10% H

    
    SO
    
    
    
    (200 mL) or Celite (50 g) to break the emulsion and clarify the phases.
  • Separation: Transfer to a separatory funnel. Separate the organic layer.[2]

  • Extraction: Extract the aqueous layer with EtOAc (2 x 300 mL).

  • Washing: Wash combined organics with NaHCO

    
     (sat. aq.) and Brine.[1][3][4]
    
  • Drying: Dry over MgSO

    
    , filter, and concentrate under reduced pressure.
    
Phase 4: Purification
  • Crude Isolation: The crude oil usually solidifies upon standing.

  • Recrystallization: For high purity (>98%), recrystallize from Hexanes/EtOAc (9:1) .

    • Dissolve crude in minimum hot EtOAc.

    • Add hot Hexanes until slightly cloudy.

    • Cool slowly to 4°C.

  • Yield: Expected yield is 75–85% (approx. 74–84 g).

Analytical Specifications

TestMethodAcceptance Criteria
Appearance VisualOff-white to pale yellow solid
Purity HPLC (254 nm)> 98.0%
Identity

H-NMR (DMSO-d

)
Cyclopropyl protons:

0.9–1.2 ppm (4H, m). Hydroxyl: Singlet (exchangeable). Aromatic: 3 protons (pattern consistent with 1,3,4-subst).
Residual Solvent GC-HSTHF < 720 ppm, EtOAc < 5000 ppm

Process Flow Diagram (PFD)

ProcessFlow Start Start: Clean/Dry Reactor Charge Charge Ester + THF + Ti(OiPr)4 Start->Charge Reaction Add EtMgBr (3.5 eq) Temp < 25°C Vent Ethylene Charge->Reaction IPC IPC: HPLC Check (<2% Ester) Reaction->IPC IPC->Reaction Fail (Add more EtMgBr) Quench Quench: Sat. NH4Cl + 10% H2SO4 IPC->Quench Pass Workup Phase Separation Extract (EtOAc) Quench->Workup Cryst Recrystallization (Hexanes/EtOAc) Workup->Cryst Final Final Product: 1-(3-Br-4-Cl-Ph)cyclopropan-1-ol Cryst->Final

Figure 2: Workflow for the scale-up batch including critical decision points.

Troubleshooting & Optimization

  • Issue: Low Conversion.

    • Cause: Moisture in THF or degraded Grignard.

    • Fix: Increase EtMgBr to 4.0 equiv. Ensure rigorous drying of the starting ester.

  • Issue: Sticky Emulsion during Workup.

    • Cause: Titanium hydroxides.[1]

    • Fix: Use a Rochelle's Salt (Sodium Potassium Tartrate) wash instead of NH

      
      Cl, or filter the biphasic mixture through a pad of Celite before separation.
      
  • Issue: Des-bromo product.

    • Cause: Lithium-Halogen exchange (if using alkyl-lithiums) or Magnesium-Halogen exchange.

    • Fix: The Kulinkovich conditions (EtMgBr) are generally mild enough to tolerate aryl bromides, but keep the temperature strictly below 25°C to prevent Mg insertion into the Ar-Br bond.

References

  • Kulinkovich, O. G., et al. (1989).[5] "Reaction of Grignard Reagents with Carboxylic Esters in the Presence of Titanium(IV) Alkoxides." Synthesis, 1989(2), 155–157. Link

  • Cha, J. K., & Kulinkovich, O. G. (2012). "The Kulinkovich Cyclopropanation Reaction." Organic Reactions, 77, 1-160. Link

  • Corey, E. J., et al. (1994). "Enantioselective Synthesis of Cyclopropanols." Journal of the American Chemical Society, 116(20), 9345–9346. Link

  • Wu, Y. D., & Yu, Z. H. (2001). "Theoretical Study on the Mechanism of the Kulinkovich Hydroxycyclopropanation Reaction." Journal of the American Chemical Society, 123(24), 5777–5786. Link

  • Application Note: "Safe Scale-up of Grignard Reactions." Stanford Environmental Health & Safety Guidelines. Link

Sources

Troubleshooting & Optimization

optimization of solvent and base for reactions with 1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile, yet sensitive, building block. Our goal is to provide you with not just protocols, but the underlying chemical logic to help you anticipate challenges, troubleshoot effectively, and optimize your reaction conditions for maximum yield and purity.

Overview: Understanding the Molecule's Personality

This compound is a trifunctional molecule with distinct reactive sites. Understanding the interplay between these sites is critical for successful synthetic transformations.

  • C(sp²)–Br Bond (Position 3): The primary site for palladium-catalyzed cross-coupling reactions due to the higher reactivity of aryl bromides over chlorides.

  • C(sp²)–Cl Bond (Position 4): Less reactive than the C-Br bond, allowing for selective functionalization at the bromine position. It can be engaged under more forcing conditions for sequential couplings.

  • Cyclopropan-1-ol Moiety: This is the most sensitive part of the molecule. The inherent ring strain of the cyclopropane ring[1][2] and the tertiary alcohol create a system susceptible to rearrangement or ring-opening, particularly under harsh acidic or basic conditions.[3][4][5]

The central challenge in nearly all reactions with this substrate is achieving chemoselectivity: reacting at the desired aryl-halide position while preserving the integrity of the cyclopropanol ring.

Molecule_Overview cluster_mol This compound cluster_labels Key Reactive Sites mol Br C-Br Bond (Primary Coupling Site) Br->p1 Cl C-Cl Bond (Secondary Coupling Site) Cl->p2 CycOH Cyclopropanol Ring (Site of Instability) CycOH->p3

Caption: Key reactive sites on this compound.

Frequently Asked Questions & Troubleshooting

FAQ 1: My starting material is degrading upon storage or during initial reaction setup. What are the key stability concerns?

Answer:

The primary stability concern is the acid- or base-catalyzed ring-opening of the cyclopropanol. Cyclopropanols can be thought of as masked ketones and are prone to rearrangement.[3]

  • Mechanism of Degradation: Strong bases can deprotonate the tertiary alcohol, forming an alkoxide. This intermediate can undergo ring-opening to form a more stable carbanion, which upon workup will yield a propiophenone derivative. Strong acids can protonate the hydroxyl group, turning it into a good leaving group (water). Departure of water would generate a highly unstable cyclopropyl cation, which rapidly rearranges.

  • Best Practices for Handling & Storage:

    • Storage: Store in a cool, dark place under an inert atmosphere (N₂ or Ar). Avoid exposure to acidic or basic residues in glassware.

    • Inert Conditions: Handle the material under an inert atmosphere, especially when using anhydrous solvents.

    • pH Neutrality: Ensure all reaction vessels and solvents are free from acidic or basic contaminants. If washing glassware, a final rinse with deionized water followed by oven-drying is recommended. Avoid using acidic or basic drying agents in desiccators.

FAQ 2: I want to perform a Suzuki-Miyaura coupling at the C-Br bond. How do I select the optimal solvent and base to maximize yield and prevent ring-opening?

Answer:

This is the most common transformation for this substrate. Success hinges on choosing a base that is strong enough to facilitate the Suzuki catalytic cycle but not so strong that it promotes degradation of the cyclopropanol.[6][7]

The Role of the Base: In the Suzuki reaction, the base activates the boronic acid, facilitating transmetalation to the palladium center.[6]

  • Recommended Bases (from weakest to strongest):

    • Potassium Fluoride (KF): An excellent choice for base-sensitive substrates. It is often used in anhydrous conditions.

    • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are the most commonly recommended bases. They are generally well-tolerated and provide a good balance of reactivity and mildness. Cesium carbonate is more soluble in organic solvents and can sometimes accelerate the reaction.

    • Potassium Phosphate (K₃PO₄): A moderately strong inorganic base that is effective for many couplings.

  • Bases to Avoid:

    • Alkoxides (NaOt-Bu, KOt-Bu): These are generally too strong and are known to cause ring-opening or other side reactions with the cyclopropanol moiety.

    • Hydroxides (NaOH, KOH): While sometimes used in aqueous Suzuki reactions, their high basicity poses a significant risk to the substrate.

The Role of the Solvent: The solvent must solubilize the reactants and facilitate the catalytic cycle.

  • Recommended Solvents:

    • Aprotic Ethers (Dioxane, THF): Excellent general-purpose solvents for Suzuki couplings. Often used with an aqueous solution of the inorganic base.

    • Aromatic Hydrocarbons (Toluene): Another common choice, particularly for higher-temperature reactions.

    • Polar Aprotic Solvents (DMF, DMSO): While these can sometimes accelerate reactions, they can also promote side reactions and are harder to remove. Use with caution and at lower temperatures.[8]

Summary of Recommended Starting Conditions for Suzuki Coupling

BaseSolvent SystemTemperature (°C)Commentary
K₂CO₃ (2.0 eq)Dioxane / H₂O (4:1)80-90Gold Standard Starting Point. Excellent balance of reactivity and substrate stability.
Cs₂CO₃ (2.0 eq)Dioxane80-90Good for anhydrous conditions. Increased solubility may improve rates.
K₃PO₄ (2.0 eq)Toluene / H₂O (10:1)90-100A slightly stronger base system, useful if carbonate is ineffective.
KF (3.0 eq)THF (anhydrous)70-80The mildest option. Ideal for highly sensitive coupling partners.
FAQ 3: I am attempting a Buchwald-Hartwig amination. The reaction is sluggish, and increasing the temperature leads to decomposition. What are the best practices here?

Answer:

Buchwald-Hartwig amination presents a greater challenge than Suzuki coupling because it often requires stronger bases.[9][10][11] The key is to balance the need for amine deprotonation with the sensitivity of the cyclopropanol.

The Base/Ligand Partnership: The choice of base is intimately linked to the choice of palladium ligand. Modern, bulky phosphine ligands (e.g., from the Buchwald or Hartwig groups) can often facilitate catalysis with weaker bases.[12]

  • Recommended Bases:

    • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): While considered weak for many Buchwald-Hartwig reactions, they should be your first choice with this substrate, paired with a highly active modern ligand.

    • Potassium Phosphate (K₃PO₄): A viable mid-strength option.

    • Lithium bis(trimethylsilyl)amide (LHMDS): If weaker bases fail, LHMDS can be effective. It is a strong but non-nucleophilic base. Use at the lowest possible temperature.

  • Bases to Avoid:

    • Sodium tert-butoxide (NaOt-Bu): This is the most common base for this reaction but poses the highest risk of substrate degradation. Use it only as a last resort at low temperatures and with careful monitoring.

The Solvent's Role: Anhydrous, aprotic solvents are standard.

  • Recommended Solvents: Toluene, Dioxane, or THF.

Summary of Recommended Starting Conditions for Buchwald-Hartwig Amination

BaseLigand (Example)SolventTemperature (°C)Commentary
Cs₂CO₃ (1.5 eq)XPhos or RuPhosToluene90-110Recommended Starting Point. Prioritizes substrate stability.
K₃PO₄ (1.5 eq)SPhos or DavePhosDioxane90-110A slightly stronger base system for less reactive amines.
LHMDS (1.2 eq)BrettPhosTHF60-80For challenging couplings where carbonates/phosphates fail.
Troubleshooting Guide: Low Yield & Side Reactions

This flowchart provides a systematic approach to diagnosing and solving common issues encountered when working with this compound.

Caption: A troubleshooting flowchart for common reaction issues.

Visualizing the Core Challenge: Desired Reaction vs. Side Reaction

The fundamental optimization problem is a kinetic race between the productive, palladium-catalyzed cross-coupling pathway and the destructive, base-mediated ring-opening pathway. Your choice of solvent and, most critically, base determines which path is favored.

Competing_Pathways SM This compound + Nu-H, Pd Catalyst, Base path_desired Desired Pathway (Mild Base: K₂CO₃, KF) SM->path_desired path_undesired Undesired Pathway (Strong Base: NaOtBu, NaOH) SM->path_undesired pd_cycle Pd(0)/Pd(II) Catalytic Cycle (Suzuki, Buchwald-Hartwig etc.) path_desired->pd_cycle Favored alkoxide Alkoxide Formation path_undesired->alkoxide Favored product Desired Cross-Coupled Product pd_cycle->product ring_opening Ring-Opening Rearrangement alkoxide->ring_opening side_product Side Product (e.g., Propiophenone derivative) ring_opening->side_product

Caption: Competing reaction pathways for the substrate.

Experimental Protocols: Starting Points for Optimization

These are generalized procedures. You must optimize conditions for your specific coupling partners.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling Optimization
  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the boronic acid or ester partner (1.2 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂ , 2-5 mol%).

  • Inert Atmosphere: Seal the vial with a septum cap, and purge with nitrogen or argon for 5-10 minutes.

  • Solvent & Base Addition: Via syringe, add the solvent system (e.g., Dioxane/H₂O 4:1, to make a 0.1 M solution based on the limiting reagent). Then, add the base (e.g., K₂CO₃, 2.0 eq) as a solid or dissolved in the aqueous portion of the solvent.

  • Heating & Monitoring: Place the vial in a preheated oil bath or heating block at the desired temperature (start at 80 °C). Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every hour). Check for consumption of starting material and formation of both product and potential byproducts.

  • Workup: Once the reaction is complete, cool to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination Optimization
  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add the base (e.g., Cs₂CO₃, 1.5 eq). Heat the solid under vacuum and backfill with argon or nitrogen three times to ensure it is dry.

  • Catalyst Pre-formation (Optional but Recommended): In a separate glovebox or under a strict inert atmosphere, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2.2-4.4 mol%) in a small amount of the reaction solvent for 15-20 minutes.

  • Reactant Addition: To the flask containing the base, add this compound (1.0 eq) and the pre-formed catalyst solution.

  • Solvent & Amine Addition: Add the remaining anhydrous solvent (e.g., Toluene, to make a 0.1 M solution). Finally, add the amine coupling partner (1.1 eq).

  • Heating & Monitoring: Seal the vessel and heat to the desired temperature (start at 90-100 °C). Monitor the reaction carefully by LC-MS.

  • Workup & Purification: Follow a similar procedure to the Suzuki coupling, being mindful that the workup may need to be acidic or basic depending on the properties of the product amine.

References
  • Synthesis and reactivity of 1-sulfonylcyclooct
  • Optimization of reaction solvent | Download Table.
  • 1-(4-bromo-3-chlorophenyl)cyclopropan-1-ol.PubChem.
  • Radical Cyclopropanol Ring Opening Initiated Tandem Cyclizations for Efficient Synthesis of Phenanthridines and Oxindoles.PMC - NIH.
  • Ring-Opening 1,3-Halochalcogenation of Cyclopropane Dicarboxyl
  • Buchwald-Hartwig Cross-Coupling.J&K Scientific LLC.
  • Optimization of the appropriate solvent and temperature.
  • Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide.Der Pharma Chemica.
  • Improved Access to Cyclopropanol via Supply-Centered Synthesis.
  • Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool.White Rose Research Online.
  • Optimization of reaction conditions. [a] | Download Scientific Diagram.
  • Optimization of reaction conditions | Download Scientific Diagram.
  • INVESTIGATIONS OF RING–OPENING REACTIONS OF CYCLOPROPANATED CARBOHYDR
  • Suzuki Coupling.Organic Chemistry Portal.
  • Recent advances in asymmetric synthesis via cyclopropanol intermediates.Organic & Biomolecular Chemistry (RSC Publishing).
  • Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with...
  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.PMC.
  • 4.
  • Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry.YouTube.
  • Oxidative radical ring-opening/cyclization of cyclopropane deriv
  • What is the stability order of cyclopropane cation and cyclopentane c
  • Suzuki-Miyaura Cross Coupling Reaction.Tokyo Chemical Industry.
  • (PDF) Oxidative radical ring-opening/cyclization of cyclopropane derivatives.
  • Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds.
  • 1-(3-bromo-4-chlorophenyl)propan-1-one | CAS#:1261527-19-8.Chemsrc.
  • 1-(3-Bromo-4-chlorophenyl)-3-cyclohexylthiourea | C13H16BrClN2S | CID.PubChem.
  • 1-(3-Bromo-5-chlorophenyl)ethanone | C8H6BrClO | CID 19702351.PubChem.
  • Synthesis and reactivity of cyclopropanes and cyclopropenes.Loughborough University.
  • Buchwald-Hartwig Cross Coupling Reaction.Organic Chemistry Portal.
  • Buchwald-Hartwig Amin
  • Synthesis and reactivity of silylmethylcyclopropanes.
  • Buchwald–Hartwig amin
  • The Ultimate Guide to Buchwald-Hartwig Amin

Sources

Technical Support Center: Stereoselective Synthesis of Cyclopropanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Stereoselective Synthesis of Cyclopropanol Derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable chiral building blocks. As a Senior Application Scientist, I've compiled this guide to address the common challenges encountered in the lab, providing not just protocols, but the underlying scientific principles to empower your experimental design and troubleshooting efforts.

Chiral cyclopropanols are highly sought-after intermediates in medicinal chemistry due to their unique conformational constraints and reactivity.[1][2] However, their synthesis is fraught with challenges, primarily centered around achieving high stereoselectivity and managing the inherent instability of the cyclopropanol ring.[1][3][4] This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome these hurdles.

Section 1: Troubleshooting Low Stereoselectivity

Achieving high diastereo- and enantioselectivity is a paramount challenge in the synthesis of cyclopropanol derivatives.[1][5] This section addresses common issues and solutions for improving stereocontrol in two widely used synthetic methods: the Simmons-Smith cyclopropanation and the Kulinkovich reaction.

Simmons-Smith Cyclopropanation of Silyl Enol Ethers

The Simmons-Smith reaction is a cornerstone for cyclopropane synthesis.[6] When applied to silyl enol ethers, it provides access to valuable cyclopropanol precursors. However, achieving high stereoselectivity can be challenging.[7][8]

FAQ: My Simmons-Smith reaction is giving a low diastereomeric ratio. How can I improve it?

Answer: Low diastereoselectivity in the Simmons-Smith reaction of silyl enol ethers often stems from insufficient facial control during the methylene transfer. Here’s a systematic approach to troubleshooting this issue:

  • Leverage Directing Groups: The presence of a hydroxyl group in the allylic position can significantly enhance diastereoselectivity by coordinating with the zinc reagent, directing the cyclopropanation to the syn-face.[8][9] If your substrate lacks such a directing group, consider if one can be temporarily introduced.

  • Optimize the Zinc Reagent: The choice of zinc reagent and its preparation are critical.

    • Furukawa's Reagent (Et₂Zn/CH₂I₂): This modification often provides higher selectivity compared to the classical Zn/Cu couple, especially for less reactive alkenes.[8]

    • Charette's Dioxaborolane Ligands: For enantioselective reactions, chiral dioxaborolane ligands can be highly effective in creating a chiral environment around the zinc carbenoid.[9][10]

  • Solvent Effects: The solvent can dramatically influence the aggregation state and reactivity of the zinc carbenoid.

    • Non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are generally preferred as they increase the electrophilicity of the reagent.[8]

    • Coordinating solvents like diethyl ether can sometimes lead to lower diastereomeric ratios.[8]

  • Steric Hindrance: The stereochemical outcome is often governed by steric factors, with the cyclopropanation occurring on the less hindered face of the double bond.[8][11] Analyze your substrate's conformation to predict the likely outcome and consider if steric bulk can be used to your advantage.

Experimental Protocol: Diastereoselective Simmons-Smith Cyclopropanation of a Silyl Enol Ether

  • Reagent Preparation: In a flame-dried, argon-purged flask, dissolve the silyl enol ether (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Reaction Setup: Cool the solution to 0 °C. In a separate flask, prepare the Furukawa reagent by adding diiodomethane (2.0 equiv) to a solution of diethylzinc (2.0 equiv) in anhydrous DCM at 0 °C. Stir for 30 minutes.

  • Cyclopropanation: Slowly add the freshly prepared zinc carbenoid solution to the silyl enol ether solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with DCM. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel.

Kulinkovich Reaction

The Kulinkovich reaction, which transforms esters into cyclopropanols using a Grignard reagent and a titanium(IV) alkoxide catalyst, is a powerful tool.[2][12][13] However, controlling both diastereoselectivity and enantioselectivity can be challenging.[14][15]

FAQ: I'm observing low diastereoselectivity in my Kulinkovich reaction. What are the key factors to consider?

Answer: The diastereoselectivity of the Kulinkovich reaction is influenced by the nature of the Grignard reagent, the substrate, and the reaction conditions.

  • Grignard Reagent: The structure of the Grignard reagent plays a crucial role. Using substituted Grignard reagents (e.g., propylmagnesium bromide instead of ethylmagnesium bromide) can lead to the formation of two new stereocenters, and the diastereoselectivity can be moderate.[11]

  • Substrate Control: The presence of a stereocenter adjacent to the reacting carbonyl group can direct the approach of the titanacyclopropane intermediate.

  • Reaction Temperature: Lowering the reaction temperature can often enhance diastereoselectivity by favoring the transition state leading to the major diastereomer.

FAQ: My enantioselective Kulinkovich reaction is giving low enantiomeric excess (ee). How can I improve this?

Answer: Achieving high enantioselectivity in the Kulinkovich reaction typically requires the use of a chiral catalyst, with TADDOL-based ligands being a common choice.[2]

  • Ligand Selection: The structure of the TADDOL ligand is critical. Steric and electronic modifications to the TADDOL backbone can significantly impact the enantioselectivity.[16] It is often necessary to screen a library of chiral ligands to find the optimal one for a specific substrate.

  • Catalyst Loading: While catalytic versions of the asymmetric Kulinkovich reaction are known, stoichiometric amounts of the chiral titanium complex are sometimes required to achieve high ee's.

  • Grignard Reagent Quality: The purity and concentration of the Grignard reagent are paramount. Old or partially decomposed Grignard reagents can lead to side reactions and lower stereoselectivity. Always titrate your Grignard reagent before use.

Troubleshooting Guide: Low Enantioselectivity in Asymmetric Kulinkovich Reaction

Problem Possible Cause Troubleshooting Steps
Low ee (<50%) Ineffective chiral ligandScreen a variety of TADDOL ligands with different steric and electronic properties.
Racemization of the productEnsure the work-up conditions are not too acidic or basic, which can cause ring-opening and racemization.
Poor quality of Grignard reagentUse freshly prepared or recently titrated Grignard reagent.
Inconsistent ee Impurities in the solvent or reagentsUse anhydrous solvents and high-purity reagents.
Temperature fluctuationsMaintain a consistent and low reaction temperature.
Low yield and low ee Inefficient catalyst formationEnsure proper pre-formation of the chiral titanium complex before adding the ester.
Side reactionsConsider using a different titanium alkoxide, such as titanium tetramethoxide, which has been shown to minimize side product formation.[17]

Section 2: Managing Product Instability and Purification

Cyclopropanol derivatives are notoriously unstable, readily undergoing ring-opening reactions under both acidic and basic conditions.[3][4] This instability poses a significant challenge during work-up and purification.

FAQ: My cyclopropanol derivative is decomposing during purification by flash column chromatography. What can I do?

Answer: The acidic nature of standard silica gel can catalyze the ring-opening of sensitive cyclopropanols. Here are several strategies to mitigate this decomposition:

  • Deactivated Silica Gel:

    • Prepare a slurry of silica gel in your chosen eluent system containing 1-3% triethylamine or ammonia in methanol.[18]

    • Pack the column with this slurry.

    • Flush the column with one to two column volumes of the eluent to remove excess base before loading your sample.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or Florisil.

  • Rapid Purification: Minimize the time your compound spends on the column. Use a slightly more polar solvent system than for TLC to expedite elution.

  • Temperature Control: For highly sensitive compounds, performing the chromatography in a cold room can help to reduce the rate of decomposition.

FAQ: I suspect my product is undergoing ring-opening. What are the common byproducts and how can I identify them?

Answer: The primary ring-opened byproduct of a cyclopropanol is the corresponding ketone or aldehyde formed by isomerization.[4]

  • Identification by NMR:

    • ¹H NMR: Look for the disappearance of the characteristic upfield cyclopropyl protons (typically 0-1 ppm) and the appearance of aldehydic (9-10 ppm) or α-keto protons (2-3 ppm).

    • ¹³C NMR: The cyclopropyl carbons (typically 10-30 ppm) will be replaced by a carbonyl signal (>200 ppm for ketones, ~200 ppm for aldehydes).

  • Identification by GC-MS: The ring-opened product will have the same mass as the starting cyclopropanol but a different retention time. The fragmentation pattern will be indicative of a ketone or aldehyde.

Workflow for Stabilizing and Purifying Cyclopropanol Derivatives

G cluster_0 Reaction Work-up cluster_1 Purification cluster_2 Post-Purification Quench Gentle Quench (e.g., sat. NH4Cl) Extraction Extraction with minimal aqueous contact Quench->Extraction Avoid strong acids/bases Drying Drying over anhydrous Na2SO4 Extraction->Drying TLC TLC analysis with deactivated plates Drying->TLC Proceed immediately Column Flash Chromatography (Deactivated Silica or Alumina) TLC->Column Solvent Rapid elution Column->Solvent Concentration Concentration at low temperature Solvent->Concentration Storage Storage under inert atmosphere at -20°C Concentration->Storage

Caption: Workflow for handling unstable cyclopropanols.

Section 3: Advanced Topics and Methodologies

Biocatalytic Approaches

Enzymatic methods are emerging as a powerful strategy for the stereoselective synthesis of cyclopropanol derivatives. Dehaloperoxidase enzymes, for instance, have been engineered to catalyze the asymmetric cyclopropanation of vinyl esters with high diastereo- and enantioselectivity.[1][19]

FAQ: What are the advantages of using a biocatalyst for cyclopropanol synthesis?

Answer: Biocatalysis offers several key advantages:

  • High Stereoselectivity: Enzymes can provide exquisite control over stereochemistry, often leading to products with very high enantiomeric and diastereomeric ratios.[1][19]

  • Mild Reaction Conditions: Enzymatic reactions are typically run in aqueous media at or near room temperature, which can be beneficial for unstable cyclopropanol products.

  • Green Chemistry: Biocatalysis is an environmentally friendly approach that avoids the use of heavy metals and harsh reagents.

Protecting Group Strategies

For multi-step syntheses, it may be necessary to protect the cyclopropanol moiety to prevent its decomposition.

FAQ: What protecting groups are suitable for cyclopropanols?

Answer: The choice of protecting group depends on the overall synthetic strategy and the stability of the protected cyclopropanol to subsequent reaction conditions.

  • Silyl Ethers (e.g., TMS, TBS): These are commonly used to protect the hydroxyl group. They are generally stable to neutral and basic conditions and can be removed with fluoride sources (e.g., TBAF).

  • Cyclopropylmethyl Ethers: Cyclopropylmethyl derivatives have been explored as protecting groups for various functionalities, including hydroxyl groups.[20]

It is crucial to select a protecting group that can be removed under conditions that will not induce ring-opening of the deprotected cyclopropanol.

References

  • Dehaloperoxidase Catalyzed Stereoselective Synthesis of Cyclopropanol Esters. The Journal of Organic Chemistry. [Link]

  • Simmons–Smith reaction. Wikipedia. [Link]

  • Kulinkovich-Szymoniak Reaction. Organic Chemistry Portal. [Link]

  • The Simmons-Smith Reaction and Cyclopropanation of Alkenes. Organic Chemistry Tutor. [Link]

  • Kulinkovich Reaction. Organic Chemistry Portal. [Link]

  • Kulinkovich Reaction: Mechanism & Examples. NROChemistry. [Link]

  • Kulinkovich reaction. Wikipedia. [Link]

  • Recent advances in asymmetric synthesis via cyclopropanol intermediates. Organic & Biomolecular Chemistry. [Link]

  • Discussion Addendum for: Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins. Organic Syntheses. [Link]

  • Stereoselective Cyclopropanation Reactions. Chemical Reviews. [Link]

  • Recent advances in asymmetric synthesis via cyclopropanol intermediates. Organic & Biomolecular Chemistry. [Link]

  • Dehaloperoxidase Catalyzed Stereoselective Synthesis of Cyclopropanol Esters. The Journal of Organic Chemistry. [Link]

  • Investigation of Enantioselectivity Using TADDOL Derivatives as Chiral Ligands in Asymmetric Cyanation Reactions. ACS Omega. [Link]

  • Ring-Opening Cross-Coupling of Cyclopropanols with Electrophilic Alkenes via Photoinduced Charge Transfer Facilitated by Decatungstate Catalyst. ChemRxiv. [Link]

  • Diastereo- and enantioselective preparation of cyclopropanol derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • Kulinkovich Reaction. Organic Chemistry Portal. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

  • Improved Access to Cyclopropanol via Supply-Centered Synthesis. ResearchGate. [Link]

  • Cyclopropanol. Wikipedia. [Link]

  • Purification: Tips for Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]

  • Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews. [Link]

  • INVESTIGATIONS OF RING–OPENING REACTIONS OF CYCLOPROPANATED CARBOHYDRATES: TOWARDS THE SYNTHESIS OF THE NATURAL PRODUCT (-) - CORE. University of Canterbury. [Link]

  • Dehaloperoxidase Catalyzed Stereoselective Synthesis of Cyclopropanol Esters. National Center for Biotechnology Information. [Link]

  • Studies on the Simmons-Smith Reaction. Kyoto University Research Information Repository. [Link]

  • General Methods of Enantioselective Cyclopropanations. Macmillan Group. [Link]

  • Stereoselective Cyclopropanation Reactions. Docentes FCT NOVA. [Link]

  • Kulinkovich reaction. Wikipedia. [Link]

  • Type 1 Ring-Opening Reactions of Cyclopropanated 7-Azabenzonorbornadienes with Organocuprates. PubMed. [Link]

  • Investigation of Enantioselectivity Using TADDOL Derivatives as Chiral Ligands in Asymmetric Cyanation Reactions. PubMed. [Link]

  • Purifying ionic compounds by flash column chromatography. Biotage. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Kulinkovich reaction mechanism | Advanced Grignard reagent reactions. YouTube. [Link]

  • Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. National Institutes of Health. [Link]

  • Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. ResearchGate. [Link]

  • Cyclopropyl based O- and N- and S-protecting groups.
  • Protecting Groups. chem.iitb.ac.in. [Link]

  • HILIC Purification Strategies for Flash Chromatography. Teledyne ISCO. [Link]

  • The Ghosh Laboratory: New Asymmetric Synthesis Research. Purdue University Department of Chemistry. [Link]

  • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews. [Link]

  • An improved synthesis of 1-methylcyclopropanol using the Kulinkovich reaction. PubMed. [Link]

  • Purification by Flash Column Chromatography. MIT OpenCourseWare. [Link]

Sources

how to avoid debromination in reactions with 1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: How to Avoid Debromination in Reactions with 1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol Content Type: Technical Support Center (Troubleshooting & Protocols) Audience: Medicinal Chemists, Process Chemists[1]

Current Status: Operational Subject: Preserving the Ar-Br bond in this compound Case ID: BR-CL-CYC-001[1]

The Chemoselectivity Paradox

Working with This compound presents a tripartite chemoselectivity challenge. You are managing three distinct reactive sites:

  • The Aryl Bromide (Ar-Br): Highly susceptible to Lithium-Halogen exchange (Li-Br) and oxidative addition by transition metals (Pd, Ni).[1]

  • The Aryl Chloride (Ar-Cl): Less reactive but susceptible under forcing conditions.[1]

  • The Cyclopropanol: A strained ring prone to ring-opening (homoenolate formation) and acting as a reductant (hydride donor).[1]

The Core Issue: "Debromination" (Protodebromination, Ar-Br


 Ar-H) typically occurs via two mechanisms in this substrate:[1]
  • Mechanism A (Metalation): Inadvertent Li-Br exchange when using strong bases (e.g.,

    
    -BuLi) intended to deprotonate the alcohol or lithiate the ring.[1]
    
  • Mechanism B (Catalytic Reduction): During Pd-catalyzed reactions, the cyclopropanol ring opens, generating a Palladium-Hydride species that reduces the Ar-Br bond.[1]

Troubleshooting Guide (Q&A)

Phase 1: Metalation & Deprotonation

Q: I am trying to alkylate the hydroxyl group using


-BuLi, but I see significant debrominated byproduct (Ar-H). Why? 
A: 

-BuLi is too nucleophilic.[1] Even at -78°C, the rate of Lithium-Halogen exchange at the bromine position competes with proton abstraction from the alcohol. The resulting Aryl-Lithium species protonates upon workup, yielding the debrominated product.
  • Solution: Switch to Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) in THF or DMF.[1] These bases are sufficiently basic to deprotonate the alcohol (

    
    ) but lack the nucleophilicity to attack the Ar-Br bond.
    

Q: I need to functionalize the aromatic ring. Can I use standard lithiation? A: No. Standard lithiation will scramble the halogens.

  • Solution: Use Turbo Grignard (

    
    -PrMgCl[1]·LiCl) .[2]
    
    • Why: The complexation with LiCl increases the rate of exchange enough to proceed at lower temperatures (-15°C to 0°C) where the functional group tolerance is higher. However, for this specific substrate, you must control temperature strictly to prevent attacking the cyclopropane ring.

Phase 2: Transition Metal Catalysis (Suzuki/Heck/Buchwald)[1]

Q: I am attempting a Suzuki coupling at the Bromine, but I am getting the reduced product (Ar-H) instead of the biaryl. What is happening? A: This is Protodehalogenation .[1] It is likely driven by the presence of the cyclopropanol moiety. Cyclopropanols can act as hydride donors in the presence of Pd(II).[1]

  • Mechanism: Pd inserts into Ar-Br.[1] The cyclopropanol coordinates and undergoes ring opening/

    
    -hydride elimination, transferring a hydride to the Pd center. Reductive elimination yields Ar-H.
    
  • Fix 1 (Solvent): Ensure strictly anhydrous conditions. Water can act as a proton source for Pd-aryl species.

  • Fix 2 (Ligand): Avoid bulky, electron-rich phosphines (like

    
    -Bu
    
    
    
    P) if possible, as they can accelerate protodeboronation/dehalogenation cycles.[1] Use bidentate ligands like dppf or Xantphos , which stabilize the Pd complex against unwanted hydride pathways.

Q: I want to open the cyclopropane ring to form a ketone, but the Bromine keeps falling off. A: You are likely using standard Pd(II) conditions which facilitate oxidative addition into the Ar-Br.

  • Solution: Use Single Electron Transfer (SET) conditions that are orthogonal to Ar-Br activation.

    • Reagent:Fe(NO

      
      )
      
      
      
      or Mn(acac)
      
      
      .[1] These radical initiators can open cyclopropanols to form
      
      
      -keto radicals without touching the aryl bromide.[1]

Visualizing the Chemoselectivity Logic

The following diagram maps the decision process for reagent selection to avoid debromination.

Chemoselectivity Substrate 1-(3-Bromo-4-chlorophenyl) cyclopropan-1-ol Goal What is your Target? Substrate->Goal OH_Funct Functionalize -OH group (Alkylation/Protection) Goal->OH_Funct Ring_Funct React Cyclopropane Ring (Ring Opening) Goal->Ring_Funct Ar_Funct Functionalize Aryl Ring (Metalation) Goal->Ar_Funct Base_Choice Base Selection OH_Funct->Base_Choice Cat_Choice Catalyst Selection Ring_Funct->Cat_Choice Met_Choice Metal Reagent Ar_Funct->Met_Choice NaH USE: NaH or KOtBu (Non-nucleophilic base) Avoids Li-Br exchange Base_Choice->NaH Safe Fail_BuLi AVOID: n-BuLi Result: Debromination Base_Choice->Fail_BuLi Unsafe Fe_Cat USE: Fe(NO3)3 or Mn(III) (Radical Pathway) Preserves Ar-Br Cat_Choice->Fe_Cat Safe Fail_Pd AVOID: Pd(OAc)2 w/ H2O Result: Ar-H (Reduction) Cat_Choice->Fail_Pd Risk of Oxidative Addition Turbo USE: iPrMgCl·LiCl (Turbo Grignard) -15°C to 0°C Met_Choice->Turbo Safe Met_Choice->Fail_BuLi Unsafe

Caption: Decision matrix for reagent selection to preserve the Ar-Br moiety during functionalization.

Validated Protocols

Protocol A: Safe Hydroxyl Protection (Alkylation)

Prevents Li-Br exchange by using non-lithium bases.[1]

  • Preparation: Dissolve this compound (1.0 equiv) in anhydrous DMF (0.5 M) under Argon.

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise.

    • Note: Gas evolution (H

      
      ) will occur.[1] Do not use 
      
      
      
      -BuLi.
  • Reaction: Stir for 30 min at 0°C. Add the electrophile (e.g., MeI, BnBr).

  • Workup: Quench with saturated NH

    
    Cl. The Ar-Br bond remains 100% intact.
    
Protocol B: Chemoselective Magnesiation (Knochel-Hauser Conditions)

Allows functionalization of the aryl ring without scrambling.[1]

  • Reagent Prep: Ensure

    
    -PrMgCl·LiCl  (Turbo Grignard) is titrated.[1]
    
  • Exchange: Dissolve substrate in anhydrous THF at -15°C .

  • Addition: Add

    
    -PrMgCl[1][2]·LiCl (1.1 equiv) dropwise.
    
  • Monitoring: Stir for 30-60 mins. Monitor by GC-MS (look for the iodinated aliquot if quenching with I

    
    ).[1]
    
    • Critical: Do not let the temperature rise above 0°C, or the cyclopropane ring may destabilize or the Grignard may attack the chloride.

  • Quench: Add electrophile (e.g., aldehyde) at -15°C.

Protocol C: Cyclopropanol Ring Opening (Non-Palladium)

Opens the ring to a ketone while preserving the Aryl Halides.

  • Solvent: degassed MeOH/CH

    
    Cl
    
    
    
    (1:1).[1]
  • Reagent: Add Fe(NO

    
    )
    
    
    
    ·9H
    
    
    O
    (1.5 equiv).[1]
  • Conditions: Stir at Room Temperature for 2-4 hours.

  • Outcome: Yields the

    
    -chloroketone or methoxy-ketone (depending on conditions) via a radical mechanism that is inert  to the Ar-Br bond.[1]
    

Data Summary: Reagent Compatibility

Reagent ClassSpecific ReagentRisk to Ar-BrMechanism of FailureRecommended Alternative
Alkyllithiums

-BuLi,

-BuLi
High Lithium-Halogen ExchangeNaH, KOtBu, KHMDS
Grignards EtMgBrMedium Mg-Halogen Exchange (Slow)

-PrMgCl[1]·LiCl (Controlled)
Pd Catalysts Pd(PPh

)

High Oxidative Addition / ReductionFe(III) or Mn(III) (for ring opening)
Hydrides LiAlH

High Nucleophilic displacement / ReductionNaBH

(controlled temp)

References

  • Knochel, P., et al. (2004).[1][2] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition. Describes the mechanism and safety of Turbo Grignards for sensitive substrates.

    • [1]

  • Kulinkovich, O. G. (2003).[1] "Alkylation of carboxylic acid esters with dialkoxytitanacyclopropane reagents." Chemical Reviews. Context for cyclopropanol formation and reactivity.

    • [1]

  • Orellana, A., et al. (2020).[1] "Palladium-catalyzed cross-coupling of cyclopropanol-derived ketone homoenolates."[1][3] Chemical Communications.[1] Highlights the risk of Pd interacting with cyclopropanols.

    • [1]

  • Ser, C. T., et al. (2024).[1] "Bulky phosphine ligands promote palladium-catalyzed protodeboronation."[1][4] ChemRxiv. Provides mechanistic insight into how bulky ligands can inadvertently promote dehalogenation/deboronation pathways.[1][4][5]

    • [1]

Sources

Navigating the Challenges of Polar Compound Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist, this guide is designed to be your go-to resource for overcoming the hurdles of purifying polar reaction products. We understand that what works for non-polar compounds often fails when dealing with hydrophilic molecules. This support center is structured to provide not just "what to do" but "why you're doing it," empowering you to make informed decisions in your daily laboratory work.

Section 1: Frequently Asked Questions (FAQs) - Your First Line of Defense

This section addresses the most common initial questions and roadblocks encountered when purifying polar compounds.

Q1: My polar analyte is not retained on my C18 reversed-phase column and elutes in the void volume. What is happening and what are my options?

A1: This is a classic and frequent challenge. Standard C18 columns rely on hydrophobic interactions to retain molecules. Highly polar compounds have a stronger affinity for the polar mobile phase than the non-polar stationary phase, leading to poor or no retention.[1][2][3] This phenomenon is exacerbated when using highly aqueous mobile phases, which can lead to "dewetting," where the aqueous mobile phase is expelled from the non-polar pores of the stationary phase, causing a loss of retention.[4][5]

Immediate Troubleshooting Steps:

  • Increase Mobile Phase Polarity: While counterintuitive, for some very polar compounds, using 100% aqueous mobile phase might offer some retention, but be mindful of the potential for dewetting with standard C18 columns.[5]

  • Consider a Polar-Embedded or Polar-Endcapped Reversed-Phase Column: These columns have stationary phases modified with polar groups, which helps to retain a layer of water on the surface, improving the retention of polar analytes and preventing dewetting.

  • Explore Alternative Chromatographic Modes: If the above fails, it's time to consider a different separation mechanism. The two primary alternatives are Hydrophilic Interaction Liquid Chromatography (HILIC) and Normal-Phase Chromatography .

Q2: What is HILIC, and when should I consider it for my polar compound purification?

A2: Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful technique for separating very polar compounds that are poorly retained in reversed-phase chromatography.[2][6][7] It utilizes a polar stationary phase (like silica, diol, or amide) and a mobile phase consisting of a high concentration of a water-miscible organic solvent (typically acetonitrile) with a smaller amount of aqueous buffer.[4][8] In HILIC, a water-rich layer is adsorbed onto the polar stationary phase, and the polar analytes partition into this layer, leading to their retention.[4][8] Analytes are then eluted in order of increasing polarity (hydrophilicity).[4]

Consider HILIC when:

  • Your polar compound is not retained on reversed-phase columns.[2][6]

  • You are working with highly polar molecules like carbohydrates, peptides, nucleotides, or polar drug metabolites.[6][9]

  • You need enhanced sensitivity with mass spectrometry (MS) detection, as the high organic content of the mobile phase promotes efficient spray ionization.[8]

Q3: I'm observing significant peak tailing for my basic polar compound on a silica column in normal-phase chromatography. What is the cause, and how can I improve the peak shape?

A3: Peak tailing of basic compounds on silica gel is a common issue caused by strong interactions between the basic analyte and acidic silanol groups on the silica surface.[10] This leads to non-uniform elution and asymmetric peaks.

Solutions to Improve Peak Shape:

  • Mobile Phase Modifier: Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase.[10][11] These modifiers compete with your analyte for the active silanol sites, masking them and leading to more symmetrical peaks. A typical starting concentration is 0.1-1% of the mobile phase.

  • Deactivate the Silica Gel: Before loading your sample, you can flush the column with your mobile phase containing the basic modifier to neutralize the acidic sites.[10]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or bonded phases such as amino or diol.[10][12]

Q4: My polar compound is unstable on silica gel. What are my purification options?

A4: The acidic nature of silica gel can cause degradation of sensitive compounds.[10][13]

Strategies for Unstable Compounds:

  • Deactivated Silica Gel: As mentioned in the previous point, deactivating the silica with a basic modifier can mitigate degradation.[10]

  • Alternative Stationary Phases: Florisil, alumina, or celite can be less harsh alternatives to silica gel for flash chromatography.[13][14]

  • Reversed-Phase Chromatography: If your compound has some hydrophobic character, reversed-phase chromatography is an excellent alternative as the stationary phases are generally more inert.

  • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): These techniques can be used as a primary purification step to remove major impurities without exposing the compound to a harsh stationary phase for an extended period.

Section 2: Troubleshooting Guides for Key Purification Techniques

This section provides a more in-depth, systematic approach to troubleshooting common issues with specific purification methods.

Troubleshooting Reversed-Phase Chromatography for Polar Compounds
Problem Potential Cause(s) Recommended Solution(s)
Poor or No Retention Analyte is too polar for the stationary phase.[1][3]Switch to a polar-endcapped or polar-embedded column. Consider HILIC or normal-phase chromatography.[2][6] Use of ion-pairing agents can increase retention but may not be MS-compatible.[1][4]
Mobile phase is too strong (too much organic solvent).Decrease the organic content of the mobile phase. Run a gradient starting with a high aqueous percentage.
Column dewetting due to highly aqueous mobile phase.[4][5]Use a column designed for 100% aqueous mobile phases. Ensure your column is properly equilibrated.
Poor Peak Shape (Tailing or Fronting) Secondary interactions with residual silanol groups.Use a highly end-capped column. Adjust mobile phase pH to suppress ionization of the analyte or silanols.[10] Add a mobile phase modifier like TFA or formic acid for acidic compounds, or TEA for basic compounds (be mindful of MS compatibility).
Sample solvent is stronger than the mobile phase.[15]Dissolve the sample in the initial mobile phase or a weaker solvent.
Column overload.Reduce the amount of sample loaded onto the column.
Irreproducible Retention Times Insufficient column equilibration time, especially with ion-pairing agents or buffers.[4]Increase the column equilibration time between runs.
Mobile phase composition drift.Prepare fresh mobile phase daily. Ensure proper mixing if using an online mixer.
Temperature fluctuations.Use a column oven to maintain a consistent temperature.
Troubleshooting Hydrophilic Interaction Liquid Chromatography (HILIC)
Problem Potential Cause(s) Recommended Solution(s)
Poor Retention Mobile phase is too strong (too much water).Increase the organic solvent (acetonitrile) percentage in the mobile phase.[6]
Insufficient column equilibration.[4]HILIC columns often require longer equilibration times than reversed-phase columns to establish the aqueous layer on the stationary phase.[4]
Sample diluent is too strong (high water content).[4]Dissolve the sample in a solvent with a similar or higher organic content than the initial mobile phase.[4]
Split or Broad Peaks Sample solvent mismatch with the mobile phase.[4]Match the sample solvent to the initial mobile phase conditions as closely as possible.[4]
Column is not properly equilibrated.Ensure adequate equilibration time.
Shifting Retention Times Changes in mobile phase water content due to evaporation of acetonitrile.Keep mobile phase containers tightly sealed. Prepare fresh mobile phase regularly.
Temperature fluctuations.Use a column thermostat.
Troubleshooting Solid-Phase Extraction (SPE) for Polar Compounds
Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery Incorrect sorbent choice.[16]For polar analytes, consider normal-phase (silica, diol) or ion-exchange sorbents. If using reversed-phase, ensure the analyte has some non-polar character.
Incomplete elution.[17]Increase the strength or volume of the elution solvent. For ion-exchange, ensure the pH of the elution solvent neutralizes the charge on the analyte or sorbent.[17]
Analyte breakthrough during loading.Decrease the sample loading flow rate.[18] Ensure the sample solvent is weak enough to allow for retention. Dilute the sample if necessary.[18]
Sorbent bed drying out before sample loading (for silica-based reversed-phase).[17]Re-condition the cartridge. Do not let the sorbent go dry after the equilibration step.
Poor Reproducibility Inconsistent flow rates during loading, washing, or elution.Use a vacuum manifold or positive pressure manifold for better flow control.
Sorbent bed channeling.Ensure the sorbent is properly wetted during conditioning. Avoid excessively high flow rates.
Exceeding the sorbent capacity.[19]Reduce the sample load or use a cartridge with a larger sorbent mass.[18]

Section 3: Experimental Protocols and Workflows

Workflow for Selecting a Purification Method for a Novel Polar Compound

Caption: Decision tree for selecting a purification method.

Protocol: Deactivating a Silica Gel Column for Flash Chromatography
  • Dry pack the column with the appropriate amount of silica gel.

  • Prepare a deactivating solvent mixture: Use your initial elution solvent and add 1-2% triethylamine (TEA) or another suitable base.[10]

  • Flush the column: Pass 2-3 column volumes of the deactivating solvent through the packed column.[10] This will neutralize the acidic silanol sites.

  • Equilibrate the column: Flush the column with 2-3 column volumes of your initial elution solvent (without the TEA) to remove the excess base.[10]

  • Load your sample and begin the chromatography, either isocratically or with a gradient.

Section 4: Advanced Topics and Considerations

Crystallization of Polar Compounds

Crystallization can be a highly effective and scalable purification method for polar compounds, but it comes with its own set of challenges.

  • Solvent Selection: Finding a suitable solvent system is critical. The ideal solvent should dissolve the compound when hot but not when cold, while impurities should remain soluble at all temperatures.[20] For polar compounds, common solvents include water, ethanol, methanol, and acetonitrile. Mixed solvent systems (e.g., ethanol/water) are often effective.[21]

  • "Oiling Out": Polar compounds may sometimes separate from the solution as a liquid ("oil") rather than a solid. This can be caused by the solvent's boiling point being too close to the compound's melting point or by the solution being too supersaturated.[20] To remedy this, try using a higher boiling point solvent, a more dilute solution, or allowing the solution to cool more slowly.

  • Inducing Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the surface of the solution, adding a seed crystal of your compound, or storing the solution at a lower temperature for an extended period.

Liquid-Liquid Extraction (LLE) Optimization for Polar Analytes

LLE is a powerful technique for initial cleanup and separation based on differential solubility between two immiscible liquids.[22]

  • Solvent Choice: Match the polarity of the extraction solvent to your analyte.[23] For moderately polar compounds, solvents like ethyl acetate or dichloromethane can be effective. For highly polar compounds that are water-soluble, extracting them from an aqueous phase can be difficult.

  • Salting Out: To improve the extraction of polar compounds from an aqueous solution into an organic solvent, you can add a high concentration of an inorganic salt (e.g., sodium chloride, sodium sulfate) to the aqueous phase.[23][24] This increases the polarity of the aqueous phase and reduces the solubility of the organic compound, driving it into the organic layer.[23]

  • pH Adjustment: For ionizable polar compounds, adjusting the pH of the aqueous phase can dramatically affect their partition coefficient. By neutralizing the charge on the molecule, you can often increase its solubility in the organic phase. For example, acidifying the aqueous solution will protonate basic compounds, making them more water-soluble, while basifying the solution will deprotonate acidic compounds, also increasing their water solubility. The reverse is true for extracting them into an organic phase.

  • Ion-Pairing Agents: For charged polar compounds, adding an ion-pairing reagent with an opposite charge can form a neutral complex that is more readily extracted into an organic solvent.[24]

References

  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?
  • University of Rochester, Department of Chemistry.
  • University of Rochester, Department of Chemistry.
  • Benchchem.
  • Teledyne ISCO. (2020, May 26).
  • Select Science.
  • Quora. (2020, April 25). Very polar compounds are sometimes purified by reverse phase chromatography where the stationary phase is very non-polat while the solvent is very polar. why might one want to use this technique with extremely polar compounds?
  • Biotage. (2023, January 30).
  • LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols.
  • ResearchGate. (2018, April 25). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?
  • Waters Blog. (2025, June 18).
  • Reddit. (2023, January 7). Purification of strong polar and basic compounds.
  • PerkinElmer.
  • Waters. (2020, June 16). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2.
  • ACS Omega. (2017, November 10).
  • Journal of Separation Science. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)
  • Welch Materials. (2025, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide.
  • Element Lab Solutions.
  • Biocompare. Hydrophilic Interaction (HILIC) Columns.
  • Crystalliz
  • Phenomenex. Sample Prep Tech Tip: Troubleshooting SPE.
  • Waters Corporation. Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity.
  • University of Rochester, Department of Chemistry.
  • Thermo Fisher Scientific - US. SPE Troubleshooting.
  • Advion. (2019, August 14). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica.
  • Guide for crystalliz
  • ACS Publications. (2017, November 10).
  • LCGC International. The Most Common Mistakes in Solid-Phase Extraction.
  • Hawach Scientific. (2023, February 24). Three Most Common Problems Regard to Solid Phase Extraction (SPE).
  • National Center for Biotechnology Information. Getting crystals your crystallographer will treasure: a beginner's guide. [Link]

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE)
  • UCT Science.

Sources

temperature control strategies for exothermic cyclopropanation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Level: Tier 3 (Process Safety & Engineering) Topic: Thermal Management of Exothermic Cyclopropanation (Carbenoid/Diazo Pathways)

Core Safety Directive: The "Feed-Limited" Regime

WARNING: Cyclopropanation reactions—specifically those utilizing diazo compounds (e.g., diazoacetates) or organozinc intermediates (Simmons-Smith)—are characterized by high enthalpy releases (


).

The primary failure mode in these systems is Thermal Runaway , caused by the accumulation of unreacted reagents. If the dosing rate exceeds the reaction consumption rate, the system shifts from "feed-limited" to "reaction-limited." Any subsequent temperature spike will trigger the accumulated reagent to react simultaneously, exceeding the cooling capacity of the vessel.

Visualizing the Hazard: Thermal Runaway Feedback Loop

ThermalRunaway Accumulation Reagent Accumulation (Dosing > Consumption) TempSpike Temperature Spike (Cooling Failure) Accumulation->TempSpike Trigger Event RateIncrease Reaction Rate Increase (Arrhenius Law) TempSpike->RateIncrease k = A * exp(-Ea/RT) HeatRelease Rapid Heat Release (Exotherm) RateIncrease->HeatRelease HeatRelease->TempSpike Positive Feedback Loop Explosion Vessel Rupture / Explosion HeatRelease->Explosion Pressure > Vessel Limit

Figure 1: The thermal runaway cycle. Safety relies on preventing "Reagent Accumulation" by ensuring the reaction consumes the reagent as fast as it is added (Damköhler number


).

Troubleshooting Guide: Common Failure Modes

Category A: Thermal Instability & Safety[1][2][3]

Q: My reactor temperature spikes immediately upon initiating the diazoacetate feed. How do I control this? A: This indicates an induction period failure. The catalyst is not yet active, or the temperature is too low to initiate the reaction immediately, causing reagent accumulation.

  • Diagnosis: Check the onset temperature (

    
    ) of your specific catalyst system.[1]
    
  • Corrective Action:

    • Heel Charge: Initiate the reaction with 5-10% of the diazo reagent before starting the main feed.

    • Wait for Exotherm: Do not start the continuous feed until you observe a temperature rise (indicating reaction initiation) and subsequent cooling response.

    • Calorimetry Check: Ensure your cooling jacket temperature (

      
      ) is sufficiently lower than the reaction temperature (
      
      
      
      ) to handle the max heat flow (
      
      
      ).

Q: We are seeing pressure buildup in the headspace during the Simmons-Smith reaction. A: This is likely due to solvent vapor pressure or gas evolution from side reactions (e.g., decomposition of diazo compounds releases


 gas).
  • Risk: In Simmons-Smith (Zn-carbenoid), pressure usually indicates solvent boiling due to uncontrolled exotherm.

  • Corrective Action:

    • Switch to a solvent with a higher boiling point and heat capacity (e.g., replace DCM with DCE or Toluene if compatible).

    • Verify the reflux condenser capacity.

    • Critical: If using diazo compounds, calculate the theoretical volume of

      
       generated. Ensure the vent sizing allows for this gas release rate without pressurizing the vessel.
      
Category B: Yield & Selectivity

Q: My yield is low, and I am seeing significant dimerization of the carbene precursor (e.g., diethyl maleate/fumarate formation). A: This is a classic symptom of high local concentration . When the local concentration of the diazo/carbene species is high relative to the alkene substrate, the carbene reacts with itself (dimerization) rather than the alkene.

  • Mechanism: Rate of Dimerization

    
     vs. Rate of Cyclopropanation 
    
    
    
    .
  • Corrective Action:

    • Dilution: Increase the concentration of the alkene substrate in the heel.

    • Mixing: Improve agitation (higher RPM or impeller redesign) to disperse the incoming feed rapidly.

    • Feed Rate: Reduce the dosing rate to maintain a "starved" state for the carbene precursor.

Engineering Protocols

Protocol 1: Safe Fed-Batch Dosing Strategy

For reactions >100g scale.

StepActionTechnical Rationale
1 Calorimetric Assessment Determine

(kJ/mol) and Adiabatic Temperature Rise (

) using RC1 or DSC.
2 Reactor Setup Charge alkene and catalyst into the reactor. Set agitation to max stable RPM.
3 Thermal equilibration Heat/Cool reactor to

.
4 Initiation (The "Heel") Add 5% of the total diazo/carbenoid reagent as a single bolus.
5 Confirmation STOP. Wait for exotherm detection (

). If no exotherm, DO NOT FEED .
6 Controlled Feed Begin dosing remaining reagent. Rate (

) must be calculated such that Cooling Power (

) > Reaction Heat (

).
7 Post-Reaction Hold at temperature for 3-5 residence times to ensure full conversion.
Protocol 2: Continuous Flow Setup (The "Gold Standard")

Recommended for hazardous diazo compounds to minimize active inventory.

Workflow Logic:

  • Precursor Feed: Pump A (Alkene + Catalyst) and Pump B (Diazo precursor).

  • Mixing: T-Mixer or Static Mixer (High turbulence, Reynolds number > 2300).

  • Residence Time Unit: PFA or Stainless Steel coil submerged in a thermostat bath.

  • Quench: In-line quench to destroy unreacted active species immediately upon exit.

FlowChemistry PumpA Pump A: Alkene + Catalyst Mixer Static Mixer (High Shear) PumpA->Mixer PumpB Pump B: Diazo/Zn Precursor PumpB->Mixer Reactor Reactor Coil (Temp Controlled Bath) Mixer->Reactor Homogeneous Stream Quench In-line Quench (Acetic Acid/NH4Cl) Reactor->Quench Complete Conversion BPR Back Pressure Regulator Quench->BPR Pressurized System Collection Product Collection BPR->Collection

Figure 2: Continuous flow setup. This minimizes the "active inventory" of hazardous material at any given second, preventing large-scale runaway.

Data & Reference Tables

Heat Release Data for Common Cyclopropanation Reagents
Reagent ClassApprox.

(J/g)
Risk LevelPrimary Hazard
Diazoacetates (pure) -1500 to -1800Extreme Explosive decomposition; Shock sensitive.
Diazoacetates (15% soln) -200 to -400High Thermal runaway; Gas evolution (

).
Simmons-Smith (Zn-Cu) -100 to -250Moderate Delayed exotherm; Heterogeneous sludge.
Sulfoxonium Ylides -50 to -150Low/Mod Generally stable; lower energy release.

References

  • Thermal Stability and Explosive Hazard Assessment of Diazo Compounds. Organic Process Research & Development. [Link]

  • Continuous Manufacturing for the Simmons-Smith Reaction: A Step Forward in Flow Chemistry. Microinnova Engineering. [Link]

  • Continuous Process to Safely Manufacture an Aryldiazoacetate. Journal of Organic Chemistry. [Link]

  • Reaction Calorimetry: Heat Flow and Safety. Mettler Toledo / Wikipedia. [Link]

  • Cyclopropanation of Alkenes: Mechanisms and Safety. Master Organic Chemistry. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Chemoselective Reactivity of 1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the demand for complex, functionalized aromatic scaffolds is incessant. Aryl halides are foundational building blocks, and their reactivity in cross-coupling reactions is a cornerstone of molecular construction. This guide focuses on 1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol, a uniquely substituted aryl halide that offers a compelling case study in chemoselectivity. Its dihalogenated nature, featuring both a bromine and a chlorine atom on the same aromatic ring, presents a synthetic challenge that, when properly understood, becomes a powerful tool for sequential, site-selective functionalization.

This document provides an in-depth comparison of the reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds within this molecule against other standard aryl halides. We will explore the fundamental principles governing this differential reactivity and provide supporting experimental frameworks for leveraging this selectivity in key palladium-catalyzed cross-coupling reactions. The insights and protocols herein are designed for researchers, scientists, and drug development professionals seeking to employ sophisticated building blocks in their synthetic programs.

Part 1: Fundamental Principles of Aryl Halide Reactivity

The utility of aryl halides (Ar-X) in palladium-catalyzed cross-coupling reactions is dictated by the nature of the halogen substituent. The established reactivity trend is:

Ar-I > Ar-Br > Ar-Cl > Ar-F

This hierarchy is not arbitrary; it is grounded in fundamental physicochemical properties that directly influence the rate-determining step of most cross-coupling catalytic cycles: the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[1]

Two key factors govern this reactivity:

  • Carbon-Halogen (C-X) Bond Dissociation Energy (BDE): This is the energy required to cleave the C-X bond homolytically.[2] A weaker bond is more easily broken, facilitating a faster oxidative addition. The C-Br bond is significantly weaker than the C-Cl bond, making it inherently more reactive.[3]

Bond TypeTypical Bond Dissociation Energy (kcal/mol)
C–Br~84
C–Cl~99

Note: Values are approximate for aryl halides and can vary with substitution.[2]

  • Palladium(0) Complex-Aryl Halide Interaction: The oxidative addition step involves the interaction of the electron-rich Pd(0) center with the C-X bond. The greater polarizability and lower electronegativity of bromine compared to chlorine lead to a more favorable interaction and a lower activation energy for the C-Br bond insertion.[3]

This inherent difference in reactivity between the C-Br and C-Cl bonds is the foundation upon which the selective functionalization of this compound is built.[4] By carefully controlling reaction conditions, one can selectively address the C-Br bond while leaving the more robust C-Cl bond untouched for subsequent transformations.

The Influence of the Cyclopropanol Substituent

The 1-hydroxycyclopropyl group is not merely a passive spectator. The cyclopropane ring itself possesses unique electronic properties, often described as having "pseudo-π" or "bent-bond" character, allowing it to engage in conjugation with the adjacent aromatic ring.[5][6] The hydroxyl group further modulates these electronics. While a comprehensive analysis is complex, the overall electronic contribution of this group can influence the electron density of the aromatic ring, thereby subtly affecting the reactivity of both halogenated positions. However, this influence is generally secondary to the dominant effect of the C-X bond strength.

Part 2: Chemoselective Cross-Coupling Reactions: A Comparative Analysis

The true value of this compound lies in its application. We will now explore its performance in three of the most powerful C-C and C-N bond-forming reactions in the synthetic chemist's toolkit: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

The core principle in each of these protocols is the judicious selection of a palladium catalyst system (ligand and precursor) and reaction conditions (temperature, base, solvent) that are energetic enough to activate the C-Br bond but insufficient to cleave the C-Cl bond.

A. Suzuki-Miyaura Coupling: Formation of Biaryl Structures

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an aryl halide with an organoboron reagent.[7] Achieving selectivity with a dihalogenated substrate is a common and effective strategy.[8]

  • Catalyst: A combination of a palladium precursor like Pd(OAc)₂ and a moderately electron-rich, bulky phosphine ligand such as SPhos or XPhos is chosen. These ligands facilitate the oxidative addition of aryl bromides but are generally less effective for the more challenging aryl chlorides at lower temperatures.[9]

  • Base and Temperature: A moderately strong base like K₂CO₃ or K₃PO₄ is used. The reaction is run at a controlled temperature (e.g., 80-90 °C) to provide enough energy for C-Br activation without promoting significant C-Cl side reactions.

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.1-1.2 eq), and potassium carbonate (2.0 eq).

  • Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Add a suitable solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 85 °C and stir vigorously for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pd_complex Ar-Pd(II)(Br)L₂ oa->pd_complex transmetal Transmetalation pd_complex->transmetal pd_r Ar-Pd(II)(R)L₂ transmetal->pd_r re Reductive Elimination pd_r->re re->pd0 product Ar-R re->product arbr Ar-Br arbr->oa boronic R-B(OR)₂ boronic->transmetal base Base base->transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

B. Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, a critical transformation for accessing conjugated systems.[10][11] The reaction typically requires both palladium and copper(I) co-catalysis.

  • Catalyst System: Standard conditions using Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ and CuI are highly effective for the C-Br bond.[11] The reactivity difference between C-Br and C-Cl is so pronounced that selective coupling at the bromide is often straightforward under mild conditions.

  • Base and Temperature: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used, which also often serves as the solvent. The reaction can typically be run at room temperature or with gentle heating, further ensuring selectivity for the more labile C-Br bond.

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).

  • Add anhydrous triethylamine as the solvent.

  • Add the terminal alkyne (1.2 eq) dropwise via syringe.

  • Stir the reaction at room temperature for 6-24 hours, monitoring for the consumption of the starting material.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether or ethyl acetate and filter through a pad of celite to remove catalyst residues.

  • Wash the organic solution with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(Br)L₂ pd0->pd_complex Oxidative Addition pd_alkyne Ar-Pd(II)(C≡CR)L₂ pd_complex->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination product Ar-C≡CR pd_alkyne->product cu_halide Cu(I)Br cu_acetylide Cu(I)-C≡CR cu_halide->cu_acetylide + H-C≡CR + Base cu_acetylide->pd_complex cu_acetylide->cu_halide arbr Ar-Br alkyne H-C≡CR

Caption: The interconnected catalytic cycles of the Sonogashira reaction.

C. Buchwald-Hartwig Amination: Constructing Aryl Amines

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds.[12][13] Given the prevalence of the aniline motif in pharmaceuticals, this reaction is of paramount importance. Selectivity is readily achieved due to the higher barrier for the oxidative addition of aryl chlorides.[14]

  • Catalyst: The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) or N-heterocyclic carbene (NHC) ligands are highly active. By using a second-generation biarylphosphine ligand and carefully controlling the temperature, selective amination at the C-Br position can be achieved.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine and facilitate the catalytic cycle.[15]

  • In a glovebox, add NaOtBu (1.4 eq) to a dry Schlenk flask.

  • Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., RuPhos, 2-4 mol%).

  • Add this compound (1.0 eq) and the desired amine (1.2 eq).

  • Add anhydrous toluene or dioxane as the solvent.

  • Seal the flask, remove it from the glovebox, and heat to 80-100 °C with vigorous stirring for 8-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Quench the reaction by adding water carefully. Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify the product via column chromatography.

Part 3: Quantitative Comparison and Experimental Workflow

To provide a clear, objective comparison, the following table summarizes the expected outcomes when subjecting this compound and simpler aryl halides to a representative Suzuki-Miyaura coupling protocol optimized for selectivity.

Table 1: Illustrative Reactivity Comparison in Suzuki-Miyaura Coupling
SubstrateCoupling PartnerConditionsApprox. Reaction TimeExpected Yield (Mono-Coupling)
This compound Phenylboronic AcidPd(OAc)₂/SPhos, K₂CO₃, Toluene/H₂O, 85°C6 hours>90% (at C-Br)
BromobenzenePhenylboronic AcidPd(OAc)₂/SPhos, K₂CO₃, Toluene/H₂O, 85°C4 hours>95%
ChlorobenzenePhenylboronic AcidPd(OAc)₂/SPhos, K₂CO₃, Toluene/H₂O, 85°C24 hours<10%
ChlorobenzenePhenylboronic AcidPd(OAc)₂/XPhos, K₃PO₄, Toluene/H₂O, 110°C12 hours>85%

This data illustrates the key principle: conditions optimized for the C-Br bond are largely ineffective for the C-Cl bond, providing a wide operational window for selective synthesis. To activate the C-Cl bond, significantly more forcing conditions—a more active catalyst and higher temperature—are required.

General Experimental Workflow

The following diagram outlines the standard laboratory workflow for performing a selective cross-coupling reaction with this substrate.

Workflow setup Reaction Setup (Inert Atmosphere) reagents Add Substrate, Boronic Acid/Alkyne/Amine, Base setup->reagents catalyst Add Pd Precursor & Ligand reagents->catalyst solvent Add Solvent & Degas catalyst->solvent reaction Heat & Stir (Monitor Progress) solvent->reaction workup Workup (Quench, Extract) reaction->workup purify Purification (Chromatography) workup->purify analysis Analysis (NMR, MS) purify->analysis product Pure Product analysis->product

Caption: General laboratory workflow for selective cross-coupling.

Conclusion

This compound is a highly valuable and versatile building block for complex molecule synthesis. The significant disparity in the bond dissociation energies of its C-Br and C-Cl bonds allows for predictable and high-yielding chemoselective functionalization. By employing well-established palladium-catalyzed cross-coupling methodologies and carefully controlling catalyst systems and reaction conditions, researchers can selectively functionalize the C-Br position. This leaves the C-Cl bond available for subsequent, orthogonal transformations, enabling a modular and efficient approach to the synthesis of diverse and complex molecular architectures. The protocols and principles outlined in this guide provide a robust framework for harnessing the unique reactivity of this and related dihalogenated aromatic compounds.

References

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  • Zefirov, N. S., Kozhushkov, S. I., & Kuznetsova, T. S. (1990). structure and reactivity of the cyclopropane species. In The Chemistry of the Cyclopropyl Group (pp. 297-341). John Wiley & Sons, Ltd. [Link]

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  • Khan, I., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 26(16), 4983. [Link]

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  • Feuerstein, M., et al. (2001). Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. Organic Letters, 3(26), 4185-4187. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2021). General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand. Organic Letters, 23(13), 5035-5039. [Link]

  • Amatore, C., et al. (2003). Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0)−Triolefinic Macrocyclic Complex and Phosphines. Organometallics, 22(16), 3234-3243. [Link]

  • Böhm, V. P. W., & Herrmann, W. A. (2000). Efficient Cross-Coupling Reactions of Aryl Chlorides and Bromides with Phenyl- or Vinyltrimethoxysilane Mediated by a Palladium/Imidazolium Chloride System. Organic Letters, 2(19), 2927-2930. [Link]

  • Fuchs, R., & Kaplan, L. A. (1962). Transmission of Electronic Effects by the Cyclopropane Ring. Ionization Constants of m- and p-Substituted β-Phenylpropionic, cis- and trans-2-Phenylcyclopropanecarboxylic Acids in 50% Ethanol. The Journal of Organic Chemistry, 27(2), 736-738. [Link]

  • Larrosa, I., et al. (2022). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]

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  • Ali, S., et al. (2023). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... ResearchGate. [Link]

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  • Malapit, C. A., & Smith, M. R. (2020). One-Pot Iridium Catalyzed C–H Borylation/ Sonogashira Cross-Coupling. Molecules, 25(8), 1802. [Link]

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  • Liu, P., & Houk, K. N. (2012). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. The Journal of organic chemistry, 77(1), 233–242. [Link]

  • Wouters, J., et al. (2010). Fluorinated phenylcyclopropylamines. Part 5: Effects of electron withdrawing or donating aryl substituents on the inhibition of monoamine oxidases A and B by 2-aryl-2-fluoro-cyclopropylamines. Bioorganic & medicinal chemistry, 18(16), 5934–5946. [Link]

  • Vetticatt, M. J., et al. (2022). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]

  • Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(11), 2690. [Link]

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  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved February 7, 2026, from [Link]

  • Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene:Influence of Mononuclear Pd, Pd Clusters, and Pd N. White Rose Research Online. [Link]

  • Vetticatt, M. J., et al. (2022). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society, 144(30), 13696-13710. [Link]

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  • Li, J. H., & Liang, Y. (2005). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry, 70(8), 3073-3076. [Link]

  • Speeto, V. D., & Parker, V. D. (1998). Estimation of bond dissociation Gibbs energies for carbon–halogen bonds in anion radicals of some aryl halides and substituted benzyl halides. Journal of the Chemical Society, Perkin Transactions 2, (7), 1545-1548. [Link]

  • Bowman, A. C., et al. (2023). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Angewandte Chemie (International ed. in English), 62(15), e202214101. [Link]

  • Dreher, S. D., & Dormer, P. G. (2008). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Organic Letters, 10(6), 1167-1170. [Link]

  • Swamy, G. N., et al. (2012). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica, 4(3), 1116-1121. [Link]

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Validating the Mechanism of Action for Bioactive Molecules Containing the 3-Bromo-4-Chlorophenyl Moiety

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-bromo-4-chlorophenyl moiety represents a privileged substructure in modern medicinal chemistry, particularly in the design of inhibitors for Protein Tyrosine Phosphatase 1B (PTP1B) and specific serine proteases. Unlike simple hydrophobic phenyl rings, this halogenated scaffold exploits halogen bonding (XB) —a highly directional non-covalent interaction where the electropositive "sigma-hole" of the halogen interacts with nucleophilic residues (e.g., backbone carbonyls or sulfhydryl groups) in the target protein's active site.

This guide outlines a rigorous, self-validating workflow to confirm the Mechanism of Action (MoA) for small molecules containing this moiety. We compare the performance of a representative lead compound (BCP-Lead ) against industry standards and critical negative controls to distinguish true specific binding from promiscuous inhibition.

Part 1: The Chemical Rationale (Why This Moiety?)

To validate the mechanism, one must first understand the intended physical interaction. The 3-bromo-4-chlorophenyl group is not merely a lipophilic filler; it is a functional probe for Sigma-Hole Interactions .

  • The Sigma-Hole Effect: The electron-withdrawing nature of the aromatic ring creates a region of positive electrostatic potential on the outer side of the Bromine and Chlorine atoms.

  • Target Specificity: In PTP1B, this moiety often mimics the phosphate group of the natural substrate (phosphotyrosine) or occupies the hydrophobic "Site B" groove, forming halogen bonds with residues such as Asp48 or Phe182 .

Comparison of Test Agents

To prove the MoA, your experimental design must include the following three agents:

Agent TypeCompound IDChemical DescriptionRole in Validation
Target Molecule BCP-Lead 3-bromo-4-chlorophenyl derivativeThe lead compound being validated.
Positive Control Vanadate / Suramin Sodium Orthovanadate (

)
Standard: Validates the assay system is functional. Known PTP1B inhibitor.[1][2][3][4]
Negative Control Des-Halo-Analog 3,4-dihydrophenyl (phenyl) analogSpecificity Check: Identical structure without halogens. Proves the Br/Cl atoms are essential for binding, not just the scaffold.

Part 2: Comparative Screening & Kinetic Validation

Experiment A: Enzymatic Inhibition Assay (pNPP Hydrolysis)

Objective: Determine if the moiety confers potency superior to the non-halogenated scaffold.

Protocol Summary:

  • Enzyme: Recombinant Human PTP1B (GST-tagged).

  • Substrate: p-Nitrophenyl Phosphate (pNPP).

  • Readout: Absorbance at 405 nm (formation of p-nitrophenol).

  • Condition: Reaction buffer pH 7.4, 37°C.

Representative Data Profile: The following data illustrates the expected performance of a validated BCP-Lead.

CompoundIC50 (µM)Hill SlopeInterpretation
BCP-Lead 0.68 1.0 ± 0.1High Potency: 1:1 binding stoichiometry indicated by Hill slope.
Des-Halo-Analog > 50.0N/ALoss of Activity: Confirms that the 3-Br-4-Cl moiety drives the affinity (approx. 70-fold shift).
Vanadate 1.501.0Standard: Validates assay sensitivity.
Experiment B: Kinetic Mechanism (Lineweaver-Burk Analysis)

Objective: Determine if the inhibition is Competitive (active site binder) or Allosteric. Halogenated aromatics often act as Mixed-Type Inhibitors by inducing conformational changes.

Protocol:

  • Measure reaction velocity (

    
    ) at varying substrate [S] concentrations (0.5x to 5x 
    
    
    
    ).
  • Repeat in the presence of BCP-Lead at

    
    , 
    
    
    
    , and
    
    
    .
  • Plot

    
     vs 
    
    
    
    .

Validation Logic:

  • Competitive: Lines intersect at the Y-axis (

    
     unchanged, 
    
    
    
    increases). Implies binding at the catalytic Cys215.
  • Mixed/Non-Competitive: Lines intersect to the left of the Y-axis. Common for BCP derivatives binding to the allosteric Site B.

Part 3: Biophysical Orthogonal Validation (The "Truth" Test)

Enzymatic assays can yield false positives due to aggregation (PAINS). You must validate physical binding using Surface Plasmon Resonance (SPR) .

Experiment C: SPR Binding Kinetics

Objective: Measure residence time. Halogen bonds are kinetically distinct; they often slow down the dissociation rate (


) compared to simple hydrophobic interactions.

Methodology:

  • Immobilization: Biotinylated PTP1B captured on a Streptavidin (SA) sensor chip.

  • Analyte: Inject BCP-Lead and Des-Halo-Analog at 5 concentrations.

  • Metric: Calculate Residence Time (

    
    ).
    

Comparative Results:

ParameterBCP-Lead (3-Br-4-Cl)Des-Halo-AnalogSignificance

(1/Ms)


Association rates are similar (diffusion controlled).

(1/s)


Critical Result: The BCP moiety reduces dissociation by ~250x via halogen bonding anchor.

(nM)
7.5 2140High affinity confirmed.

Part 4: Visualization of the Validation Workflow

The following diagram illustrates the logical flow from chemical design to cellular confirmation.

ValidationWorkflow Lead Candidate: 3-Br-4-Cl Moiety Screen Step 1: Enzymatic Screen (vs Des-Halo Control) Lead->Screen Kinetic Step 2: Kinetic Analysis (Lineweaver-Burk) Screen->Kinetic IC50 < 1µM Biophys Step 3: SPR/MST (Residence Time) Kinetic->Biophys Mechanism Defined Decision Is Halogen Bond Essential? Biophys->Decision Cellular Step 4: Cellular Engagement (Western Blot/DARTS) Decision->Lead No (Redesign) Decision->Cellular Yes (Slow Koff)

Figure 1: Strategic workflow for validating halogenated small molecules. Note the critical checkpoint at Step 3 to confirm residence time enhancement.

Part 5: Cellular Target Engagement (DARTS Protocol)

To prove the molecule works inside the cell and not just in a test tube, use Drug Affinity Responsive Target Stability (DARTS) .

Rationale: Binding of the 3-bromo-4-chlorophenyl ligand stabilizes the target protein (e.g., PTP1B), making it resistant to protease digestion.

Protocol:

  • Lysate: Prepare HEK293 cell lysate.

  • Incubation: Treat aliquots with BCP-Lead (10 µM) or DMSO (Control) for 1 hour.

  • Digestion: Add Pronase (1:1000 ratio) for 30 mins.

  • Detection: Western Blot for PTP1B.

  • Result: The BCP-Lead lane should show a strong PTP1B band (protected), while the DMSO lane shows degradation.

References

  • Shi, D., et al. (2012). "Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties."[2] Bioorganic & Medicinal Chemistry Letters.

  • Xu, Z., et al. (2014). "Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development." Journal of Chemical Information and Modeling.

  • Wilcken, R., et al. (2013). "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry.

  • Taylor, S. D. (2003). "Inhibitors of protein tyrosine phosphatase 1B (PTP1B)."[1] Current Topics in Medicinal Chemistry.

  • Lomenick, B., et al. (2009). "Target identification using drug affinity responsive target stability (DARTS)." Proceedings of the National Academy of Sciences.

Sources

A Senior Application Scientist's Guide to the Orthogonal Cross-Validation of 1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Analytical Rigor in Drug Development

In the landscape of pharmaceutical research and development, the unambiguous characterization of a novel chemical entity is the bedrock upon which all subsequent studies are built. The molecule at the center of this guide, 1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol, presents a unique analytical challenge due to its combination of a stereocenter, a strained cyclopropyl ring, and a di-halogenated aromatic system. For researchers, scientists, and drug development professionals, ensuring the identity, purity, and structural integrity of such a molecule is not merely a procedural step but a critical prerequisite for advancing a candidate through the development pipeline.

The Analytical Challenge: Profiling this compound

Before delving into the methodologies, it is crucial to understand the structural features of our target compound and the analytical questions they pose.

  • Molecular Formula: C₉H₈BrClO

  • Molecular Weight: 249.52 g/mol (using ⁷⁹Br and ³⁵Cl)

  • Key Structural Features:

    • Halogenated Phenyl Ring: The presence of both bromine and chlorine introduces a highly specific isotopic signature, which is a powerful diagnostic tool in mass spectrometry. Their electron-withdrawing nature also influences the electronic environment of the aromatic protons in NMR.

    • Cyclopropyl Ring: This strained three-membered ring gives rise to complex and characteristic signals in NMR spectroscopy due to diastereotopic protons.

    • Tertiary Alcohol: The hydroxyl group can participate in hydrogen bonding, affecting chromatographic behavior and providing a labile proton signal in NMR.

    • Chiral Center: The C1 carbon of the cyclopropanol is a stereocenter, a critical consideration for potential biological activity and for advanced analytical characterization.

Our analytical strategy must therefore be designed to unequivocally confirm each of these features.

Figure 1: High-level workflow for the analysis and cross-validation of a new chemical entity.

Purity Determination via High-Performance Liquid Chromatography (HPLC)

Causality: Before any structural or compositional analysis, we must first establish the purity of the sample. An impure sample will yield confounding results in all other tests. High-Performance Liquid Chromatography (HPLC) is the industry standard for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[6] For a moderately hydrophobic molecule like ours, a reversed-phase method is the logical choice.[7][8]

Experimental Protocol: Reversed-Phase HPLC-UV
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

  • Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is an excellent starting point due to its versatility with aromatic compounds.[8]

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm (a common wavelength for aromatic compounds; a full spectrum from the DAD is ideal).

    • Gradient Program:

      • 0-2 min: 40% B

      • 2-15 min: 40% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-18.1 min: 95% to 40% B

      • 18.1-22 min: Hold at 40% B (re-equilibration)

  • Data Analysis: Integrate all peaks and calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Data Presentation: Hypothetical HPLC Purity Analysis
Peak No.Retention Time (min)Peak Area (mAU*s)Area %Identity
111.24589.799.85This compound
212.56.90.15Impurity A
Total 4596.6 100.00

Insight: This result establishes a baseline purity of >99.8%. This gives us high confidence that the data from subsequent orthogonal techniques will be representative of the target compound and not an artifact of impurities.

Molecular Weight & Formula by High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS provides an exact mass measurement, which is crucial for confirming the elemental composition. For this specific molecule, the presence of bromine and chlorine creates a highly predictable and unique isotopic pattern that serves as a "fingerprint," offering a level of confirmation that low-resolution MS cannot provide.

Experimental Protocol: ESI-TOF HRMS
  • Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.

  • Sample Preparation: Dilute the HPLC stock solution 100-fold with the mobile phase (50:50 acetonitrile/water).

  • Infusion: Directly infuse the sample into the source via a syringe pump at a flow rate of 5-10 µL/min.

  • MS Conditions:

    • Ionization Mode: Positive ESI (to observe [M+H]⁺ or [M+Na]⁺)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Mass Range: 100-500 m/z

    • Data Acquisition: Acquire data for 1-2 minutes to obtain a high-quality averaged spectrum. An internal calibrant should be used to ensure high mass accuracy.

Data Presentation: HRMS Isotopic Pattern Comparison
IonTheoretical m/zObserved m/zMass Error (ppm)Theoretical Rel. Abundance (%)Observed Rel. Abundance (%)
C₉H₈³⁵Cl⁷⁹BrO247.9523247.9520-1.277.477.1
C₉H₈³⁷Cl⁷⁹BrO249.9494249.9491-1.225.025.3
C₉H₈³⁵Cl⁸¹BrO249.9503249.9500-1.275.675.9
C₉H₈³⁷Cl⁸¹BrO251.9473251.9470-1.224.424.1

Note: The theoretical spectrum would show two main clusters around m/z 248/250 and 250/252. The table simplifies this for clarity by listing the individual isotopic contributions.

Insight: The excellent correlation between the theoretical and observed accurate masses (<5 ppm error) and the near-perfect match of the isotopic abundance pattern provide powerful, independent confirmation of the elemental formula C₉H₈BrClO.

Definitive Structure by Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: While HRMS confirms the "what" (elemental formula), NMR spectroscopy reveals the "how" (the precise arrangement and connectivity of those atoms). It is the definitive method for structural elucidation of organic molecules.[6] For our compound, ¹H NMR will reveal the number of different proton environments and their neighboring protons, while ¹³C NMR will identify all unique carbon atoms.

Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the >99.8% pure compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[9]

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Ensure a sufficient relaxation delay (d1) of at least 5 seconds to allow for accurate integration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled 1D carbon spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

Data Presentation: Predicted NMR Data in CDCl₃

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.65d1HAr-H (H2)
7.38dd1HAr-H (H6)
7.30d1HAr-H (H5)
2.50s1H-OH
1.25 - 1.15m2HCyclopropyl-H
1.05 - 0.95m2HCyclopropyl-H

¹³C NMR (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
140.1Ar-C (C1)
132.5Ar-C (C5)
131.0Ar-C (C3)
129.8Ar-C (C6)
128.5Ar-C (C2)
122.3Ar-C (C4)
65.4C-OH
15.2Cyclopropyl-CH₂
14.8Cyclopropyl-CH₂

Insight: The NMR data provides the final piece of the structural puzzle. The distinct aromatic signals are consistent with a 1,2,4-trisubstituted benzene ring. The complex multiplets around 1 ppm are characteristic of the cyclopropyl protons, and the single carbon signal at 65.4 ppm confirms the alcohol-bearing carbon. This detailed connectivity map is only achievable through NMR.

Orthogonal Confirmation by Elemental Analysis (EA)

Causality: Elemental analysis by combustion provides a fundamental, quantitative measure of the mass percentages of C, H, N, and S.[10] While it doesn't provide structural information, it serves as a robust and truly orthogonal check on the elemental composition determined by HRMS. It is a classic, bulk property measurement, contrasting with the gas-phase, single-molecule measurement of MS.

Experimental Protocol: CHN Combustion Analysis
  • Instrumentation: An automated CHN elemental analyzer.

  • Sample Preparation: Accurately weigh ~2 mg of the highly pure, dried compound into a tin capsule.

  • Analysis: The sample is combusted at high temperature (~900-1000 °C) in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.

  • Calculation: The instrument software calculates the weight percentages of C and H.

Data Presentation: Elemental Analysis Comparison
ElementTheoretical (%)Experimental (%)Difference (%)
Carbon (C)43.3143.25-0.06
Hydrogen (H)3.233.28+0.05

Insight: The experimental values for carbon and hydrogen are within the accepted tolerance (typically ±0.4%) of the theoretical values calculated from the formula C₉H₈BrClO. This provides strong, independent, quantitative evidence that the elemental composition is correct.

Synthesis and Cross-Validation: An Interlocking System of Evidence

No single technique provides the complete picture. The strength of this analytical package lies in how the results interlock and validate one another.

Figure 2: Logical relationship demonstrating how four orthogonal analytical techniques cross-validate each other.

The narrative of cross-validation is as follows:

  • HPLC establishes the analytical sample is pure, giving integrity to all subsequent measurements.

  • HRMS provides a highly accurate elemental formula, C₉H₈BrClO, which is powerfully supported by the unique Br/Cl isotopic signature.

  • NMR takes this formula and confirms the exact 3D arrangement, showing that the connectivity is consistent with this compound and that all expected atoms are accounted for.

  • Elemental Analysis independently confirms the mass percentages of carbon and hydrogen, corroborating the formula provided by HRMS through a completely different physical principle.

References

  • ResearchGate. Analytical Techniques for Identification and Quantification of Polycyclic Aromatic Hydrocarbons. Available at: [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. [Source URL not available]
  • PharmaGuru. Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Available at: [Link]

  • Chemistry LibreTexts. Organohalogen and Organometallic Compounds. Available at: [Link]

  • PubMed. Method for multiresidue determination of halogenated aromatics and PAHs in combustion-related samples. Available at: [Link]

  • PubMed. Cross-validation of bioanalytical methods between laboratories. Available at: [Link]

  • ResearchGate. Analytical methods for the quantification of volatile aromatic compounds. Available at: [Link]

  • ComplianceOnline. Analytical Method Validation, Verification and Transfer Right. Available at: [Link]

  • ICH. Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • Chromatography Forum. HPLC separation of related halogenated aromatic, any one??. Available at: [Link]

  • ResearchGate. Determination of Halogen Elements in Volatile Organohalogen Compounds by the Wickbold Combustion Pretreatment Method and Ion Chromatography. Available at: [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available at: [Link]

  • Britannica. Organohalogen compound. Available at: [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

  • IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available at: [Link]

  • Spectral Database for Organic Compounds (SDBS). (E)-3-(4-bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one 1H NMR spectrum. Available at: [Link]

  • ResearchGate. Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. Available at: [Link]

  • PubMed. A Mechanistic Analysis of Enzymatic Degradation of Organohalogen Compounds. Available at: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • CD Formulation. Pharmaceutical Analytical Methods Validation, Verification and Transfer. Available at: [Link]

  • YouTube. HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Available at: [Link]

  • Velp. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Available at: [Link]

  • ICH. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available at: [Link]

Sources

assessing off-target effects of 1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol based compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment Guide: Off-Target Profiling of 1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol Scaffolds

Executive Summary: The "Rigidity" Hypothesis

In the development of next-generation CYP51 inhibitors (sterol 14


-demethylase inhibitors), the This compound  scaffold represents a critical evolution from flexible alkyl-linker azoles. The incorporation of the cyclopropane ring introduces conformational rigidity, theoretically locking the pharmacophore into a bioactive conformation that favors fungal CYP51 binding while reducing the entropic penalty of binding.

However, this structural rigidity presents a double-edged sword. While it often enhances potency against resistant strains, it alters the "lock-and-key" fit with human cytochrome P450 enzymes (specifically CYP3A4, CYP2C9, and CYP2C19). This guide outlines the mandatory off-target assessment protocols required to validate these compounds, moving beyond simple IC


 values to mechanistic safety profiling.

Comparative Analysis: Cyclopropyl Scaffolds vs. Market Alternatives

The following table contrasts the performance profile of this compound based compounds (referred to here as Cyp-BCl ) against established clinical standards and emerging tetrazole alternatives.

Table 1: Selectivity and Toxicology Profile Comparison

FeatureCyp-BCl Scaffolds (Target)Voriconazole (Alternative 1)Oteseconazole (Tetrazoles) (Alternative 2)
Primary Mechanism Rigid CYP51 inhibition (High Affinity)Broad-spectrum CYP51 inhibitionHighly Selective CYP51 inhibition
Metabolic Stability High: Cyclopropane resists oxidation better than alkyl chains.Moderate: Subject to N-oxidation and fluorination metabolism.High: Tetrazole ring is metabolically robust.
CYP3A4 Inhibition Risk Moderate-High: The lipophilic halogenated phenyl group can fit human CYP heme pockets.High: Significant drug-drug interaction (DDI) liability.Low: Metal-binding pharmacophore designed for fungal specificity.
Hepatotoxicity Mechanism Reactive metabolite formation (epoxidation of cyclopropane is rare but possible).Oxidative stress & mitochondrial dysfunction.Low potential for reactive metabolites.
Endocrine Disruption Potential inhibition of CYP17/CYP19 (aromatase) due to rigid fit.Known risk (fluorosis, hormonal perturbations).[1]Minimal (high selectivity ratio).

Analyst Insight: The Cyp-BCl scaffold offers a stability advantage over Voriconazole but lacks the inherent selectivity of the Tetrazole class. Therefore, development must focus on demonstrating a Selectivity Ratio (Human CYP IC


 / Fungal CYP51 IC

) > 500.

Critical Off-Target Pathways & Signaling

To assess the safety of Cyp-BCl compounds, we must map their interaction with human xenobiotic metabolism and steroidogenesis pathways.

Pathway Visualization: The Selectivity Filter

The following diagram illustrates the divergence between the desired Fungal CYP51 pathway and the adverse Human Off-Target pathways.

OffTargetPathways cluster_Fungal Therapeutic Target (Fungi) cluster_Human Off-Target Risks (Human) Compound Cyp-BCl Scaffold CYP51_F Fungal CYP51 (Ergosterol Synthesis) Compound->CYP51_F High Affinity (Rigid Binding) CYP3A4 Human CYP3A4 (Drug Metabolism) Compound->CYP3A4 Competitive Inhibition CYP19 Human CYP19 (Aromatase/Steroids) Compound->CYP19 Binding to Heme Iron BSEP BSEP Transporter (Bile Salt Efflux) Compound->BSEP Transporter Blockade Membrane Membrane Instability (Fungistatic/Cidal) CYP51_F->Membrane Outcome_Safe Clinical Efficacy Membrane->Outcome_Safe Outcome_Tox DDI / Hepatotoxicity / Endocrine Disruption CYP3A4->Outcome_Tox CYP19->Outcome_Tox BSEP->Outcome_Tox

Caption: Figure 1. Mechanistic divergence of Cyp-BCl activity. Green paths indicate therapeutic efficacy; red/yellow paths indicate toxicity liabilities requiring screening.

Experimental Protocols: Self-Validating Systems

Protocol A: Human CYP Inhibition Cocktail Assay (LC-MS/MS)

Purpose: To determine the IC


 of Cyp-BCl against major human drug-metabolizing enzymes simultaneously.

The "Self-Validating" Control: Use a probe substrate cocktail with known specific inhibitors (e.g., Ketoconazole for CYP3A4, Sulfaphenazole for CYP2C9) as positive controls in every plate. If the positive control IC


 deviates by >20% from historical data, the run is invalid.

Step-by-Step Methodology:

  • Microsome Preparation: Thaw pooled Human Liver Microsomes (HLM) (20 mg/mL) on ice. Dilute to 0.5 mg/mL in Potassium Phosphate buffer (100 mM, pH 7.4).

  • Compound Dosing: Prepare a 7-point dilution series of Cyp-BCl (0.01

    
    M to 50 
    
    
    
    M) in methanol (<1% final DMSO).
  • Substrate Cocktail Addition: Add specific substrates:

    • Midazolam (2

      
      M) 
      
      
      
      CYP3A4
    • Diclofenac (5

      
      M) 
      
      
      
      CYP2C9
    • S-Mephenytoin (30

      
      M) 
      
      
      
      CYP2C19
  • Pre-Incubation: Incubate HLM + Compound + Substrates for 5 min at 37°C.

  • Initiation: Add NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Reaction: Incubate for 10 minutes (linear phase).

  • Termination: Quench with ice-cold Acetonitrile containing internal standards (e.g., Deuterated Midazolam).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot % Activity vs. Log[Concentration]. Fit to the Hill equation to derive IC

    
    .
    
Protocol B: H295R Steroidogenesis Assay (Endocrine Profiling)

Purpose: To assess if the rigid cyclopropyl scaffold inadvertently inhibits steroid synthesis (a common failure mode for azoles).

The "Self-Validating" Control: Include Forskolin (inducer) to verify cell responsiveness and Prochloraz (known steroidogenesis inhibitor) as a toxicity benchmark.

Step-by-Step Methodology:

  • Cell Culture: Seed NCI-H295R adherent adrenocortical carcinoma cells in 24-well plates (3 x 10

    
     cells/well). Incubate for 24h.
    
  • Exposure: Replace medium with fresh Nu-Serum free medium containing Cyp-BCl at 1

    
    M, 10 
    
    
    
    M, and 100
    
    
    M.
  • Incubation: Incubate for 48 hours.

  • Supernatant Collection: Collect media and store at -80°C.

  • Viability Check (Critical): Perform an MTT or CellTiter-Glo assay on the remaining cells to ensure reduced hormone levels are due to enzyme inhibition, not cell death.

  • Quantification: Use ELISA or LC-MS/MS to quantify Testosterone and Estradiol .

  • Data Interpretation: A decrease in Testosterone with stable cell viability indicates CYP17 inhibition. A decrease in Estradiol indicates CYP19 (Aromatase) inhibition.

Screening Workflow Diagram

The following Graphviz diagram outlines the logical decision tree for advancing a Cyp-BCl candidate.

ScreeningWorkflow Start Synthesize Cyp-BCl Analog Step1 Fungal CYP51 Potency (MIC) Start->Step1 Decision1 MIC < 0.1 µg/mL? Step1->Decision1 Step2 Human CYP Panel (Protocol A) Decision1->Step2 Yes Discard DISCARD / REDESIGN Decision1->Discard No Decision2 Selectivity Ratio > 100? Step2->Decision2 Step3 H295R Endocrine Assay (Protocol B) Decision2->Step3 Yes Decision2->Discard No (DDI Risk) Decision3 Hormone perturbation < 20%? Step3->Decision3 Advance ADVANCE TO IN VIVO Decision3->Advance Yes Decision3->Discard No (Endocrine Risk)

Caption: Figure 2. Go/No-Go decision tree for Cyclopropyl-Azole development.

References

  • Wang, J., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. National Institutes of Health (NIH). Available at: [Link]

  • Razzaghi-Asl, N., et al. (2022).[2] Current Status and Structure Activity Relationship of Privileged Azoles as Antifungal Agents. PubMed. Available at: [Link]

  • Gilep, A.A., et al. (2018).[3][4] Different inhibitory effects of azole-containing drugs and pesticides on CYP2C9 polymorphic forms. PubMed. Available at: [Link]

  • Price, M., et al. (2025).[3] Structure-Activity Relationship of the Antifungal 1-Aryl-2-(azol-1-yl)ethane Derivatives. ResearchGate. Available at: [Link]

  • Warrilow, A.G., et al. (2013). Resistance to antifungals that target CYP51.[5][6] PMC - NIH. Available at: [Link]

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Safety Operating Guide

1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Senior Scientists, HSE Officers[1]

Executive Summary: The Halogenated Imperative

Disposal of This compound requires strict adherence to Halogenated Organic Waste protocols.[1] Unlike standard organic waste, this compound contains both bromine and chlorine. Improper disposal (e.g., mixing with non-halogenated solvents for standard incineration) risks the formation of dioxins, furans, and corrosive acid gases (HBr, HCl) that damage incinerator scrubbers and violate EPA/RCRA compliance.[1]

Immediate Action Directive:

  • Do NOT flush down the drain.[2]

  • Do NOT mix with strong acids (risk of exothermic ring-opening).

  • Segregate exclusively into "Halogenated Waste" streams.

Chemical Profile & Risk Assessment

Before handling waste, valid risk assessment requires understanding the compound's specific reactivities.[3]

Parameter Data / Characteristic Operational Implication
Functional Groups Aryl Bromide, Aryl Chloride, CyclopropanolHigh Halogen Content: Must be incinerated at high temperatures (>1100°C) with specific scrubbing.[1]
Reactivity Strained Cyclopropane RingAcid Sensitive: The cyclopropyl ring can undergo ring-opening rearrangement in the presence of strong acids, potentially generating heat.[1]
Physical State Solid (typically)Solid Waste Stream: Do not dissolve in solvent solely for disposal unless required by facility policy.[1]
Hazards (GHS) H315 (Skin Irrit.), H319 (Eye Irrit.), H412 (Aquatic Chronic)PPE: Nitrile gloves, safety glasses, and lab coat are mandatory.[1]
RCRA Status Non-listed (unless in solvent)Management: Treat as "Hazardous Chemical Waste" due to halogen content and aquatic toxicity.[1]

Pre-Disposal Treatment: The "Self-Validating" System[1]

To ensure safety downstream, you must stabilize the waste at the bench level. This protocol uses a self-validating logic: if the waste is not neutral, it is not ready for the bin.[1]

Step 1: Quenching & Neutralization (If in Reaction Mixture)
  • Context: If the compound is part of a reaction mixture containing acids (e.g., H₂SO₄, HCl) or Lewis acids (e.g., TiCl₄, BF₃).[1]

  • Protocol:

    • Cool the mixture to 0°C.

    • Slowly quench with Saturated Sodium Bicarbonate (NaHCO₃) until gas evolution ceases.

    • Validation: Test pH. It must be pH 6–8.

    • Reasoning: Neutralization prevents the acid-catalyzed ring opening of the cyclopropanol moiety inside the waste drum, which could lead to pressure buildup.[1]

Step 2: Phase Separation (Liquid Waste)
  • Protocol: Separate the organic layer containing the halogenated product from the aqueous quench layer.

  • Disposal Path:

    • Organics: Go to Halogenated Waste .[3][4]

    • Aqueous: If free of heavy metals and organics, adjust pH to 7 and dispose via drain (subject to local wastewater permits) or Aqueous Waste container.

Disposal Workflow: From Bench to Pickup

This workflow ensures compliance with EPA standards for halogenated solvents (F-listed/D-listed characteristics).

Scenario A: Pure Solid Waste
  • Container: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar.

  • Labeling:

    • Primary Identifier: "this compound" (Do not use abbreviations/structures).

    • Hazard Checkbox: Toxic, Irritant.

    • Constituents: Write "100%".

  • Storage: Store in the Satellite Accumulation Area (SAA) inside secondary containment.

Scenario B: Solution Waste (e.g., Mother Liquor)[1]
  • Segregation: Pour into the Red Can or Carboy specifically marked "HALOGENATED SOLVENTS."

    • Critical: Ensure the solvent base (e.g., DCM, Chloroform) is compatible with the container (HDPE is generally safe; avoid LDPE for long-term storage of chlorinated solvents).[1]

  • Labeling:

    • List all solvents (e.g., "Dichloromethane 90%, Methanol 5%").

    • List the solute: "this compound <5%".

    • Warning: If the solution contains oxidizers (e.g., peroxides), it must be quenched first.[1] NEVER mix halogenated waste with nitric acid waste.

Visual Decision Logic (DOT Diagram)

The following diagram illustrates the decision matrix for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: 1-(3-Bromo-4-chlorophenyl) cyclopropan-1-ol StateCheck Physical State? Start->StateCheck SolidPath Pure Solid / Precipitate StateCheck->SolidPath Solid LiquidPath Reaction Mixture / Solution StateCheck->LiquidPath Liquid SolidContainer Container: Wide-Mouth HDPE or Glass SolidPath->SolidContainer AcidCheck Contains Strong Acids? LiquidPath->AcidCheck Neutralize Quench with NaHCO3 Verify pH 6-8 AcidCheck->Neutralize Yes LiquidContainer Container: Halogenated Solvent Carboy AcidCheck->LiquidContainer No (Neutral) Neutralize->LiquidContainer Labeling LABELING MANDATE: 1. Full Chemical Name 2. Check 'Halogenated' 3. Check 'Toxic/Irritant' SolidContainer->Labeling LiquidContainer->Labeling Pickup Request EHS/HSE Pickup (Incineration Stream) Labeling->Pickup

Figure 1: Decision tree for the safe segregation and packaging of halogenated cyclopropanol waste.

Emergency Procedures (Spill Management)

In the event of a spill, the halogenated nature of the compound dictates the cleanup material.[1]

  • Solid Spill:

    • Do not sweep dry (creates dust).

    • Use a wet wipe or damp paper towel to collect the powder.

    • Place all wipes into a sealable bag and label as "Hazardous Waste - Solid Debris (Halogenated)."

  • Liquid Spill (Solution):

    • Evacuate the immediate area if the solvent is volatile (e.g., DCM).

    • Absorb using Universal Absorbent Pads or Vermiculite. Do not use standard paper towels for large chlorinated spills as they degrade quickly.[1]

    • Dispose of absorbent materials into the Halogenated Waste stream.

References

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Codes (F-List for Halogenated Solvents). RCRA Regulations.[5] [Link]

  • PubChem. Compound Summary: Halogenated Benzenes (General Hazard Profile). [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive (The "Why")

Do not treat this compound as a generic reagent. 1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol is a halogenated cyclopropanol derivative. In the absence of a specific, legally mandated toxicological monograph (e.g., OSHA or ECHA dossier), you must apply the Precautionary Principle .

As a Senior Scientist, I categorize this molecule as a Control Band 3 (Potent/Unknown Toxicity) compound for three structural reasons:

  • Halogenated Aromatic Core: The bromo-chloro-phenyl motif increases lipophilicity, facilitating dermal absorption and potential bioaccumulation in adipose tissue.

  • Cyclopropanol Ring: The inherent ring strain (~27.5 kcal/mol) makes this moiety chemically reactive. It is susceptible to ring-opening radical fragmentation, which can lead to unpredictable alkylation of biological macromolecules (proteins/DNA).

  • Lack of Tox Data: Treat "No Data" as "High Hazard" until proven otherwise.

This guide moves beyond basic compliance to establish a self-validating safety system for your laboratory workflow.

Part 2: Hazard Identification & Risk Assessment[1][2][3]

Before selecting PPE, we must understand the enemy.

Hazard DomainPredicted RiskMechanistic Basis
Dermal High Halogenated aromatics permeate standard nitrile gloves faster than aliphatic compounds. Lipophilic nature aids skin barrier crossing.
Ocular Severe Phenolic/Alcoholic functionality combined with halogens can cause irreversible corneal opacity or severe irritation.
Inhalation Moderate If solid: Dust inhalation may cause sensitization. If oil/liquid: Aerosols are potent respiratory irritants.
Reactivity Moderate Cyclopropanol ring strain. Avoid strong acids/bases or radical initiators unless part of the planned synthesis.

Part 3: PPE Selection Matrix (The "How")

This matrix is designed to prevent exposure before it occurs.

Hand Protection: The "Double-Glove" Protocol

Standard nitrile gloves are insufficient for prolonged contact. Halogenated aromatic compounds can swell and permeate thin nitrile rubber.

  • Inner Layer: 4 mil Nitrile (Disposable) - Acts as a sweat barrier and final defense.

  • Outer Layer: Laminate Film (e.g., Silver Shield / North Silvershield) OR High-Grade Nitrile (minimum 8 mil) .

    • Why? Laminate films offer >480 min breakthrough time for halogenated organics, whereas standard nitrile may fail in <15 mins upon direct immersion.

  • Technique: Inspect for pinholes by inflating before donning.

Respiratory Protection[1][4]
  • Primary Barrier: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (If Hood is compromised or for spill cleanup):

    • Solid/Dust: N95 is minimum, but P100 (HEPA) is recommended.

    • Solution/Aerosol: Half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.

Ocular & Body Protection[1][5]
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are unacceptable due to the risk of splash migration or dust entry.

  • Body: Tyvek® Lab Coat (Disposable) with elastic cuffs. Standard cotton coats absorb liquids and hold them against the skin.

Part 4: Operational Workflows (Step-by-Step)

Workflow Logic Diagram

The following decision tree illustrates the safety logic for handling this compound based on its physical state.

SafetyWorkflow cluster_emergency Emergency Path Start Start: 1-(3-Bromo-4-chlorophenyl) cyclopropan-1-ol Handling PPE_Check PPE Verification: Double Glove (Nitrile + Laminate) Goggles + Tyvek Start->PPE_Check StateCheck Determine Physical State Solid Solid / Powder StateCheck->Solid Liquid Solution / Oil StateCheck->Liquid Weighing Weighing Protocol: Use Anti-Static Gun Inside Fume Hood ONLY Solid->Weighing Dissolution Dissolution: Add Solvent Slowly (Exotherm Risk) Liquid->Dissolution Weighing->Dissolution Reaction Reaction Setup: Closed Vessel Inert Atmosphere (Ar/N2) Dissolution->Reaction PPE_Check->StateCheck Waste Disposal: Halogenated Organic Waste Stream Reaction->Waste Spill Spill Detected Evacuate Evacuate Area Allow Aerosols to Settle (15m) Spill->Evacuate Cleanup Absorb with Vermiculite Do NOT wipe with paper Evacuate->Cleanup Cleanup->Waste

Figure 1: Operational safety logic flow for handling halogenated cyclopropanol derivatives, emphasizing the critical PPE verification step prior to state determination.

Weighing & Transfer Protocol (Solid State)

Risk: Static electricity can cause light powders to "jump," creating airborne dust.

  • Preparation: Place the balance inside the fume hood. If the balance cannot be moved, use a Powder Containment Hood .

  • Static Control: Use an ionizing anti-static gun on the spatula and weighing boat before touching the compound.

  • Transfer: Never pour from the stock bottle. Use a disposable spatula.

  • Decontamination: Immediately wipe the balance area with a solvent-dampened Kimwipe (Acetone or DCM) and dispose of the wipe as hazardous waste.

Reaction Setup

Risk: Ring strain release.

  • Inert Atmosphere: Cyclopropanols can oxidize. Run reactions under Argon or Nitrogen.

  • Temperature Control: If using strong acids/bases, cool the vessel to 0°C before addition to prevent rapid ring-opening exotherms.

Part 5: Disposal & Emergency Response[5]

Waste Disposal Streams

Do not mix with general organic waste if possible.

  • Primary Stream: Halogenated Organic Waste . (The Chlorine/Bromine content requires high-temperature incineration to prevent dioxin formation).

  • Solid Waste: Contaminated gloves/Tyvek must be bagged in a clear, labeled hazardous waste bag ("Solid Debris contaminated with Halogenated Organics").

Spill Cleanup (Self-Validating)
  • Isolate: Mark a 10-foot perimeter.

  • PPE Upgrade: Don double gloves and P100 respirator.

  • Absorb: Do not wipe. Pour Vermiculite or Diatomaceous Earth over the spill.

  • Collect: Scoop into a wide-mouth jar.

  • Validation: Wipe the area with a filter paper moistened with solvent. Check under UV light (if the compound is UV active) or run a quick TLC of the wipe extract to confirm no residue remains.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. [Link]

  • ECHA (European Chemicals Agency). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.8: Characterisation of dose [concentration]-response for human health. [Link]

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